molecular formula C9H14F2N2O3S B11929122 MK-8719

MK-8719

Cat. No.: B11929122
M. Wt: 268.28 g/mol
InChI Key: UDQTXCHQKHIQMH-KYGLGHNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-8719 is a useful research compound. Its molecular formula is C9H14F2N2O3S and its molecular weight is 268.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14F2N2O3S

Molecular Weight

268.28 g/mol

IUPAC Name

(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-ethylimino-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol

InChI

InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1

InChI Key

UDQTXCHQKHIQMH-KYGLGHNPSA-N

Isomeric SMILES

CCN=C1N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)C(F)F)O)O

Canonical SMILES

CCN=C1NC2C(C(C(OC2S1)C(F)F)O)O

Origin of Product

United States

Foundational & Exploratory

MK-8719: A Deep Dive into its Mechanism of Action in Tauopathies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MK-8719 is a potent and selective inhibitor of the O-GlcNAcase (OGA) enzyme, representing a promising therapeutic strategy for the treatment of tauopathies such as Alzheimer's disease and progressive supranuclear palsy.[1][2][3] The core mechanism of this compound revolves around the modulation of a key post-translational modification known as O-GlcNAcylation. By inhibiting OGA, this compound increases the levels of O-GlcNAc on intracellular proteins, including the microtubule-associated protein tau.[1][4] This increase in O-GlcNAcylation is believed to competitively inhibit the hyperphosphorylation of tau, a critical pathological event that leads to the formation of neurofibrillary tangles (NFTs) and subsequent neurodegeneration.[5][6] Preclinical studies have demonstrated the ability of this compound to reduce pathological tau, attenuate brain atrophy, and ameliorate neurodegeneration in animal models of tauopathy.[1][4]

The O-GlcNAc Cycling Pathway and its Role in Tau Pathology

The dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins is a critical regulatory mechanism analogous to phosphorylation. This process, known as O-GlcNAc cycling, is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[7]

In the context of tauopathies, there is a growing body of evidence suggesting a reciprocal relationship between O-GlcNAcylation and phosphorylation of the tau protein.[5] Numerous serine and threonine residues on tau that are susceptible to phosphorylation are also sites for O-GlcNAcylation. It is hypothesized that an increase in O-GlcNAcylation can sterically or allosterically hinder the action of kinases, thereby reducing the extent of tau phosphorylation.[3] In the pathological state of tauopathies, hyperphosphorylated tau detaches from microtubules, leading to their destabilization, and aggregates into paired helical filaments (PHFs) and ultimately NFTs, which are a hallmark of these neurodegenerative diseases.

This compound: A Potent and Selective OGA Inhibitor

This compound is a novel, small-molecule inhibitor that demonstrates high potency and selectivity for the human OGA enzyme.[1][8] Its development was a result of a medicinal chemistry effort aimed at optimizing carbohydrate-based lead molecules to achieve desirable drug-like properties, including high central nervous system (CNS) penetration.[2][3]

Biochemical and Cellular Potency

Preclinical studies have established the potent inhibitory activity of this compound against the OGA enzyme across multiple species.

ParameterValueSpeciesReference
hOGA Ki 7.9 nMHuman[8]
hOGA IC50 < 0.010 µMHuman[9]
Cellular IC50 < 0.100 µMNot Specified[9]

These data highlight the high affinity and inhibitory capacity of this compound for its target enzyme, both in biochemical assays and in a cellular context.

Mechanism of Action: From OGA Inhibition to Neuroprotection

The therapeutic rationale for using this compound in tauopathies is centered on its ability to increase tau O-GlcNAcylation and consequently reduce the formation of pathological tau species.

Signaling Pathway

The mechanism can be visualized as a direct intervention in the O-GlcNAc cycling pathway, leading to a cascade of downstream effects that mitigate tau pathology.

MK8719_Mechanism cluster_0 Normal Physiology cluster_1 Tauopathy Pathology cluster_2 This compound Intervention OGT OGT (O-GlcNAc Transferase) OGlcNAc_Tau O-GlcNAcylated Tau (Stable) OGT->OGlcNAc_Tau Adds O-GlcNAc OGA OGA (O-GlcNAcase) Tau Soluble Tau OGA->Tau Removes O-GlcNAc Increased_OGlcNAc Increased O-GlcNAcylated Tau Tau->OGT UDP-GlcNAc Kinases Kinases Tau->Kinases ATP OGlcNAc_Tau->OGA HyperP_Tau Hyperphosphorylated Tau Kinases->HyperP_Tau Adds Phosphate NFTs Neurofibrillary Tangles (Insoluble Aggregates) HyperP_Tau->NFTs Aggregation MK8719 This compound MK8719->OGA Inhibits Reduced_HyperP Reduced Tau Hyperphosphorylation Increased_OGlcNAc->Reduced_HyperP Competitively Inhibits Reduced_Aggregation Reduced Tau Aggregation Reduced_HyperP->Reduced_Aggregation Leads to Neuroprotection Neuroprotection Reduced_Aggregation->Neuroprotection Results in

Caption: Signaling pathway of this compound in mitigating tau pathology.

Preclinical Evidence in Tauopathy Models

The efficacy of this compound has been demonstrated in the rTg4510 mouse model, which overexpresses a mutant form of human tau (P301L) and develops age-dependent NFTs and neurodegeneration.

FindingModelTreatment RegimenOutcomeReference
Reduced Pathological Tau rTg4510 mice1 to 100 mg/kgSignificantly reduced neurofibrillary tangles.[9]
Ameliorated Neurodegeneration rTg4510 miceNot specifiedAttenuation of brain atrophy and reduction of forebrain volume loss.[1][4]
Increased Brain O-GlcNAc Levels rTg4510 mice and ratsDose-dependentRobust target engagement demonstrated by PET imaging.[1][4][8]
Reduced CSF Total Tau rTg4510 mice100 mg/kg BID (8 to 32 weeks of age)Reduction in cerebrospinal fluid levels of total tau.[10]
Mitigated Hippocampal Volume Decline rTg4510 mice100 mg/kg BID (8 to 32 weeks of age)Mitigated the decline in hippocampal volume.[10]

Experimental Methodologies

Detailed protocols for the key experiments are crucial for the replication and extension of these findings. While the full experimental details are proprietary or require access to the full-text articles, the following outlines the general methodologies employed.

In Vitro OGA Inhibition Assay
  • Objective: To determine the inhibitory potency (IC50) of this compound against the human OGA enzyme.

  • General Protocol:

    • Recombinant human OGA enzyme is incubated with a fluorogenic or chromogenic substrate.

    • Varying concentrations of this compound are added to the reaction mixture.

    • The rate of substrate cleavage is measured over time using a plate reader.

    • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Studies in rTg4510 Mice
  • Objective: To evaluate the effect of this compound on tau pathology and neurodegeneration in a transgenic mouse model of tauopathy.

  • General Protocol:

    • rTg4510 mice are treated with this compound or vehicle, typically starting before the significant onset of pathology.

    • Dosing is administered orally on a daily or twice-daily basis for a specified duration.

    • At the end of the treatment period, brain tissue is collected for analysis.

    • Immunohistochemistry and biochemical assays (e.g., Western blotting, ELISA) are used to quantify levels of total and phosphorylated tau, as well as markers of neurodegeneration.

    • Volumetric magnetic resonance imaging (vMRI) may be used to assess brain atrophy.

Experimental Workflow Example

Experimental_Workflow cluster_analysis Analyses start Start: rTg4510 Mice (e.g., 8 weeks old) treatment Treatment Groups: - Vehicle Control - this compound (e.g., 100 mg/kg BID) start->treatment duration Chronic Dosing (e.g., 24 weeks) treatment->duration endpoint Endpoint Analysis (e.g., at 32 weeks old) duration->endpoint biochem Biochemical Analysis - Brain Homogenates - Western Blot (pTau, Total Tau) - ELISA (Soluble/Insoluble Tau) endpoint->biochem histology Histological Analysis - Immunohistochemistry (AT8, etc.) - NFT Quantification endpoint->histology imaging In Vivo Imaging - Volumetric MRI - Brain Volume Assessment endpoint->imaging csf CSF Analysis - Total Tau Levels endpoint->csf outcome Outcome Assessment: - Reduction in Tau Pathology - Attenuation of Neurodegeneration biochem->outcome histology->outcome imaging->outcome csf->outcome

Caption: A representative experimental workflow for preclinical evaluation of this compound.

Clinical Development and Future Directions

This compound has undergone Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[9][10] These studies indicated that single oral doses up to 1200 mg were generally well-tolerated.[9] Target engagement in the human brain has been confirmed using positron emission tomography (PET) imaging with a specific tracer.[9]

While the initial clinical data are promising, the long-term safety and efficacy of chronic OGA inhibition in patient populations with tauopathies are yet to be determined. A critical aspect for future research will be to understand the broader physiological consequences of sustained elevation of O-GlcNAc levels, as hundreds of proteins are subject to this modification.[1][4] Nevertheless, the targeted mechanism of action of this compound offers a novel and compelling approach to disease modification in tauopathies.

References

MK-8719: A Technical Guide to its O-GlcNAcase Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the O-GlcNAcase (OGA) inhibition pathway of MK-8719, a potent and selective inhibitor investigated for the treatment of tauopathies such as Alzheimer's disease and progressive supranuclear palsy. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols for its evaluation, and visualizes the associated pathways and workflows.

Core Mechanism of O-GlcNAcase Inhibition

The primary mechanism of action of this compound is the competitive and reversible inhibition of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1] O-GlcNAcylation is a dynamic post-translational modification that plays a crucial role in regulating the function of numerous proteins. In the context of neurodegenerative diseases, the microtubule-associated protein tau is a key substrate for O-GlcNAcylation.

The prevailing hypothesis is that hyperphosphorylation of tau is a critical step in the formation of neurofibrillary tangles (NFTs), a pathological hallmark of several neurodegenerative disorders.[2] O-GlcNAcylation and phosphorylation often occur on the same or adjacent sites on tau, suggesting a competitive relationship. By inhibiting OGA, this compound increases the levels of O-GlcNAcylated tau.[2][3] This is thought to hinder the hyperphosphorylation of tau, thereby maintaining it in a more soluble and less aggregation-prone state.[2] This ultimately leads to a reduction in the formation of pathological tau aggregates and a decrease in neurodegeneration.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesValueReference(s)
Ki (hOGA) Human7.9 nM[5]
IC50 (hOGA) Human< 0.010 µM[6]
Cellular IC50 Not Specified< 0.100 µM[6]
Selectivity Not SpecifiedHigh[7]

Table 2: Preclinical Pharmacokinetics and In Vivo Efficacy of this compound

ParameterSpeciesDosageOutcomeReference(s)
Bioavailability Rat, Dog, MouseNot Specified> 60%[6]
CNS Penetrant Rat, Dog, MouseNot SpecifiedYes[6]
Increased O-protein levels Rat3, 10, 30, 100 mg/kgDose-dependent increase in brain and PBMC[6]
Reduced Neurofibrillary Tangles Tg4510 mice1 to 100 mg/kgSignificant reduction[6]
Ameliorated Neurodegeneration Tg4510 mice1 to 100 mg/kgDecreased neurodegeneration, reduced inflammatory markers, attenuated brain weight and forebrain volume loss[3][6]

Table 3: Phase I Clinical Trial Data for this compound

ParameterPopulationDosageOutcomeReference(s)
Safety and Tolerability Healthy VolunteersSingle ascending doses (5-1200 mg)Safe and well-tolerated; most frequent adverse event was headache[4][6]

Signaling and Experimental Workflow Diagrams

O-GlcNAcase Inhibition Pathway of this compound

O_GlcNAcase_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects on Tau Pathology UDP_GlcNAc UDP-GlcNAc OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Substrate O_GlcNAc_Protein O-GlcNAcylated Protein OGT->O_GlcNAc_Protein Adds O-GlcNAc Protein Substrate Protein (e.g., Tau) Protein->OGT OGA O-GlcNAcase (OGA) O_GlcNAc_Protein->OGA Substrate Increased_O_GlcNAc_Tau Increased O-GlcNAcylated Tau O_GlcNAc_Protein->Increased_O_GlcNAc_Tau De_GlcNAc_Protein De-GlcNAcylated Protein OGA->De_GlcNAc_Protein Removes O-GlcNAc MK8719 This compound MK8719->OGA Inhibition Reduced_Phosphorylation Reduced Tau Hyperphosphorylation Increased_O_GlcNAc_Tau->Reduced_Phosphorylation Reduced_Aggregation Reduced Tau Aggregation Reduced_Phosphorylation->Reduced_Aggregation Reduced_NFTs Reduced Neurofibrillary Tangles (NFTs) Reduced_Aggregation->Reduced_NFTs Ameliorated_Neurodegeneration Ameliorated Neurodegeneration Reduced_NFTs->Ameliorated_Neurodegeneration

Caption: O-GlcNAcase Inhibition Pathway of this compound.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Clinical Clinical Evaluation Enzyme_Assay Recombinant Human OGA Enzyme Inhibition Assay (Determine Ki and IC50) Cell_Assay PC-12 Cell-Based Assay (Measure cellular O-GlcNAc levels) Enzyme_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (Rat, Dog, Mouse) (Bioavailability, CNS penetration) Cell_Assay->PK_Studies Efficacy_Studies Efficacy Studies in rTg4510 Mouse Model (Tauopathy model) PK_Studies->Efficacy_Studies PD_Biomarkers Pharmacodynamic Biomarkers (Brain and PBMC O-GlcNAc levels) Efficacy_Studies->PD_Biomarkers Pathology_Assessment Pathology Assessment (Neurofibrillary tangles, neurodegeneration) Efficacy_Studies->Pathology_Assessment Phase1 Phase I Clinical Trial (Healthy Volunteers) (Safety, Tolerability) Efficacy_Studies->Phase1

References

The OGA Inhibitor MK-8719: A Deep Dive into its Impact on Tau Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the O-GlcNAcase (OGA) inhibitor, MK-8719, and its effects on tau protein phosphorylation, a key pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neurodegenerative disease therapeutics.

Executive Summary

This compound is a potent and selective inhibitor of the O-GlcNAcase (OGA) enzyme, which is responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound increases the O-GlcNAcylation of intracellular proteins, including the microtubule-associated protein tau. A substantial body of preclinical evidence, primarily from studies utilizing the rTg4510 mouse model of tauopathy, demonstrates that increasing tau O-GlcNAcylation with this compound leads to a reduction in its pathological hyperphosphorylation and subsequent aggregation into neurofibrillary tangles (NFTs). Early clinical data in healthy volunteers have shown that this compound is safe and well-tolerated. This whitepaper will detail the mechanism of action of this compound, present key quantitative data from preclinical and clinical studies, outline the experimental protocols used in these investigations, and visualize the core signaling pathways.

Mechanism of Action: The Interplay of O-GlcNAcylation and Phosphorylation

The central mechanism of action of this compound revolves around the modulation of a critical post-translational modification of the tau protein. Tau's function and pathological aggregation are heavily influenced by the balance between phosphorylation and O-GlcNAcylation.[1][2][3]

  • O-GlcNAc Transferase (OGT) adds an O-GlcNAc sugar moiety to serine and threonine residues on the tau protein.

  • O-GlcNAcase (OGA) removes this sugar moiety.

  • Tau Kinases (e.g., GSK-3β, CDK5) add phosphate groups to serine and threonine residues, a process that, when excessive, leads to tau hyperphosphorylation.

  • Tau Phosphatases (e.g., PP2A) remove these phosphate groups.

This compound selectively inhibits OGA, leading to an accumulation of O-GlcNAcylated tau. This increase in O-GlcNAcylation is hypothesized to reduce tau phosphorylation through several potential mechanisms:

  • Direct Competition: O-GlcNAcylation and phosphorylation can occur on the same or nearby serine/threonine residues, creating a competitive environment where the presence of an O-GlcNAc moiety can sterically hinder the action of tau kinases.[4][5]

  • Modulation of Kinase/Phosphatase Activity: O-GlcNAcylation can also influence the activity of the kinases and phosphatases that regulate tau phosphorylation.

This shift in the post-translational modification landscape of tau is believed to maintain the protein in a less pathogenic, more soluble state, thereby preventing its aggregation into NFTs.[6][7]

Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro and In Vivo Potency of this compound
ParameterSpeciesValueReference
IC50 (OGA Enzyme) Human< 0.010 µM[8]
Cellular IC50 -< 0.100 µM[8]
Bioavailability Rat, Dog, Mouse> 60%[8]
Table 2: Preclinical Efficacy of this compound in the rTg4510 Mouse Model
ParameterTreatment GroupOutcomeReference
Neurofibrillary Tangles This compound (1 to 100 mg/kg)Significantly reduced[8]
Pathological Tau This compoundSignificantly reduced[7][9]
Brain Atrophy This compoundAttenuated brain weight and forebrain volume loss[7][9]
Inflammatory Markers This compoundReduced expression[10]

Detailed quantitative data on the percentage reduction of specific phospho-tau epitopes from the primary study by Wang et al. (2020) were not publicly available in their entirety.

Table 3: Phase 1 Clinical Trial of this compound in Healthy Volunteers
ParameterDetailsReference
Study Design Single ascending dose[8][11][12]
Doses Administered 5, 10, 20, 40, 80, 160, 300, 600, and 1200 mg[8]
Safety and Tolerability Safe and well-tolerated[8][13]
Most Frequent Adverse Event Headache (mild)[8]
Pharmacodynamics Dose-dependent increase in O-GlcNAcylated proteins in PBMCs[12]
Target Engagement in Brain Confirmed using PET tracer [18F]-MK-8553[8][12]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound's effect on tau phosphorylation.

Animal Model

The primary animal model used in the preclinical studies of this compound is the rTg4510 transgenic mouse .[7][9] This model overexpresses the P301L mutant human tau protein, leading to age-dependent development of neurofibrillary tangles, neuronal loss, and cognitive deficits, thus recapitulating key aspects of human tauopathies.[14]

Western Blot Analysis of Tau Phosphorylation

Western blotting is a standard technique to quantify the levels of total and phosphorylated tau in brain tissue homogenates.[15][16][17]

Protocol Overview:

  • Tissue Homogenization: Mouse brain tissue (e.g., cortex or hippocampus) is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

  • Protein Quantification: The total protein concentration of the homogenates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for different phosphorylated tau epitopes (e.g., AT8 for pS202/pT205, PHF1 for pS396/pS404) or total tau.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody. The signal is then visualized using a chemiluminescent substrate.

  • Quantification: The intensity of the bands corresponding to the proteins of interest is quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for Tau Pathology

IHC is used to visualize the localization and distribution of pathological tau aggregates within the brain tissue.

Protocol Overview:

  • Tissue Preparation: Mice are perfused, and the brains are fixed (e.g., in 4% paraformaldehyde), and sectioned.

  • Antigen Retrieval: Brain sections are treated to unmask the antigenic sites.

  • Immunostaining: The sections are incubated with a primary antibody against a specific form of tau (e.g., AT8, PHF1).

  • Detection: A secondary antibody linked to a reporter enzyme or fluorophore is used for visualization.

  • Imaging: The stained sections are imaged using a microscope to assess the extent and location of tau pathology.

Mandatory Visualizations

Signaling Pathway of this compound Action

MK8719_Mechanism cluster_0 Normal Tau Homeostasis cluster_1 Pathological State (Tauopathy) cluster_2 Therapeutic Intervention with this compound Tau Tau O-GlcNAc-Tau O-GlcNAc-Tau Tau->O-GlcNAc-Tau Phospho-Tau Phospho-Tau Tau->Phospho-Tau OGT OGT OGT->Tau Adds O-GlcNAc OGA OGA Increased O-GlcNAc-Tau Increased O-GlcNAc-Tau O-GlcNAc-Tau->OGA Removes O-GlcNAc Soluble, Functional Tau Soluble, Functional Tau O-GlcNAc-Tau->Soluble, Functional Tau Tau Kinases Tau Kinases Tau Kinases->Tau Adds Phosphate Tau Phosphatases Tau Phosphatases Phospho-Tau->Tau Phosphatases Removes Phosphate Phospho-Tau->Soluble, Functional Tau Hyperphospho-Tau Hyperphospho-Tau Soluble, Functional Tau->Hyperphospho-Tau Dysregulation (Increased Kinase/ Decreased Phosphatase) Aggregation Aggregation Hyperphospho-Tau->Aggregation NFTs NFTs Aggregation->NFTs This compound This compound This compound->OGA Inhibits Reduced Phospho-Tau Reduced Phospho-Tau Increased O-GlcNAc-Tau->Reduced Phospho-Tau Competes with Phosphorylation Preclinical_Workflow cluster_0 Animal Model and Treatment cluster_1 Tissue Collection and Preparation cluster_2 Biochemical and Histological Analysis rTg4510 Mice rTg4510 Mice Treatment Treatment rTg4510 Mice->Treatment Vehicle Control Vehicle Control Treatment->Vehicle Control This compound This compound Treatment->this compound Brain Dissection Brain Dissection Vehicle Control->Brain Dissection This compound->Brain Dissection Homogenization Homogenization Brain Dissection->Homogenization Fixation & Sectioning Fixation & Sectioning Brain Dissection->Fixation & Sectioning Western Blot Western Blot Homogenization->Western Blot p-Tau/Total Tau Quantification Immunohistochemistry Immunohistochemistry Fixation & Sectioning->Immunohistochemistry NFT Visualization Data Analysis Data Analysis Western Blot->Data Analysis Immunohistochemistry->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

References

Preclinical Profile of MK-8719: An O-GlcNAcase Inhibitor for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MK-8719 is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. In the context of Alzheimer's disease (AD), the accumulation of hyperphosphorylated tau protein is a key pathological hallmark. Preclinical data strongly suggest that by inhibiting OGA, this compound increases the O-GlcNAcylation of tau, a post-translational modification that reciprocally inhibits its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles (NFTs). This whitepaper provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visualization of the implicated signaling pathway.

Introduction to this compound and its Mechanism of Action

This compound is a novel, brain-penetrant small molecule that competitively and reversibly inhibits the human OGA enzyme.[1] The central hypothesis behind its therapeutic potential in AD lies in the dynamic interplay between two key post-translational modifications of the tau protein: phosphorylation and O-GlcNAcylation.

In the pathological cascade of AD, tau becomes abnormally hyperphosphorylated, leading to its detachment from microtubules, misfolding, and aggregation into NFTs. These aggregates are toxic to neurons and contribute to the progressive neurodegeneration observed in the disease.

O-GlcNAcylation occurs on serine and threonine residues of tau, often at or near sites that are also subject to phosphorylation. Increased O-GlcNAcylation has been shown to prevent the hyperphosphorylation of tau, thereby maintaining it in a soluble and non-pathogenic state.[2][3] By inhibiting OGA, this compound elevates the levels of O-GlcNAcylated tau, effectively shifting the post-translational landscape away from the disease-associated hyperphosphorylated state.[4]

Quantitative Preclinical Data

The preclinical development of this compound has generated significant quantitative data supporting its potency and efficacy. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesValueReference(s)
OGA Inhibition (IC50) Human< 0.010 µM[1]
Cellular OGA Inhibition (IC50) Not Specified< 0.100 µM[1]
OGA Inhibition (Ki) Human3.1 nM[5]
Selectivity against β-hexosaminidase Not SpecifiedHigh[6]

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound

ParameterSpeciesValueReference(s)
Bioavailability Rat, Dog, Mouse> 60%[1]
CNS Penetration RatBrain-to-plasma ratio ~1.84[5]
Effect on O-GlcNAcylated Protein Levels Rat (Brain and PBMC)Dose-dependent increase[1]

Table 3: Efficacy of this compound in the rTg4510 Mouse Model of Tauopathy

Outcome MeasureTreatment DetailsResultReference(s)
Neurofibrillary Tangles 1 to 100 mg/kgSignificant reduction[1]
Neurodegeneration Not SpecifiedDecreased[1]
Inflammatory Marker Expression Not SpecifiedReduced[1]
Brain Weight and Forebrain Volume Loss Not SpecifiedAttenuated[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro OGA Enzyme Inhibition Assay

This protocol is a synthesized representation based on standard OGA inhibition assays and data available for potent OGA inhibitors like Thiamet-G, adapted for the evaluation of this compound.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human OGA.

Materials:

  • Recombinant human OGA enzyme

  • Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)

  • This compound (serially diluted in assay buffer)

  • Assay Buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.0

  • Stop Solution: 0.5 M Sodium Carbonate, pH 10.5

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The concentration range should bracket the expected IC50 value.

  • In a 384-well plate, add 5 µL of the diluted this compound or vehicle control to each well.

  • Add 10 µL of recombinant human OGA (final concentration ~1 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 5 µL of the 4-MUG substrate (final concentration at its Km value).

  • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding 10 µL of the stop solution.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

In Vivo Efficacy Study in rTg4510 Mice

The rTg4510 mouse model overexpresses the P301L mutant human tau protein, leading to age-dependent development of tau pathology, including NFT formation and neurodegeneration, mimicking aspects of human tauopathies.[7]

Objective: To evaluate the effect of this compound on tau pathology and neurodegeneration in the rTg4510 mouse model.

Animals:

  • Male and female rTg4510 transgenic mice and their wild-type littermates. Age at the start of treatment is typically between 2 to 4 months.

Drug Formulation and Administration:

  • This compound can be formulated for oral administration via gavage or in-diet.[8]

  • For oral gavage, this compound is typically suspended in a vehicle such as 0.5% methylcellulose in water.

  • Dosing regimens can vary, for example, once daily administration for a period of several weeks to months.[9] A representative dose range is 1 to 100 mg/kg.[1]

Experimental Groups:

  • rTg4510 mice + Vehicle

  • rTg4510 mice + this compound (low dose)

  • rTg4510 mice + this compound (high dose)

  • Wild-type mice + Vehicle

Procedure:

  • Administer this compound or vehicle to the respective groups for the designated study duration.

  • Monitor animal health and body weight regularly.

  • At the end of the treatment period, euthanize the animals and collect brain tissue.

  • One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemical analysis, and the other hemisphere can be snap-frozen for biochemical analysis.

Endpoint Analysis:

  • Immunohistochemistry: Brain sections are stained with antibodies against various forms of tau (e.g., AT8 for phosphorylated tau, total tau) to quantify the extent of NFT pathology.

  • Biochemical Analysis (Western Blot): Brain homogenates are fractionated into soluble and insoluble fractions. The levels of total tau, phosphorylated tau, and O-GlcNAcylated proteins in each fraction are quantified by Western blotting.

  • Volumetric MRI: In some studies, in vivo magnetic resonance imaging can be performed before and after treatment to assess changes in brain volume as a measure of neurodegeneration.[8]

Western Blot Analysis of O-GlcNAcylated Proteins

Objective: To determine the levels of O-GlcNAcylated proteins in brain tissue from treated and control animals.

Procedure:

  • Homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an OGA inhibitor (e.g., Thiamet-G) to preserve O-GlcNAc modifications.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., CTD110.6) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its preclinical evaluation.

G cluster_0 Cellular Environment cluster_1 Tau Protein State cluster_2 Therapeutic Outcome MK8719 This compound OGA O-GlcNAcase (OGA) MK8719->OGA Inhibits Tau_OH Tau (Unmodified/Phosphorylated) OGA->Tau_OH Removes O-GlcNAc OGT O-GlcNAc Transferase (OGT) Tau_O Tau-O-GlcNAc (Increased) OGT->Tau_O Adds O-GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->OGT Substrate Tau_P Hyperphosphorylated Tau (Reduced) Tau_O->Tau_P Inhibits Hyperphosphorylation NFTs Neurofibrillary Tangles (Reduced) Tau_P->NFTs Leads to Aggregation Neuroprotection Neuroprotection NFTs->Neuroprotection Reduction leads to G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Outcome EnzymeAssay OGA Enzyme Inhibition Assay CellAssay Cell-based O-GlcNAcylation Assay EnzymeAssay->CellAssay Proceed if potent PK_PD Pharmacokinetics & Pharmacodynamics (Rodent Models) CellAssay->PK_PD Lead compound selection Efficacy Efficacy Studies (rTg4510 Mouse Model) PK_PD->Efficacy Inform dose selection PET PET Imaging ([18F]-MK-8553) Efficacy->PET Confirm target engagement Biochem Biochemical Analysis (Western Blot, ELISA) Efficacy->Biochem Histo Histological Analysis (Immunohistochemistry) Efficacy->Histo Behavior Behavioral Analysis Efficacy->Behavior Outcome Assessment of Therapeutic Potential Biochem->Outcome Histo->Outcome Behavior->Outcome

References

MK-8719: A Technical Overview of a Novel O-GlcNAcase Inhibitor for Tauopathies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8719 is a potent and selective, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound increases the O-GlcNAcylation of intracellular proteins, including the microtubule-associated protein tau. This mechanism has shown promise in preclinical models for the treatment of neurodegenerative diseases characterized by the aggregation of pathological tau, collectively known as tauopathies, such as Alzheimer's disease and progressive supranuclear palsy. This document provides a detailed technical guide on the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound, chemically known as (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol, was developed through a medicinal chemistry effort to optimize carbohydrate-based lead molecules with the goal of improving drug-like properties such as potency, selectivity, and CNS exposure.[1][2]

PropertyValueReference
Chemical Formula C₉H₁₄F₂N₂O₃S[3]
Molecular Weight 268.3 g/mol [3]
CAS Number 1382799-40-7[3]
Formal Name 5S-(difluoromethyl)-2-(ethylamino)-3aR,6S,7R,7aR-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol[3]
Purity ≥95%[3]
Formulation A solid[3]
Solubility Acetonitrile: Slightly soluble (0.1-1 mg/ml), Methanol: Sparingly soluble (1-10 mg/ml), Water: Slightly soluble (0.1-1 mg/ml)[3]

Mechanism of Action and Signaling Pathway

The cellular levels of O-GlcNAc are regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds O-GlcNAc to proteins, and O-GlcNAcase (OGA), which removes it.[1] In tauopathies, the tau protein becomes hyperphosphorylated and aggregates, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of these diseases.[1] Increased O-GlcNAcylation of tau has been shown to inhibit its aggregation.[1]

This compound acts as a competitive and reversible inhibitor of OGA.[4] By blocking the action of OGA, this compound leads to an increase in the overall levels of O-GlcNAcylated proteins within cells, including tau.[5][6] This is hypothesized to maintain tau in a more soluble and less pathogenic state, thereby preventing the formation of NFTs.[1]

MK-8719_Signaling_Pathway cluster_0 Cellular Environment OGT OGT Tau Soluble Tau OGT->Tau Adds O-GlcNAc pTau Hyperphosphorylated Tau OGT->pTau Adds O-GlcNAc (Protective) OGA OGA Tau->OGA Removes O-GlcNAc Tau->pTau Hyperphosphorylation AggregatedTau Aggregated Tau (NFTs) pTau->AggregatedTau Aggregation MK8719 This compound MK8719->OGA Inhibits

Caption: Mechanism of action of this compound in preventing tau aggregation.

Pharmacological Properties

In Vitro Activity

This compound is a potent inhibitor of human OGA and demonstrates comparable activity against the enzyme from other species.[5] Its selectivity for OGA over the related enzyme β-hexosaminidase is significant.[3]

ParameterSpeciesValueReference
Kᵢ (OGA) Human7.9 nM[3][7]
IC₅₀ (OGA) Human< 0.010 µM[4]
Cellular EC₅₀ Rat PC12 cells52.7 nM[3]
Kᵢ (β-hexosaminidase) Human>10,000 nM[3]
In Vivo and Preclinical Data

Oral administration of this compound leads to a dose-dependent increase in O-GlcNAc levels in both the brain and peripheral blood mononuclear cells (PBMCs).[5][6] Preclinical studies in the rTg4510 mouse model of tauopathy have demonstrated that this compound can reduce pathological tau, attenuate brain atrophy, and decrease neuroinflammation.[4][5][6]

Study TypeModelKey FindingsReference
Pharmacodynamics RatIncreased brain O-GlcNAc levels at a dose of 10 mg/kg.[3]
Efficacy rTg4510 miceReduced neurofibrillary tangles with doses from 1 to 100 mg/kg.[4]
Neuroprotection rTg4510 miceAttenuated brain weight and forebrain volume loss.[4][6]
Bioavailability Rat, Dog, Mouse> 60%[4]
Early Clinical Data

A Phase I study in healthy volunteers showed that single ascending doses of this compound (from 5 mg to 1200 mg) were safe and well-tolerated.[4] The most frequently reported adverse event was headache, with no severe adverse events noted.[4] Target engagement in the human brain was confirmed using the PET tracer [¹⁸F]-MK-8553.[4]

Experimental Protocols

In Vitro OGA Inhibition Assay

A cell-free assay is utilized to determine the inhibitory potency of compounds against recombinant human OGA (hOGA). The assay typically measures the cleavage of a fluorogenic substrate by the enzyme in the presence and absence of the inhibitor.

In_Vitro_OGA_Assay_Workflow cluster_0 Assay Preparation cluster_1 Experimental Steps cluster_2 Data Analysis Reagents Prepare Reagents: - Recombinant hOGA - Fluorogenic Substrate - Assay Buffer - this compound dilutions Incubation Incubate hOGA with This compound dilutions Reagents->Incubation Substrate_Addition Add Fluorogenic Substrate Incubation->Substrate_Addition Measurement Measure Fluorescence over time Substrate_Addition->Measurement Analysis Calculate % Inhibition and determine IC50 value Measurement->Analysis

Caption: General workflow for an in vitro OGA inhibition assay.
Cellular O-GlcNAcylation Assay

This assay assesses the ability of this compound to increase O-GlcNAc levels in a cellular context.[1]

Cell Line: Rat PC-12 cells are commonly used.[7]

Methodology:

  • Cell Plating: PC-12 cells are plated in 96-well plates.[7]

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) for 24 hours.[7]

  • Lysis and ELISA: Following treatment, cells are lysed, and the total protein O-GlcNAc levels are quantified using an ELISA-based method.[1]

  • Data Analysis: The concentration-dependent response is measured to determine the EC₅₀ value.[1]

Conclusion

This compound is a promising therapeutic candidate for the treatment of tauopathies, with a well-defined mechanism of action centered on the inhibition of OGA. Its favorable pharmacological profile, including high potency, selectivity, CNS penetration, and oral bioavailability, has been demonstrated in extensive preclinical studies.[1][4] Early clinical data in healthy volunteers have shown it to be safe and well-tolerated, supporting its further development for neurodegenerative diseases.[4][8] The ongoing and future clinical evaluation of this compound will be critical in determining its therapeutic potential in patient populations.

References

MK-8719: A Deep Dive into Target Engagement and Binding Affinity for O-GlcNAcase

Author: BenchChem Technical Support Team. Date: December 2025

Kenilworth, NJ & Burnaby, BC – MK-8719, a novel, potent, and selective inhibitor of O-GlcNAcase (OGA), has demonstrated significant promise in preclinical models of tauopathies. Developed through a collaboration between Merck & Co., Inc. and Alectos Therapeutics Inc., this small molecule is designed to penetrate the central nervous system and modulate the O-GlcNAcylation of intracellular proteins, including tau. This technical guide provides an in-depth overview of the binding affinity, target engagement, and the experimental methodologies used to characterize this compound, intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of this compound Binding and Activity

The potency and selectivity of this compound have been rigorously quantified through a series of in vitro and cellular assays. The key quantitative data are summarized in the tables below, offering a clear comparison of its inhibitory activity and cellular efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against O-GlcNAcase
Target EnzymeParameterValueSpeciesReference
O-GlcNAcase (OGA)Kᵢ7.9 nMHuman[1]
O-GlcNAcase (OGA)IC₅₀< 0.010 µMHuman
Table 2: Cellular Activity of this compound
AssayCell LineParameterValueReference
O-GlcNAc ElevationRat PC12EC₅₀< 0.100 µM

Mechanism of Action and Target Engagement

This compound functions as a competitive and reversible inhibitor of the OGA enzyme. [cite: ] OGA is responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) modifications from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound leads to an increase in the O-GlcNAcylation of various proteins, a post-translational modification that is thought to be protective in the context of tauopathies by inhibiting the hyperphosphorylation and aggregation of the tau protein.

Target engagement of this compound in vivo has been unequivocally demonstrated through positron emission tomography (PET) imaging studies in both rats and rTg4510 mice, a model for human tauopathy.[2][3] These studies utilized the novel PET tracer [18F]-MK-8553 to visualize and quantify the occupancy of the OGA enzyme in the brain following oral administration of this compound.[4] The results showed a dose-dependent and robust engagement of the target in the central nervous system.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the characterization of this compound.

In Vitro O-GlcNAcase (OGA) Inhibition Assay

This assay determines the inhibitory potency of this compound against the purified OGA enzyme.

Materials:

  • Recombinant human O-GlcNAcase (hOGA)

  • Fluorogenic OGA substrate

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.5)

  • This compound dissolved in DMSO

  • 96-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the this compound dilutions to the wells.

  • Add the recombinant hOGA enzyme to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic OGA substrate.

  • Monitor the fluorescence intensity over time using a plate reader.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, requiring knowledge of the substrate concentration and its Kₘ for the enzyme.

Cellular O-GlcNAc Elevation ELISA in PC12 Cells

This cell-based assay quantifies the ability of this compound to increase O-GlcNAc levels in a cellular context.

Materials:

  • Rat PC12 cells

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • Lysis buffer

  • 96-well ELISA plates

  • Primary antibody against O-GlcNAc (e.g., RL2)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Plate reader with absorbance detection

Procedure:

  • Seed PC12 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours).[1]

  • Lyse the cells and quantify the total protein concentration in each lysate.

  • Coat a 96-well ELISA plate with the cell lysates, ensuring equal amounts of total protein per well.

  • Block the plate with a suitable blocking buffer.

  • Incubate with the primary anti-O-GlcNAc antibody.

  • Wash the plate and incubate with the HRP-conjugated secondary antibody.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Determine the EC₅₀ value by plotting the absorbance against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Target Engagement using PET Imaging

This protocol outlines the general procedure for assessing OGA occupancy in the brain using the PET tracer [18F]-MK-8553.

Materials:

  • [18F]-MK-8553 radiotracer

  • This compound for oral administration

  • Anesthetized rodent model (e.g., rat or rTg4510 mouse)

  • PET scanner

Procedure:

  • Synthesize [18F]-MK-8553 via nucleophilic substitution with [18F]fluoride.[4]

  • Administer this compound orally to the animal at various doses and time points prior to imaging.

  • Anesthetize the animal and position it in the PET scanner.

  • Inject a bolus of [18F]-MK-8553 intravenously.

  • Acquire dynamic PET scan data over a specified period (e.g., 90 minutes).

  • Reconstruct the PET images and perform kinetic modeling of the time-activity curves in different brain regions to determine the binding potential of the tracer.

  • Calculate OGA occupancy by comparing the binding potential in the this compound-treated animals to that in vehicle-treated control animals.

X-ray Crystallography of this compound in Complex with hOGA

This method provides atomic-level insight into the binding mode of this compound to its target enzyme.

Materials:

  • Purified core catalytic domain of human O-GlcNAcase

  • This compound

  • Crystallization buffer: 0.2 M K-Na-tartrate tetrahydrate, 20% (w/v) PEG 3350

  • Crystallization plates (e.g., sitting drop vapor diffusion plates)

  • X-ray diffraction equipment (e.g., synchrotron beamline)

Procedure:

  • Co-crystallize the purified hOGA protein with an excess of this compound.

  • Set up crystallization trials using the sitting drop vapor diffusion method at 293 K. The drop consists of a mixture of the protein-inhibitor complex and the crystallization buffer, equilibrated against a reservoir of the crystallization buffer.

  • Monitor the plates for crystal growth.

  • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure using molecular replacement.

  • Refine the structure to obtain a high-resolution model of the this compound-hOGA complex.

Visualizing the Core Concepts

To further elucidate the mechanism and experimental workflows, the following diagrams have been generated using the DOT language.

O_GlcNAc_Signaling_Pathway UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT O_GlcNAc_Protein O-GlcNAc-Protein OGT->O_GlcNAc_Protein Adds O-GlcNAc Protein Protein (e.g., Tau) Protein->OGT OGA OGA O_GlcNAc_Protein->OGA OGA->Protein Removes O-GlcNAc MK8719 This compound MK8719->OGA Inhibits

O-GlcNAc Cycling and the Action of this compound.

Experimental_Workflow_ELISA cluster_0 Cell Culture and Treatment cluster_1 ELISA Procedure A 1. Seed PC12 Cells B 2. Treat with this compound A->B C 3. Cell Lysis B->C D 4. Coat Plate with Lysate C->D E 5. Block D->E F 6. Add Primary Ab (Anti-O-GlcNAc) E->F G 7. Add Secondary Ab (HRP) F->G H 8. Add TMB Substrate G->H I 9. Measure Absorbance H->I

Workflow for the Cellular O-GlcNAc Elevation ELISA.

Binding_Affinity_Logic MK8719 This compound OGA_Active_Site OGA Active Site MK8719->OGA_Active_Site Binds to High_Affinity High Binding Affinity (Low Ki) OGA_Active_Site->High_Affinity Potent_Inhibition Potent OGA Inhibition (Low IC50) High_Affinity->Potent_Inhibition Leads to Cellular_Efficacy Cellular O-GlcNAc Increase (Low EC50) Potent_Inhibition->Cellular_Efficacy Results in

Relationship between Binding Affinity and Cellular Efficacy.

References

The Pharmacological Profile of OGA Inhibitor MK-8719: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8719 is a potent, selective, and brain-penetrant small molecule inhibitor of O-GlcNAcase (OGA), the sole enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins.[1][2] The strategic inhibition of OGA by this compound leads to an increase in protein O-GlcNAcylation, a post-translational modification that plays a crucial role in regulating the function of numerous proteins.[1] This mechanism holds significant therapeutic promise for neurodegenerative disorders characterized by the aggregation of the microtubule-associated protein tau, such as Alzheimer's disease and progressive supranuclear palsy (PSP).[2][3] By increasing the O-GlcNAcylation of tau, this compound is hypothesized to interfere with its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles (NFTs), a key pathological hallmark of these diseases.[1][4] Developed through a medicinal chemistry effort to improve the drug-like properties of earlier carbohydrate-based OGA inhibitors, this compound has advanced to Phase I clinical trials.[2][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo properties, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound functions as a competitive and reversible inhibitor of the human OGA enzyme.[3] The catalytic action of OGA involves a two-step process that proceeds through an oxazoline intermediate.[4] this compound, a derivative of the thiazoline-based inhibitor thiamet-G, is designed to mimic this transition state, thereby binding to the active site of OGA with high affinity and preventing the hydrolysis of O-GlcNAc from substrate proteins.[2][4] This inhibition leads to a global increase in the levels of O-GlcNAcylated proteins within the cell.

cluster_0 Cellular O-GlcNAc Cycling cluster_1 Pharmacological Intervention Protein Protein O-GlcNAcylated Protein O-GlcNAcylated Protein Protein->O-GlcNAcylated Protein OGT O-GlcNAcylated Protein->Protein OGA OGT OGT OGA OGA Increased O-GlcNAcylation Increased O-GlcNAcylation UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->OGT This compound This compound This compound->OGA Inhibition

Figure 1: Mechanism of Action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity
ParameterSpeciesValueReference(s)
hOGA Ki Human7.9 nM[6]
hOGA IC50 Human< 0.010 µM[3]
Cell-based EC50 (PC-12 cells) Rat< 0.100 µM[3]
hHEX Ki (β-hexosaminidase) Human>10,000 nM[4]
Selectivity (hHEX Ki / hOGA Ki) ->1265-foldCalculated
Table 2: Preclinical Pharmacokinetic Parameters of this compound
SpeciesDose (mg/kg)RouteCmaxTmax (h)AUC (µM·h)Bioavailability (%)Brain/Plasma RatioReference(s)
Rat10p.o.0.9 µM13.3>60~0.6[3][4]
Dog3p.o.--->60-[3]
Mouse----->60-[3]
Monkey10p.o.0.4 µM21.820-[4]

Note: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve). Pharmacokinetic parameters can vary based on experimental conditions.

Table 3: In Vivo Pharmacodynamic and Efficacy Data
ModelTreatmentKey FindingsReference(s)
rTg4510 Tauopathy Mice1-100 mg/kgDose-dependent increase in brain O-GlcNAc levels. Significant reduction in neurofibrillary tangles.[3]
rTg4510 Tauopathy MiceChronic DosingReduced pathological tau accumulation (AT8 and PHF6 positive). Attenuated brain weight loss and forebrain volume loss.[7]
Rat3, 10, 30, 100 mg/kgDose-dependent increase in O-GlcNAc levels in brain and PBMCs.[3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary. However, based on published literature, the following outlines the likely methodologies employed.

In Vitro OGA Inhibition Assay

This assay is crucial for determining the inhibitory potency of compounds like this compound.

  • Principle: A fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), is cleaved by recombinant human OGA, releasing a fluorescent product (4-methylumbelliferone). The rate of fluorescence increase is proportional to enzyme activity.

  • Procedure:

    • Reactions are typically performed in a 96- or 384-well plate format.

    • Recombinant human OGA is incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., sodium phosphate buffer with BSA).

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • Fluorescence is monitored over time using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).

    • The rate of reaction is calculated for each inhibitor concentration.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation. Ki values are subsequently calculated using the Cheng-Prusoff equation.

cluster_0 OGA Inhibition Assay Workflow Recombinant OGA Recombinant OGA Incubation Incubation Recombinant OGA->Incubation This compound (Varying Conc.) This compound (Varying Conc.) This compound (Varying Conc.)->Incubation Reaction Initiation Reaction Initiation Incubation->Reaction Initiation Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Reaction Initiation Fluorescence Measurement Fluorescence Measurement Reaction Initiation->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Figure 2: Workflow for In Vitro OGA Inhibition Assay.
Cell-Based O-GlcNAc Level Measurement (ELISA)

This assay confirms the ability of this compound to engage its target in a cellular context.

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify total O-GlcNAcylated proteins in cell lysates.

  • Procedure:

    • Cells (e.g., rat PC-12) are treated with a range of this compound concentrations for a specified period (e.g., 24 hours).[6]

    • Cells are lysed, and the total protein concentration is normalized.

    • The wells of a microplate are coated with the cell lysate.

    • A primary antibody that specifically recognizes the O-GlcNAc modification (e.g., RL2) is added.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added.

    • A chromogenic substrate for the enzyme is introduced, and the resulting color change is measured using a plate reader.

    • The signal intensity is proportional to the amount of O-GlcNAcylated protein.

    • EC50 values are calculated from the dose-response curve.

Analysis of Tau Phosphorylation and Aggregation in rTg4510 Mice

These experiments are critical for evaluating the in vivo efficacy of this compound.

  • Principle: Brain homogenates from treated and control rTg4510 mice are analyzed for levels of specific phosphorylated tau species and aggregated tau using immunoassays.

  • Procedure:

    • rTg4510 mice are dosed with this compound or vehicle for a defined period.[7]

    • Brains are harvested and homogenized.

    • Western Blotting: Proteins from the brain homogenates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated tau epitopes (e.g., AT8 [pSer202/pThr205], PHF6) and total tau.

    • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay can be used to quantify aggregated tau (e.g., using HT7/HT7 antibody pairing).[7]

    • Densitometry (for Western blots) and luminescence/fluorescence readings (for AlphaLISA) are used to quantify the levels of different tau species.

cluster_0 Tau Pathology Analysis Workflow rTg4510 Mice rTg4510 Mice This compound Treatment This compound Treatment rTg4510 Mice->this compound Treatment Brain Homogenization Brain Homogenization This compound Treatment->Brain Homogenization Immunoassay Immunoassay Brain Homogenization->Immunoassay Western Blot Western Blot Immunoassay->Western Blot AlphaLISA AlphaLISA Immunoassay->AlphaLISA Quantification Quantification Western Blot->Quantification AlphaLISA->Quantification This compound This compound OGA OGA This compound->OGA Inhibition Increased Tau O-GlcNAcylation Increased Tau O-GlcNAcylation Reduced Tau Hyperphosphorylation Reduced Tau Hyperphosphorylation Increased Tau O-GlcNAcylation->Reduced Tau Hyperphosphorylation Competition Tau Tau Increased Tau O-GlcNAcylation->Tau Reduced Tau Aggregation & NFTs Reduced Tau Aggregation & NFTs Reduced Tau Hyperphosphorylation->Reduced Tau Aggregation & NFTs Amelioration of Neurodegeneration Amelioration of Neurodegeneration Reduced Tau Aggregation & NFTs->Amelioration of Neurodegeneration Kinases Kinases Kinases->Tau Phosphorylation

References

MK-8719: A Novel O-GlcNAcase Inhibitor for the Prevention of Neurofibrillary Tangle Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurofibrillary tangles (NFTs), intracellular aggregates of hyperphosphorylated tau protein, are a primary pathological hallmark of Alzheimer's disease and other related tauopathies.[1] The post-translational modification of tau by O-linked β-N-acetylglucosamine (O-GlcNAc) has emerged as a critical regulatory mechanism, with an inverse relationship to its phosphorylation. O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc, presents a promising therapeutic target.[2][3] MK-8719 is a potent and selective OGA inhibitor that has demonstrated the potential to reduce the formation of pathological tau and ameliorate neurodegeneration in preclinical models.[4][5] This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical data, and clinical development.

Introduction: The Role of O-GlcNAcylation in Tau Pathology

The microtubule-associated protein tau is essential for stabilizing microtubules within neurons.[2] In tauopathies, tau becomes hyperphosphorylated, leading to its detachment from microtubules and aggregation into paired helical filaments (PHFs), the primary component of NFTs.[1] This process is central to the neurodegenerative cascade.

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine sugar is attached to serine and threonine residues of nuclear and cytoplasmic proteins.[3] This modification is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[3] Notably, O-GlcNAcylation and phosphorylation often occur on the same or adjacent sites on tau, creating a competitive relationship. Increased O-GlcNAcylation of tau has been shown to inhibit its hyperphosphorylation and subsequent aggregation.[2][6] Consequently, inhibiting OGA to increase and maintain healthy levels of O-GlcNAcylated proteins is a promising therapeutic strategy for tauopathies.[2]

This compound: A Potent and Selective O-GlcNAcase Inhibitor

This compound is a novel, potent, and selective small-molecule inhibitor of the OGA enzyme.[4][5][7][8][9] Developed by Alectos Therapeutics and Merck, it was designed for excellent central nervous system (CNS) penetration to effectively target tau pathology in the brain.[7][8][9] Preclinical studies have demonstrated its ability to elevate O-GlcNAc levels in the brain in a dose-dependent manner.[4][5]

Mechanism of Action

This compound functions by inhibiting the catalytic activity of OGA, thereby preventing the removal of O-GlcNAc from intracellular proteins, including tau.[3][10] This leads to an accumulation of O-GlcNAcylated tau. The increased O-GlcNAcylation of tau directly interferes with the sites that would otherwise be phosphorylated by various kinases implicated in tau pathology. This reduction in hyperphosphorylation prevents the misfolding and aggregation of tau into neurofibrillary tangles.[3]

cluster_0 Normal Tau Physiology cluster_1 Tauopathy Pathogenesis cluster_2 Therapeutic Intervention with this compound Tau Tau Protein Microtubules Microtubules Tau->Microtubules Stabilizes Hyperphosphorylation Hyperphosphorylation Tau->Hyperphosphorylation AggregatedTau Aggregated Tau (Neurofibrillary Tangles) Hyperphosphorylation->AggregatedTau Neurodegeneration Neurodegeneration AggregatedTau->Neurodegeneration MK8719 This compound OGA O-GlcNAcase (OGA) MK8719->OGA Inhibits OGlcNAcylation Increased O-GlcNAcylation of Tau OGA->OGlcNAcylation Prevents removal of O-GlcNAc from Tau ReducedPhosphorylation Reduced Tau Phosphorylation OGlcNAcylation->ReducedPhosphorylation ReducedPhosphorylation->AggregatedTau Prevents

Figure 1: Mechanism of this compound in preventing neurofibrillary tangle formation.

Preclinical Evidence

The efficacy of this compound in mitigating tau pathology has been evaluated in various preclinical models, most notably the rTg4510 mouse model of tauopathy, which overexpresses a mutant form of human tau.[4][5]

In Vitro and In Vivo Pharmacological Properties

This compound is a potent inhibitor of the human OGA enzyme and demonstrates comparable activity against the enzyme from multiple species, including mouse, rat, and dog.[4][5] Oral administration of this compound leads to a dose-dependent increase in O-GlcNAc levels in both the brain and peripheral blood mononuclear cells.[4][5]

Parameter Species Value Reference
In Vitro Potency Human, Mouse, Rat, DogComparable[4][5]
Target Engagement Rat, rTg4510 MiceRobust (PET imaging)[4][5]
Efficacy in a Mouse Model of Tauopathy (rTg4510)

In the rTg4510 mouse model, chronic treatment with this compound has shown significant therapeutic effects:

  • Reduction in Pathological Tau: this compound treatment significantly reduced the levels of pathological tau.[4][5]

  • Amelioration of Brain Atrophy: The compound attenuated brain atrophy, including a reduction in the loss of forebrain volume as measured by volumetric magnetic resonance imaging (vMRI).[4][5]

  • Increased Brain O-GlcNAc Levels: Treatment led to a significant increase in O-GlcNAc levels in the brain.[4][5]

Outcome Measure Effect of this compound Reference
Pathological Tau Levels Significantly Reduced[4][5]
Brain Atrophy Attenuated[4][5]
Forebrain Volume Loss Reduced[4][5]
Brain O-GlcNAc Levels Significantly Increased[4][5]

Experimental Protocols

In Vivo Efficacy Study in rTg4510 Mice
  • Animal Model: rTg4510 mice, which express human mutant tau P301L.

  • Dosing Regimen: this compound administered orally at a specified dose (e.g., 100 mg/kg BID) for a defined period (e.g., from 8 to 32 weeks of age).[11]

  • Outcome Measures:

    • Cerebrospinal Fluid (CSF) Analysis: Measurement of total and phosphorylated tau levels.[11]

    • Behavioral Testing: Assessment of cognitive and motor functions.

    • Histopathology: Immunohistochemical analysis of brain tissue for tau pathology (e.g., AT8 staining for phosphorylated tau).

    • Biochemical Analysis: Western blot analysis of brain homogenates to quantify levels of total tau, phosphorylated tau, and O-GlcNAcylated proteins.

    • Imaging: Volumetric MRI to assess brain volume changes.[5]

cluster_endpoints Assessments start Start of Study (rTg4510 mice, 8 weeks old) treatment Chronic Oral Administration of this compound or Vehicle start->treatment endpoints Endpoint Analysis (32 weeks old) treatment->endpoints csf CSF Tau Analysis endpoints->csf behavior Behavioral Testing endpoints->behavior histology Brain Histopathology endpoints->histology biochem Biochemical Analysis endpoints->biochem mri Volumetric MRI endpoints->mri

Figure 2: Experimental workflow for preclinical evaluation of this compound.

Clinical Development

This compound has advanced to Phase 1 clinical trials in healthy volunteers.[7][9][11] These studies have shown that the drug is generally well-tolerated with single oral doses up to 1200 mg.[11] No significant adverse events related to laboratory tests, ECG, or vital signs were reported.[11] Target engagement in humans was confirmed using positron emission tomography (PET) imaging with a specific tracer, [18F]MK-8553, demonstrating that this compound effectively occupies the OGA enzyme in the brain.[6]

Clinical Trial Phase Population Key Findings Reference
Phase 1 Healthy VolunteersWell-tolerated up to 1200 mg single oral dose; No significant adverse events.[11]
Phase 1 (PET) Healthy VolunteersDemonstrated robust target engagement in the brain.[6]

Conclusion and Future Directions

This compound represents a promising, mechanism-based therapeutic approach for the treatment of Alzheimer's disease and other tauopathies. By selectively inhibiting OGA, it directly targets a key pathological driver, the hyperphosphorylation of tau. The preclinical data strongly support its potential to reduce the formation of neurofibrillary tangles and mitigate neurodegeneration.[4] The favorable safety profile and demonstrated target engagement in early clinical trials further underscore its potential.[6][11] Further clinical investigation in patient populations is warranted to establish the efficacy of this compound as a disease-modifying therapy for these devastating neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for MK-8719 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MK-8719, a potent and selective inhibitor of O-GlcNAcase (OGA), in in vitro cell culture experiments. The provided protocols are intended to assist researchers in investigating the cellular effects of this compound, particularly in the context of neurodegenerative disease research.

Introduction

This compound is a small molecule inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1] This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process akin to phosphorylation. The levels of O-GlcNAcylation are controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and OGA, which removes it.

In the context of tauopathies such as Alzheimer's disease, abnormal hyperphosphorylation of the tau protein is a key pathological hallmark, leading to the formation of neurofibrillary tangles (NFTs).[2] Research suggests that O-GlcNAcylation and phosphorylation of tau can be reciprocally regulated. By inhibiting OGA, this compound increases the levels of O-GlcNAcylated proteins, including tau. This increase in O-GlcNAcylation is hypothesized to hinder the hyperphosphorylation and subsequent aggregation of tau, presenting a promising therapeutic strategy for tauopathies.[2]

Mechanism of Action

This compound acts as a competitive inhibitor at the active site of the OGA enzyme. This inhibition leads to an accumulation of O-GlcNAc on a multitude of intracellular proteins, thereby modulating their function and downstream signaling pathways. The primary therapeutic hypothesis for this compound in neurodegenerative diseases is that by increasing O-GlcNAcylation of tau, it can interfere with the pathological processes of tau hyperphosphorylation and aggregation.[2]

cluster_0 Cellular O-GlcNAc Cycling cluster_1 Effect of this compound OGT OGT (O-GlcNAc Transferase) O_GlcNAc_Protein O-GlcNAcylated Protein OGT->O_GlcNAc_Protein Adds O-GlcNAc OGA OGA (O-GlcNAcase) Protein Protein (e.g., Tau) OGA->Protein Removes O-GlcNAc Protein->OGT O_GlcNAc_Protein->OGA MK8719 This compound MK8719->OGA Inhibits

Figure 1: Mechanism of Action of this compound.

Data Presentation

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Potency of this compound

TargetSpeciesAssay TypeValueReference
OGAHumanEnzyme Inhibition (Ki)7.9 nM[3]
OGARatCellular O-GlcNAc Elevation (EC50)See Original Publication[2]

Table 2: Species Cross-Reactivity of this compound

SpeciesPotency Comparison to Human OGA
MouseComparable
RatComparable
DogComparable
[Note: Based on qualitative statements in the literature.][4][5]

Experimental Protocols

This section provides detailed protocols for key in vitro experiments to assess the activity of this compound.

Protocol 1: Assessment of Cellular O-GlcNAc Level Elevation

This protocol is adapted from methodologies used for OGA inhibitors and is suitable for determining the cellular potency of this compound.[2][3]

1. Cell Culture and Treatment: a. Seed rat PC-12 cells in a 96-well plate at a density of approximately 10,000 cells/well. b. Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO2). c. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). d. Perform serial dilutions of the this compound stock solution to achieve a range of final treatment concentrations (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) should be included. e. Treat the cells with the diluted this compound or vehicle control for 24 hours.

2. Cell Lysis: a. After incubation, remove the culture medium. b. Wash the cells once with ice-cold PBS. c. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

3. Western Blotting for O-GlcNAc: a. Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). b. Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc antibody [CTD110.6]) overnight at 4°C. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. j. For normalization, probe the same membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).

4. Data Analysis: a. Quantify the band intensities for O-GlcNAc and the loading control using densitometry software. b. Normalize the O-GlcNAc signal to the loading control signal for each sample. c. Plot the normalized O-GlcNAc levels against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

cluster_workflow Experimental Workflow: O-GlcNAc Level Assessment start Seed PC-12 Cells treat Treat with this compound (24 hours) start->treat lyse Cell Lysis treat->lyse sds SDS-PAGE & Transfer lyse->sds blot Western Blot (Anti-O-GlcNAc) sds->blot analyze Densitometry & EC50 Calculation blot->analyze

Figure 2: Workflow for assessing cellular O-GlcNAc levels.
Protocol 2: In Vitro Tau Aggregation Assay (Thioflavin T)

This protocol utilizes Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like aggregated tau, to monitor the effect of this compound on tau aggregation kinetics.

1. Reagent Preparation: a. Prepare a stock solution of recombinant tau protein (e.g., full-length human tau, or a fragment like K18) in a suitable buffer. b. Prepare a stock solution of an aggregation inducer, such as heparin or arachidonic acid. c. Prepare a stock solution of Thioflavin T (ThT) in assay buffer (e.g., PBS) and filter it through a 0.22 µm filter. d. Prepare a stock solution of this compound in DMSO.

2. Assay Setup: a. In a 96-well black, clear-bottom plate, set up the reaction mixtures. A typical reaction mixture includes:

  • Recombinant tau protein (final concentration, e.g., 2-10 µM)
  • Aggregation inducer (e.g., heparin at a molar ratio of 1:4 with tau)
  • Thioflavin T (final concentration, e.g., 10-25 µM)
  • Varying concentrations of this compound or vehicle control (DMSO)
  • Assay buffer to the final volume. b. Include controls such as tau alone, tau with inducer, and buffer with ThT.

3. Measurement of Tau Aggregation: a. Place the 96-well plate in a plate reader capable of fluorescence measurement. b. Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm. c. Incubate the plate at 37°C with intermittent shaking. d. Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for several hours to monitor the aggregation kinetics.

4. Data Analysis: a. Subtract the background fluorescence (buffer with ThT) from all readings. b. Plot the fluorescence intensity against time for each condition. c. Analyze the aggregation curves to determine parameters such as the lag phase, elongation rate, and maximum fluorescence, and compare the effects of different concentrations of this compound.

Protocol 3: Cytotoxicity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) release assay is a common method to assess cell membrane integrity and cytotoxicity.

1. Cell Culture and Treatment: a. Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at an optimal density. b. Culture the cells overnight. c. Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24-48 hours). d. Include three sets of controls:

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
  • Positive Control: Cells treated with a lysis buffer (provided in most commercial kits) to measure maximum LDH release.
  • Blank Control: Culture medium without cells.

2. LDH Measurement: a. After the treatment period, carefully collect the cell culture supernatant from each well. b. Follow the instructions of a commercial LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate for LDH. c. Incubate the plate at room temperature for the recommended time, protected from light. d. Measure the absorbance at the specified wavelength (usually around 490 nm) using a plate reader.

3. Data Analysis: a. Subtract the absorbance of the blank control from all other readings. b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100 c. Plot the percentage of cytotoxicity against the concentration of this compound.

Concluding Remarks

The protocols and information provided in these application notes serve as a starting point for researchers investigating the in vitro effects of this compound. It is recommended that each protocol be optimized for the specific cell lines and experimental conditions used in your laboratory. The study of this compound and its impact on O-GlcNAcylation and tau pathology holds significant promise for the development of novel therapeutics for neurodegenerative diseases.

References

Application Notes and Protocols for Administering MK-8719 in a Mouse Model of Tauopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of MK-8719, a selective O-GlcNAcase (OGA) inhibitor, in the rTg4510 mouse model of tauopathy. The protocols outlined below cover the administration of this compound and subsequent analysis of its effects on tau pathology and neurodegeneration.

Introduction

Tauopathies, including Alzheimer's disease, are characterized by the accumulation of hyperphosphorylated and aggregated tau protein in the brain.[1] One therapeutic strategy is to increase the O-GlcNAcylation of tau, a post-translational modification that can inhibit its phosphorylation and aggregation.[1][2] this compound is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc modifications.[1][2] By inhibiting OGA, this compound increases O-GlcNAcylation of tau and other proteins, thereby reducing the formation of pathological tau and ameliorating neurodegeneration in preclinical models.[1][3] The rTg4510 mouse model, which expresses a mutant form of human tau (P301L), is a widely used model for studying tauopathy as it develops age-dependent neurofibrillary tangles, neuronal loss, and cognitive deficits.[4][5]

Data Presentation

In Vitro Potency of this compound
Enzyme SourceIC50 (nM)
Human OGA< 10
Mouse OGAComparable to human
Rat OGAComparable to human
Dog OGAComparable to human

Table 1: In vitro inhibitory potency of this compound against OGA from various species. Data indicates that this compound is a potent inhibitor across these species.[1][3]

In Vivo Effects of this compound in rTg4510 Mice
Treatment GroupDose (mg/kg)Administration RouteBrain O-GlcNAc LevelsPathological Tau ReductionForebrain Atrophy
Vehicle-Oral Gavage / In-dietBaselineNoneProgressive
This compound1 - 100Oral Gavage / In-dietDose-dependent increaseSignificant reductionAttenuated

Table 2: Summary of the in vivo effects of this compound in the rTg4510 mouse model. Oral administration of this compound leads to a dose-dependent increase in brain O-GlcNAc levels, a significant reduction in pathological tau, and an attenuation of forebrain atrophy.[1][4][6]

Volumetric MRI Analysis of Brain Atrophy in rTg4510 Mice
Brain RegionrTg4510 vs. Wild-Type (5 months)rTg4510 vs. Wild-Type (8 months)
Hippocampus↓ 26.7%↓ 18.4%
Cerebral Cortex↓ 20.6%↓ 16.9%

Table 3: Volumetric MRI data showing significant reductions in hippocampal and cerebral cortex volumes in female and male rTg4510 mice compared to wild-type controls at 5 and 8 months of age, respectively.[7] Treatment with this compound has been shown to attenuate this brain atrophy.[1][4]

Experimental Protocols

Protocol 1: Administration of this compound

This protocol describes two common methods for administering this compound to mice: oral gavage and in-diet dosing.

Materials:

  • This compound powder

  • Sterile distilled water

  • Gavage needles (18-20 gauge for mice)

  • Standard mouse chow

  • Animal scale

1.1 Oral Gavage Administration:

  • Preparation of Dosing Solution:

    • Dissolve this compound powder in sterile distilled water to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a 2 mg/mL solution to administer 0.125 mL).

    • Ensure the solution is homogenous. Prepare fresh daily and store at 4°C.[4]

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[8]

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.[9]

    • Carefully insert the gavage needle into the esophagus and slowly administer the solution.[9]

    • Monitor the animal for any signs of distress during and after the procedure.

1.2 In-Diet Administration:

  • Calculation of Drug Concentration in Chow:

    • Determine the average daily food intake and body weight of the rTg4510 mice.

    • Calculate the required concentration of this compound in the chow using the following formula:

      • Concentration (mg/kg of chow) = (Dose (mg/kg/day) x Average Body Weight (kg)) / Average Daily Food Intake (kg)[4]

  • Diet Preparation:

    • Provide the calculated drug concentration to a commercial vendor for formulation into mouse chow pellets.

  • Administration:

    • Provide the medicated chow to the mice ad libitum.

    • Ensure fresh food and water are always available.

Protocol 2: Western Blot for O-GlcNAc and Phospho-Tau

This protocol details the detection of total O-GlcNAcylated proteins and specific phosphorylated tau species in brain tissue lysates.

Materials:

  • Mouse brain tissue (cortex or hippocampus)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • OGA inhibitor (e.g., Thiamet-G)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-O-GlcNAc (e.g., RL2 or CTD110.6)

    • Anti-phospho-tau (e.g., AT8 for pSer202/pThr205)

    • Anti-total tau

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Tissue Lysis:

    • Homogenize brain tissue in ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors and an OGA inhibitor.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]

    • Collect the supernatant (soluble fraction).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.[3]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Protocol 3: Immunohistochemistry for Phosphorylated Tau

This protocol describes the staining of phosphorylated tau in fixed mouse brain sections.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Cryostat or vibratome

  • Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)

  • Primary antibody: Anti-phospho-tau (e.g., AT8)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Perfuse mice with PBS followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions.

    • Freeze the brain and cut 30-40 µm sections using a cryostat or vibratome.

  • Staining:

    • Permeabilize sections with 0.5% Triton X-100 in PBS.

    • Block non-specific binding with blocking solution for 1 hour at room temperature.

    • Incubate sections with the primary anti-phospho-tau antibody overnight at 4°C.[1]

    • Wash sections with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.

    • Counterstain with DAPI.

  • Imaging:

    • Mount the sections on slides with mounting medium.

    • Image the sections using a confocal or fluorescence microscope.

Protocol 4: Volumetric Magnetic Resonance Imaging (MRI)

This protocol provides a general workflow for assessing brain atrophy in the rTg4510 mouse model.

Materials:

  • High-field MRI scanner (e.g., 7T or 9.4T)

  • Anesthesia (e.g., isoflurane)

  • Animal monitoring system (respiration, temperature)

  • Image analysis software

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse with isoflurane.

    • Secure the mouse in a stereotaxic frame to minimize motion artifacts.

    • Monitor vital signs throughout the scan.

  • Image Acquisition:

    • Acquire high-resolution T2-weighted anatomical images.

    • Typical parameters include a 3D fast spin-echo sequence.

  • Image Analysis:

    • Use image analysis software to manually or automatically segment specific brain regions (e.g., hippocampus, cortex).

    • Calculate the volume of each segmented region.

    • Compare the volumes between treated and untreated rTg4510 mice, and with wild-type controls.[7][10]

Visualizations

G cluster_0 Cellular Metabolism cluster_1 O-GlcNAc Cycling Glucose Glucose Hexosamine Biosynthetic Pathway Hexosamine Biosynthetic Pathway Glucose->Hexosamine Biosynthetic Pathway UDP-GlcNAc UDP-GlcNAc Hexosamine Biosynthetic Pathway->UDP-GlcNAc OGT OGT UDP-GlcNAc->OGT O-GlcNAc-Protein O-GlcNAc-Protein OGT->O-GlcNAc-Protein Adds O-GlcNAc OGA OGA Protein Protein OGA->Protein This compound This compound This compound->OGA Inhibits O-GlcNAc-Protein->Protein Removes O-GlcNAc

Caption: Mechanism of action of this compound.

G cluster_0 Tau Homeostasis cluster_1 Therapeutic Intervention Soluble Tau Soluble Tau Hyperphosphorylated Tau Hyperphosphorylated Tau Soluble Tau->Hyperphosphorylated Tau Kinases Aggregated Tau (NFTs) Aggregated Tau (NFTs) Hyperphosphorylated Tau->Aggregated Tau (NFTs) Neurodegeneration Neurodegeneration Aggregated Tau (NFTs)->Neurodegeneration This compound This compound Increased O-GlcNAcylation Increased O-GlcNAcylation This compound->Increased O-GlcNAcylation Increased O-GlcNAcylation->Hyperphosphorylated Tau Inhibits Phosphorylation Increased O-GlcNAcylation->Neurodegeneration Reduces

Caption: Therapeutic rationale for this compound in tauopathy.

G Start Start rTg4510 Mice rTg4510 Mice Start->rTg4510 Mice Treatment Groups Treatment Groups rTg4510 Mice->Treatment Groups This compound Administration This compound Administration Treatment Groups->this compound Administration Vehicle Control Vehicle Control Treatment Groups->Vehicle Control Endpoint Analysis Endpoint Analysis This compound Administration->Endpoint Analysis Vehicle Control->Endpoint Analysis Biochemical Analysis Biochemical Analysis Endpoint Analysis->Biochemical Analysis Western Blot Histological Analysis Histological Analysis Endpoint Analysis->Histological Analysis IHC Imaging Analysis Imaging Analysis Endpoint Analysis->Imaging Analysis MRI Data Interpretation Data Interpretation Biochemical Analysis->Data Interpretation Histological Analysis->Data Interpretation Imaging Analysis->Data Interpretation

Caption: Experimental workflow for evaluating this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and detailed protocols for in vivo studies using MK-8719, a potent and selective inhibitor of O-GlcNAcase (OGA). The information is compiled from preclinical studies to guide the design and execution of experiments in relevant animal models.

Mechanism of Action

This compound functions by inhibiting the enzyme O-GlcNAcase (OGA), which is responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. By blocking OGA, this compound leads to an increase in the O-GlcNAcylation of various intracellular proteins, including the microtubule-associated protein tau.[1][2] Increased O-GlcNAcylation of tau is hypothesized to interfere with its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles (NFTs), a key pathological hallmark of tauopathies such as Alzheimer's disease.[1]

Recommended In Vivo Dosages

Preclinical studies have established effective dosage ranges for this compound in rodent models. The selection of a specific dose will depend on the animal model, the duration of the study (acute or chronic), and the desired pharmacodynamic effect.

Table 1: Recommended Dosage of this compound in Rodent Models

Animal ModelRoute of AdministrationDosage RangeStudy DurationKey FindingsReference(s)
Sprague-Dawley RatOral Gavage3, 10, 30, 100 mg/kgSingle doseDose-dependent increase in brain and PBMC O-protein levels[3]
rTg4510 Transgenic MouseOral Gavage1 - 100 mg/kgNot specifiedSignificantly reduced neurofibrillary tangles[3]
rTg4510 Transgenic MouseIn-diet100 mg/kg BID8 to 32 weeks of ageReduced CSF total tau, attenuated hyperactivity, and mitigated hippocampal volume decline[2]

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound in the context of tau pathology.

MK8719_Pathway Mechanism of Action of this compound MK8719 This compound OGA O-GlcNAcase (OGA) MK8719->OGA Inhibits O_GlcNAc_Tau O-GlcNAcylated Tau (Soluble, Stable) OGA->O_GlcNAc_Tau Removes O-GlcNAc OGT O-GlcNAc Transferase (OGT) OGT->O_GlcNAc_Tau Adds O-GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->OGT Protein_Tau Tau Protein Protein_Tau->O_GlcNAc_Tau Phosphorylated_Tau Hyperphosphorylated Tau Protein_Tau->Phosphorylated_Tau Kinases O_GlcNAc_Tau->Phosphorylated_Tau Inhibits Hyperphosphorylation NFTs Neurofibrillary Tangles (Insoluble Aggregates) Phosphorylated_Tau->NFTs Aggregation

Mechanism of Action of this compound

Experimental Protocols

The following are detailed protocols for key in vivo experiments involving this compound, based on published studies.

Protocol 1: Preparation and Administration of this compound via Oral Gavage

This protocol describes the preparation of this compound for oral administration to rodents.

Materials:

  • This compound powder

  • Sterile distilled water

  • Balance

  • Vortex mixer

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)

  • Syringes

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the body weight of the animals, calculate the total amount of this compound powder needed.

  • Preparation of dosing solution:

    • Weigh the calculated amount of this compound powder.

    • In a suitable container, add the powder to a known volume of sterile distilled water to achieve the desired final concentration. Dosing solutions are typically prepared to be administered at a volume of 5 ml/kg.[4]

    • Vortex the solution thoroughly to ensure complete dissolution.

  • Administration:

    • Accurately weigh each animal before dosing.

    • Draw the calculated volume of the this compound solution into a syringe fitted with an appropriate oral gavage needle.

    • Gently restrain the animal and administer the solution directly into the stomach.

    • Note: Dosing solutions should be prepared fresh daily and stored at 4°C for no longer than 24 hours.[4]

Protocol 2: Administration of this compound via In-Diet Formulation

This protocol is for the chronic administration of this compound mixed into the animal's chow.

Materials:

  • This compound powder

  • Custom rodent chow (e.g., Research Diets, Inc., D01060501)[4]

  • Specialized diet formulation service (e.g., Research Diets, Inc.)

Procedure:

  • Determine the target dose: Define the desired daily dose of this compound in mg/kg.

  • Calculate the concentration in chow: The concentration of this compound to be incorporated into the mouse chow is calculated based on the average body weight of the animals and their average daily food intake. The following formula is used:[4]

    • Concentration (mg/kg of chow) = (Dose [mg/kg/day] x Average Body Weight [kg]) / Average Daily Food Intake [ kg/day ]

  • Diet Formulation:

    • Work with a specialized vendor (e.g., Research Diets, Inc.) to have this compound formulated into the specified chow at the calculated concentration.

  • Administration:

    • Provide the medicated chow to the animals ad libitum.

    • Monitor food intake and body weight regularly to ensure the desired dose is being administered.

Protocol 3: Western Blot for O-GlcNAc Levels in Brain Tissue

This protocol outlines the procedure for measuring changes in total O-GlcNAcylation in brain tissue lysates.

Materials:

  • Brain tissue homogenates

  • Lysis buffer (e.g., RIPA buffer) with protease and OGA inhibitors (e.g., Thiamet-G)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2, 1:1000 dilution)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • ECL substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize brain tissue in ice-cold lysis buffer containing protease and OGA inhibitors. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-O-GlcNAc antibody (RL2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities to determine the relative levels of O-GlcNAcylation.

Protocol 4: Immunohistochemistry for Phosphorylated Tau

This protocol details the staining of brain sections to visualize phosphorylated tau pathology.

Materials:

  • Fixed brain sections (e.g., 4% paraformaldehyde)

  • Phosphate-buffered saline (PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Anti-phospho-Tau (Ser202, Thr205) antibody (AT8, e.g., Thermo Fisher, Cat# MN1020, 1:300-1:500 dilution)

  • Biotinylated secondary antibody (e.g., anti-mouse IgG)

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate

  • Microscope

Procedure:

  • Tissue Preparation: Perfuse animals and post-fix brains in 4% paraformaldehyde. Prepare brain sections (e.g., 40 µm thick).

  • Staining:

    • Wash sections in PBS.

    • Permeabilize with Triton X-100 solution.

    • Block non-specific binding with blocking solution.

    • Incubate sections with the primary antibody (AT8) overnight at 4°C.

    • Wash sections in PBS.

    • Incubate with the biotinylated secondary antibody.

    • Wash sections and incubate with ABC reagent.

  • Visualization:

    • Develop the stain using DAB substrate.

    • Mount the sections on slides and coverslip.

    • Image and quantify the staining using a microscope and appropriate software.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study with this compound.

Experimental_Workflow Typical In Vivo Experimental Workflow for this compound Animal_Model Select Animal Model (e.g., rTg4510 mice) Dosing_Prep Prepare this compound (Oral Gavage or In-Diet) Animal_Model->Dosing_Prep Administration Administer this compound (Acute or Chronic) Dosing_Prep->Administration Behavioral_Testing Behavioral Testing (Optional) Administration->Behavioral_Testing Tissue_Collection Tissue Collection (Brain, PBMCs) Administration->Tissue_Collection Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis Tissue_Collection->Histological_Analysis Western_Blot Western Blot (O-GlcNAc levels) Biochemical_Analysis->Western_Blot IHC Immunohistochemistry (p-Tau, NFTs) Histological_Analysis->IHC Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis IHC->Data_Analysis

Typical In Vivo Experimental Workflow for this compound

References

Measuring Brain Target Engagement of MK-8719: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to accurately measure the target engagement of MK-8719, a potent and selective inhibitor of O-GlcNAcase (OGA), in the brain. The following protocols are designed to offer clear, step-by-step guidance for both in vitro and in vivo settings.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of the O-GlcNAcase (OGA) enzyme.[1][2] OGA is responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound increases the levels of O-GlcNAcylated proteins, a post-translational modification that plays a crucial role in various cellular processes.[3] In the context of neurodegenerative diseases, particularly tauopathies like Alzheimer's disease, increasing O-GlcNAcylation of the tau protein is hypothesized to inhibit its aggregation into pathological neurofibrillary tangles.[3] Therefore, quantifying the extent to which this compound engages its target, the OGA enzyme in the brain, is a critical step in its development as a potential therapeutic agent.

Signaling Pathway of this compound

The cellular levels of O-GlcNAc are dynamically regulated by two enzymes: O-GlcNAc transferase (OGT), which adds O-GlcNAc to proteins, and OGA, which removes it.[3] this compound directly inhibits OGA, leading to an accumulation of O-GlcNAcylated proteins, including tau. This shift in the equilibrium towards hyper-O-GlcNAcylation is believed to interfere with the hyperphosphorylation of tau, a key event in the formation of neurofibrillary tangles.

MK8719_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effect UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT Substrate Protein Protein (e.g., Tau) Protein->OGT O_GlcNAc_Protein O-GlcNAcylated Protein OGA OGA O_GlcNAc_Protein->OGA Substrate Increased_O_GlcNAc Increased O-GlcNAcylation of Tau O_GlcNAc_Protein->Increased_O_GlcNAc OGT->O_GlcNAc_Protein Adds O-GlcNAc OGA->Protein Removes O-GlcNAc MK8719 This compound MK8719->OGA Inhibits Reduced_Aggregation Reduced Tau Aggregation Increased_O_GlcNAc->Reduced_Aggregation

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Parameter Species/System Value Reference
Ki (hOGA) Human OGA (cell-free)7.9 nM[1]
IC50 (hOGA) Human OGA< 0.010 µM[2]
Cellular IC50 Rat PC-12 Cells< 0.100 µM[2]
Brain-to-Plasma Ratio Rat~1.84[4]
Table 1: In Vitro and Pharmacokinetic Parameters of this compound
Dose Species Effect Reference
1 - 100 mg/kgrTg4510 miceSignificantly reduced neurofibrillary tangles[2]
3, 10, 30, 100 mg/kgRatIncreased O-GlcNAc levels in brain and PBMCs[2]
100 mg/kg BIDrTg4510 miceReduced CSF levels of total tau[4]
Table 2: In Vivo Efficacy of this compound in Animal Models

Experimental Protocols

Protocol 1: In Vitro OGA Inhibition Assay

This protocol describes a cell-based ELISA to determine the half-maximal effective concentration (EC50) of this compound for increasing total protein O-GlcNAcylation.[3]

Materials:

  • Rat PC-12 cells

  • 96-well cell culture plates

  • This compound

  • DMSO

  • Cell lysis buffer

  • Primary antibody against O-GlcNAc

  • HRP-conjugated secondary antibody

  • Substrate for HRP

  • Plate reader

Procedure:

  • Cell Plating: Plate rat PC-12 cells in 96-well plates at a density of approximately 10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Cell Treatment: Treat the cells with the diluted this compound compounds for 24 hours.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • ELISA: a. Coat a 96-well ELISA plate with the cell lysates. b. Block non-specific binding sites. c. Incubate with a primary antibody specific for O-GlcNAcylated proteins. d. Wash and incubate with an HRP-conjugated secondary antibody. e. Add the HRP substrate and measure the absorbance using a plate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

InVitro_Workflow start Start plate_cells Plate PC-12 Cells start->plate_cells prepare_compound Prepare this compound Dilutions plate_cells->prepare_compound treat_cells Treat Cells (24h) prepare_compound->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells elisa Perform O-GlcNAc ELISA lyse_cells->elisa data_analysis Analyze Data & Calculate EC50 elisa->data_analysis end End data_analysis->end

Figure 2: Workflow for the in vitro OGA inhibition assay.
Protocol 2: Ex Vivo Measurement of Brain O-GlcNAc Levels

This protocol details the measurement of O-GlcNAc levels in brain tissue following oral administration of this compound.[5]

Materials:

  • Rodent models (e.g., rats, rTg4510 mice)

  • This compound formulation for oral gavage

  • Brain homogenization buffer

  • Protein quantification assay (e.g., BCA)

  • Western blotting or ELISA reagents for O-GlcNAc detection

Procedure:

  • Dosing: Administer this compound orally to the animals at various doses. Include a vehicle control group.

  • Tissue Collection: At a predetermined time point after dosing, euthanize the animals and harvest the brains.

  • Homogenization: Homogenize the brain tissue in a suitable buffer to extract proteins.

  • Protein Quantification: Determine the total protein concentration in the brain homogenates.

  • O-GlcNAc Detection:

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-O-GlcNAc antibody.

    • ELISA: Use a quantitative ELISA kit to measure the levels of O-GlcNAcylated proteins in the brain homogenates.

  • Data Analysis: Quantify the O-GlcNAc signal and normalize it to the total protein concentration. Compare the O-GlcNAc levels between the different dose groups and the vehicle control.

Protocol 3: In Vivo Target Engagement Measurement using PET Imaging

Positron Emission Tomography (PET) imaging is a powerful non-invasive technique to quantify target engagement in the living brain.[5][6] A specific PET tracer, such as [18F]-MK-8553, is used to visualize and measure the occupancy of the OGA enzyme by this compound.[2]

Materials:

  • Animal models (e.g., rats, non-human primates)

  • PET scanner

  • PET tracer for OGA (e.g., [18F]-MK-8553 or [11C]BIO-578)

  • This compound

  • Anesthesia

Procedure:

  • Baseline Scan: Anesthetize the animal and perform a baseline PET scan after injecting the radiotracer to determine the initial level of OGA in the brain.

  • This compound Administration: Administer a single dose of this compound to the animal.

  • Post-dose Scan: At the expected time of peak brain concentration of this compound, perform a second PET scan with the radiotracer.

  • Image Analysis: a. Reconstruct the PET images and co-register them with an anatomical reference (e.g., MRI). b. Define regions of interest (ROIs) in the brain. c. Calculate the tracer uptake in the ROIs for both the baseline and post-dose scans.

  • Occupancy Calculation: The percentage of OGA occupancy by this compound is calculated by the reduction in tracer binding in the post-dose scan compared to the baseline scan.

PET_Workflow cluster_0 Baseline cluster_1 Post-Dose inject_tracer1 Inject OGA PET Tracer baseline_scan Perform Baseline PET Scan inject_tracer1->baseline_scan analyze Image Analysis and ROI Definition baseline_scan->analyze administer_mk8719 Administer this compound inject_tracer2 Inject OGA PET Tracer administer_mk8719->inject_tracer2 postdose_scan Perform Post-Dose PET Scan inject_tracer2->postdose_scan postdose_scan->analyze calculate Calculate Percent Occupancy analyze->calculate result Target Engagement Data calculate->result

Figure 3: General workflow for in vivo PET imaging to measure target occupancy.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for assessing the target engagement of this compound in the brain. By employing a combination of in vitro and in vivo techniques, researchers can gain a thorough understanding of the pharmacodynamic effects of this promising OGA inhibitor. Accurate measurement of target engagement is essential for dose selection and for establishing a clear relationship between drug exposure and therapeutic efficacy in the development of this compound for the treatment of tauopathies.

References

Application Notes and Protocols for Assessing MK-8719 Efficacy Using PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8719 is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1][2][3] Inhibition of OGA leads to an increase in O-GlcNAcylation of intracellular proteins, including the microtubule-associated protein tau.[1][4] In neurodegenerative diseases known as tauopathies, such as Alzheimer's disease and progressive supranuclear palsy, tau becomes hyperphosphorylated and forms neurofibrillary tangles, a key pathological hallmark.[1][2] Increased O-GlcNAcylation of tau is hypothesized to inhibit its aggregation and reduce the formation of these pathological tau species.[1][4]

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be utilized to quantify the in vivo distribution and target engagement of drugs.[5][6] For this compound, the specific PET tracer [18F]MK-8553 has been developed to image OGA in the brain.[5][6][7] This allows for the direct assessment of this compound's ability to bind to and occupy its target enzyme, OGA, in both preclinical and clinical settings.[2][5][7] These application notes provide an overview of the methodology and protocols for using PET imaging with [18F]MK-8553 to evaluate the efficacy of this compound.

Signaling Pathway of OGA and Tau Phosphorylation

The dynamic interplay between O-GlcNAc transferase (OGT) and OGA regulates the level of O-GlcNAcylation on substrate proteins like tau. This compound disrupts this balance by inhibiting OGA, leading to an accumulation of O-GlcNAcylated tau, which is thought to be less prone to hyperphosphorylation and subsequent aggregation.

OGA_Tau_Pathway cluster_0 Cellular Environment UDP_GlcNAc UDP-GlcNAc OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Tau Tau Protein O_GlcNAc_Tau O-GlcNAcylated Tau OGT->O_GlcNAc_Tau Adds O-GlcNAc OGA O-GlcNAcase (OGA) MK8719 This compound MK8719->OGA Inhibits P_Tau Hyperphosphorylated Tau Tau->P_Tau Kinases Aggregated_Tau Aggregated Tau (Neurofibrillary Tangles) P_Tau->Aggregated_Tau O_GlcNAc_Tau->OGA Removes O-GlcNAc O_GlcNAc_Tau->P_Tau Inhibits Hyperphosphorylation

Figure 1: OGA's role in tau protein modification.

Experimental Protocols

Preclinical PET Imaging Protocol (Rodent Models)

This protocol outlines the general procedure for assessing this compound target engagement in rodent models, such as rats or the rTg4510 mouse model of tauopathy, using [18F]MK-8553 PET imaging.[2][4]

1. Animal Preparation:

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Fast animals for 4-6 hours prior to PET imaging to reduce variability in tracer uptake.[8]

  • Anesthetize animals for the duration of the imaging procedure (e.g., using isoflurane). Maintain body temperature using a heating pad.

2. This compound Administration:

  • Administer this compound orally at various doses (e.g., 3, 10, 30, 100 mg/kg) at a predetermined time before the PET scan to allow for drug absorption and distribution.[7] A vehicle-treated group should be included as a control.

3. Radiotracer Administration:

  • Inject a bolus of [18F]MK-8553 intravenously (e.g., via the tail vein). The exact dose will depend on the scanner sensitivity and animal size, but is typically in the range of 3.7-7.4 MBq.

4. PET/CT Imaging:

  • Position the animal in the PET/CT scanner.

  • Acquire a CT scan for attenuation correction and anatomical localization.

  • Initiate a dynamic PET scan immediately after radiotracer injection for a duration of 60-90 minutes, or a static scan at a specific time point post-injection (e.g., 30-60 minutes).

5. Data Analysis:

  • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

  • Co-register PET images with the CT or a brain atlas for anatomical reference.

  • Define regions of interest (ROIs) in the brain (e.g., striatum, frontal cortex) where OGA is highly expressed.[5]

  • Calculate the Standardized Uptake Value (SUV) for each ROI.

  • Determine OGA occupancy by comparing the [18F]MK-8553 uptake in this compound-treated animals to the vehicle-treated control group using the following formula:

    • OGA Occupancy (%) = [(SUVcontrol - SUVtreated) / SUVcontrol] x 100

Preclinical_Workflow cluster_0 Preparation cluster_1 Intervention & Imaging cluster_2 Data Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) MK8719_Admin This compound or Vehicle Administration Animal_Prep->MK8719_Admin Tracer_Inject [18F]MK-8553 Injection (IV) MK8719_Admin->Tracer_Inject PET_CT_Scan PET/CT Scan Tracer_Inject->PET_CT_Scan Image_Recon Image Reconstruction & Co-registration PET_CT_Scan->Image_Recon ROI_Analysis ROI Definition & SUV Calculation Image_Recon->ROI_Analysis Occupancy_Calc OGA Occupancy Calculation ROI_Analysis->Occupancy_Calc

Figure 2: Preclinical PET imaging workflow.
Clinical PET Imaging Protocol (Healthy Volunteers)

This protocol is based on early clinical studies of this compound and [18F]MK-8553 in healthy volunteers.[1][7]

1. Participant Preparation:

  • Participants should fast for at least 4-6 hours prior to the PET scan.[8]

  • Obtain informed consent and screen for any contraindications to PET imaging.

  • Insert intravenous catheters for drug and tracer administration.

2. This compound Administration:

  • Administer a single oral dose of this compound or placebo. Phase I studies have evaluated single ascending doses ranging from 5 to 1200 mg.[1][7]

3. Radiotracer Administration:

  • Administer an intravenous bolus of [18F]MK-8553. The effective dose in clinical studies has been reported as 17.0 ± 1.4 microSv/MBq.[5]

4. PET/MR or PET/CT Imaging:

  • Position the participant in the scanner.

  • Acquire a series of dynamic or static PET scans over a period of time (e.g., up to 120 minutes) to measure tracer kinetics in the brain.

  • An anatomical MRI or CT scan should be acquired for co-registration.

5. Data Analysis:

  • Perform image reconstruction with corrections for attenuation, scatter, and random coincidences.

  • Co-register PET images with the participant's MRI or a standard brain template.

  • Define ROIs in brain regions with high OGA expression (e.g., striatum, frontal cortex, globus pallidus, hypothalamus).[5]

  • Use appropriate pharmacokinetic modeling to determine the binding potential (BPND) or distribution volume (VT) of [18F]MK-8553.

  • Calculate OGA occupancy at different this compound doses by comparing the binding parameters in the drug-treated state to the baseline (placebo) state. A test-retest variability of 4% for the main quantitative PET outcome has been reported, indicating good reliability.[5]

Clinical_Workflow cluster_0 Screening & Preparation cluster_1 Imaging Session cluster_2 Data Processing & Analysis Participant_Screening Participant Screening & Informed Consent Fasting Fasting (4-6 hours) Participant_Screening->Fasting MK8719_Dosing This compound or Placebo Administration Fasting->MK8719_Dosing Tracer_Admin [18F]MK-8553 IV Administration MK8719_Dosing->Tracer_Admin PET_Scan Dynamic/Static PET Scan Tracer_Admin->PET_Scan Image_Processing Image Reconstruction & Co-registration PET_Scan->Image_Processing Kinetic_Modeling Pharmacokinetic Modeling (BPND or VT) Image_Processing->Kinetic_Modeling Occupancy_Analysis OGA Occupancy Determination Kinetic_Modeling->Occupancy_Analysis

Figure 3: Clinical PET imaging workflow.

Data Presentation

The following tables summarize the type of quantitative data that can be generated from PET imaging studies assessing this compound efficacy.

Table 1: Preclinical In Vitro and In Vivo Efficacy of this compound

ParameterSpecies/SystemValueReference
In Vitro Inhibition
Human OGA IC50< 0.010 µM[7]
Cell IC50< 0.100 µM[7]
In Vivo Effects
O-protein level increaseRat brain and PBMCDose-dependent[7]
Neurofibrillary tangle reductionrTg4510 transgenic miceSignificant[7]

Table 2: Preclinical [18F]MK-8553 PET Imaging for this compound Target Engagement

ParameterAnimal ModelFindingReference
Target EngagementRats and rTg4510 miceRobust[2]
OGA Occupancy vs. O-GlcNAc IncreaseSprague-Dawley rats and rTg4510 mice80% occupancy correlates with ~1.5-fold increase in brain O-GlcNAc[4]
Near-maximal occupancy for >3-fold increase in brain O-GlcNAc[4]

Table 3: Clinical Evaluation of this compound and [18F]MK-8553 PET

ParameterPopulationValue/FindingReference
This compound Phase I Study
Doses TestedHealthy VolunteersSingle ascending doses of 5-1200 mg[1][7]
Safety and TolerabilityHealthy VolunteersSafe and well-tolerated[1][7]
[18F]MK-8553 PET
Target EngagementHealthy VolunteersDemonstrated[1]
Effective DoseHealthy Volunteers17.0 ± 1.4 microSv/MBq[5]
Test-Retest VariabilityHealthy Volunteers4% for the main quantitative PET outcome[5]

Conclusion

PET imaging with the specific tracer [18F]MK-8553 is a powerful tool for assessing the efficacy of the OGA inhibitor this compound. It provides a non-invasive, quantitative measure of target engagement in both preclinical models and human subjects. The protocols and data presented here offer a framework for researchers and drug developers to design and interpret studies aimed at evaluating this compound and other OGA inhibitors for the treatment of tauopathies. The ability to directly measure the interaction of the drug with its target in the brain is crucial for dose selection and for establishing a clear link between target engagement and downstream pharmacodynamic effects.

References

Application Notes and Protocols for MK-8719 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8719 is a potent and highly selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins.[1][2] This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process akin to phosphorylation, influencing a wide array of cellular functions. The enzymes O-GlcNAc transferase (OGT) and OGA mediate the addition and removal of O-GlcNAc, respectively, thereby modulating the function of numerous intracellular proteins.[1] Dysregulation of O-GlcNAc cycling has been implicated in various diseases, including neurodegenerative disorders such as Alzheimer's disease, where it is linked to the pathology of the tau protein.[1][3] Inhibition of OGA by this compound leads to an increase in global O-GlcNAcylation, offering a promising therapeutic strategy for tauopathies.[2][3]

These application notes provide detailed protocols for the preparation and use of this compound in cell-based assays to study its effects on O-GlcNAcylation and cellular signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a reference for its potency and activity in various experimental settings.

ParameterValueSpecies/Cell LineReference
Ki (hOGA) 7.9 nMHuman[4][5]
IC50 (hOGA) < 0.010 µMHuman[6]
EC50 (O-GlcNAc elevation) 52.7 nMRat PC12 cells[5]
Cellular IC50 < 0.100 µMNot specified[6]

Signaling Pathway

O_GlcNAc_Signaling cluster_0 Hexosamine Biosynthetic Pathway cluster_1 O-GlcNAc Cycling cluster_2 Inhibition Glucose Glucose UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc Multiple Steps Protein Protein (e.g., Tau) O_GlcNAc_Protein O-GlcNAcylated Protein Downstream Effects Downstream Effects O_GlcNAc_Protein->Downstream Effects Modulation of Protein Function MK8719 This compound OGA OGA MK8719->OGA Inhibition

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, nuclease-free water or cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • This compound has a molecular weight of 268.28 g/mol .[4]

    • To prepare a 10 mM stock solution, dissolve 2.68 mg of this compound powder in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[4]

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in cell culture medium or an appropriate buffer to achieve the desired final concentrations for your experiment.

    • It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A typical starting range for a 10-point, 3-fold dilution series could begin at 10 µM.[4]

    • Note: The final concentration of DMSO in the cell culture should be kept below 0.1% to minimize solvent-induced toxicity.

Protocol 2: Cell-Based Assay for Measuring O-GlcNAc Level Elevation

This protocol outlines a general procedure to assess the effect of this compound on total O-GlcNAc levels in a cell line, such as rat PC12 cells.[4]

Materials:

  • PC12 cells (or other suitable cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein quantification assay kit (e.g., BCA assay)

  • ELISA-based O-GlcNAc detection kit or antibodies for Western blotting

Experimental Workflow:

Experimental_Workflow A 1. Cell Seeding B 2. This compound Treatment A->B 24h Incubation C 3. Cell Lysis B->C 24h Treatment D 4. Protein Quantification C->D E 5. O-GlcNAc Detection D->E ELISA or Western Blot F 6. Data Analysis E->F

Procedure:

  • Cell Seeding:

    • Seed PC12 cells in a 96-well plate at a density of approximately 10,000 cells per well.[4]

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Incubate the cells with the compound for 24 hours.[4]

  • Cell Lysis:

    • After the incubation period, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes with gentle agitation.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA). This is crucial for normalizing the O-GlcNAc signal.

  • O-GlcNAc Detection:

    • ELISA: Follow the manufacturer's instructions for the O-GlcNAc detection kit. Typically, this involves coating the plate with the cell lysate, followed by incubation with a primary antibody against O-GlcNAc and a secondary HRP-conjugated antibody for colorimetric detection.

    • Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for O-GlcNAcylated proteins, followed by an appropriate HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the O-GlcNAc signal for each treatment condition.

    • Normalize the signal to the total protein concentration.

    • Plot the normalized O-GlcNAc levels against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Troubleshooting

  • Low Solubility: If this compound precipitates in the culture medium, ensure the final DMSO concentration is optimized and consider using a solubilizing agent if compatible with your assay. Fresh DMSO is recommended as it can be moisture-absorbing, which reduces solubility.[4]

  • Cell Toxicity: If significant cell death is observed, perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your specific cell line. Adjust the treatment concentrations accordingly.

  • No Effect Observed: Confirm the activity of your this compound stock. Ensure proper storage and handling. Verify the expression and activity of OGA in your chosen cell line.

Conclusion

This compound is a valuable research tool for investigating the roles of O-GlcNAcylation in cellular processes and disease models. The protocols provided here offer a starting point for utilizing this potent OGA inhibitor in cell-based assays. Careful optimization of experimental conditions for your specific system is recommended to ensure reliable and reproducible results.

References

Application Notes and Protocols: Immunohistochemistry for Tau Pathology Following MK-8719 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8719 is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins.[1][2][3][4] The inhibition of OGA leads to an increase in O-GlcNAcylation, a post-translational modification that has been shown to interfere with the hyperphosphorylation and aggregation of the tau protein.[1][4] The accumulation of hyperphosphorylated and aggregated tau is a key pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, which include Alzheimer's disease and progressive supranuclear palsy.[1][2][3] Preclinical studies using the rTg4510 mouse model of tauopathy have demonstrated that administration of this compound leads to a reduction in pathological tau and ameliorates neurodegeneration.[1][4]

These application notes provide a detailed overview of the immunohistochemical methods used to assess changes in tau pathology following treatment with this compound, based on established protocols for the rTg4510 mouse model.

Mechanism of Action of this compound

The therapeutic rationale for using this compound in tauopathies is based on the interplay between tau phosphorylation and O-GlcNAcylation. These two post-translational modifications can occur on the same or nearby serine and threonine residues of the tau protein, suggesting a competitive relationship. An increase in O-GlcNAcylation, induced by this compound, is thought to prevent or reduce the hyperphosphorylation of tau, thereby inhibiting its aggregation into neurofibrillary tangles (NFTs) and promoting its normal function in microtubule stabilization.

MK-8719_Mechanism_of_Action MK8719 This compound OGA O-GlcNAcase (OGA) MK8719->OGA Inhibits OGlcNAcylation Increased O-GlcNAcylation of Tau OGA->OGlcNAcylation Reduces Tau_p Tau Hyperphosphorylation OGlcNAcylation->Tau_p Inhibits Tau_agg Tau Aggregation & Neurofibrillary Tangles Tau_p->Tau_agg Leads to Neurodegeneration Neurodegeneration Tau_agg->Neurodegeneration Contributes to IHC_Workflow start Start: Brain Tissue from This compound Treated and Control Mice fixation 1. Perfusion and Fixation (e.g., 4% PFA) start->fixation sectioning 2. Cryo- or Vibratome Sectioning (e.g., 40 µm sections) fixation->sectioning antigen_retrieval 3. Antigen Retrieval (e.g., Citrate Buffer) sectioning->antigen_retrieval blocking 4. Blocking and Permeabilization (e.g., Triton X-100 and Serum) antigen_retrieval->blocking primary_ab 5. Primary Antibody Incubation (e.g., anti-pTau, overnight at 4°C) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Biotinylated or Fluorophore-conjugated) primary_ab->secondary_ab detection 7. Signal Detection (e.g., DAB or Fluorescence) secondary_ab->detection imaging 8. Microscopy and Image Acquisition detection->imaging analysis 9. Image Analysis and Quantification imaging->analysis end End: Quantified Tau Pathology Data analysis->end

References

Application Notes and Protocols: Pharmacokinetic Analysis of MK-8719 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8719 is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1][2][3][4] The inhibition of OGA leads to an increase in O-GlcNAcylation of various intracellular proteins, including the tau protein.[1][2] This mechanism is being explored as a therapeutic strategy for neurodegenerative diseases known as tauopathies, such as Alzheimer's disease and progressive supranuclear palsy, where abnormal tau aggregation is a key pathological feature.[1][4][5] Preclinical studies have demonstrated that this compound is a competitive and reversible inhibitor of human OGA and shows comparable potency against the enzyme from various preclinical species, including mice, rats, and dogs.[1][6] Furthermore, it is CNS penetrant and has shown high oral bioavailability in these models.[6][7] In vivo studies have confirmed that oral administration of this compound leads to a dose-dependent increase in O-GlcNAc levels in both the brain and peripheral blood mononuclear cells (PBMCs).[1][2]

Signaling Pathway of OGA Inhibition by this compound

The cellular levels of O-GlcNAcylation are dynamically regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds O-GlcNAc to proteins, and O-GlcNAcase (OGA), which removes it.[5] this compound specifically inhibits OGA, thereby increasing the levels of O-GlcNAcylated proteins, which is hypothesized to interfere with the pathological aggregation of tau.

OGA_Inhibition cluster_0 Cellular Environment UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT Protein Protein (e.g., Tau) Protein->OGT O-GlcNAc_Protein O-GlcNAcylated Protein OGT->O-GlcNAc_Protein Adds O-GlcNAc OGA OGA O-GlcNAc_Protein->OGA Removes O-GlcNAc Pathological_Aggregation Pathological Aggregation O-GlcNAc_Protein->Pathological_Aggregation Inhibits Aggregation OGA->Protein MK8719 This compound MK8719->OGA Inhibits

Caption: Mechanism of OGA inhibition by this compound.

Preclinical Pharmacokinetic Parameters of this compound

The following table summarizes the available quantitative pharmacokinetic data for this compound in various preclinical models.

ParameterSpeciesValueReference
In Vitro Potency
hOGA KiHuman7.9 nM[3]
hOGA IC50Human< 0.010 µM[6]
Cell IC50-< 0.100 µM[6]
Pharmacokinetics
Oral BioavailabilityRat, Dog, Mouse> 60%[6]
Brain-to-Plasma RatioRat~1.84[8]
Systemic ClearanceMouse, Rat, Dog, MonkeyModerate to High[9]
Volume of DistributionMouse, Rat, Dog, MonkeyModerate to Large[9]

Experimental Protocols

In Vitro OGA Inhibition Assay

This protocol is designed to determine the in vitro potency of this compound against the O-GlcNAcase (OGA) enzyme.

Materials:

  • Recombinant human OGA enzyme

  • Fluorogenic OGA substrate

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.5)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Add the diluted this compound or vehicle (DMSO) to the wells of the 96-well plate.

  • Add the recombinant human OGA enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the fluorogenic OGA substrate to each well.

  • Monitor the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

  • Calculate the rate of substrate hydrolysis for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

InVitro_Workflow cluster_workflow In Vitro OGA Inhibition Assay Workflow A Prepare this compound Serial Dilution B Add Compound/Vehicle to Plate A->B C Add OGA Enzyme and Incubate B->C D Add Fluorogenic Substrate C->D E Monitor Fluorescence D->E F Calculate Reaction Rates E->F G Determine IC50 Value F->G

Caption: Workflow for the in vitro OGA inhibition assay.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedure for evaluating the pharmacokinetic profile of this compound in a rodent model (e.g., rat or mouse) following oral administration.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • This compound formulation for oral gavage

  • Vehicle control

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Fast the animals overnight prior to dosing, with free access to water.

  • Administer a single oral dose of the this compound formulation to the treatment group and the vehicle to the control group via oral gavage. Doses can range from 3 to 100 mg/kg.[6]

  • Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing via a suitable method (e.g., tail vein or saphenous vein).

  • Process the blood samples to obtain plasma by centrifugation.

  • At the end of the study, euthanize the animals and collect brain tissue.

  • Analyze the plasma and brain homogenate samples for this compound concentrations using a validated bioanalytical method (e.g., LC-MS/MS).

  • Perform pharmacokinetic analysis on the concentration-time data to determine parameters such as Cmax, Tmax, AUC, half-life, and brain-to-plasma ratio.

InVivo_PK_Workflow cluster_workflow In Vivo Pharmacokinetic Study Workflow A Animal Fasting B Oral Administration of this compound A->B C Serial Blood Sampling B->C E Brain Tissue Collection B->E At study termination D Plasma Separation C->D F Bioanalysis (LC-MS/MS) D->F E->F G Pharmacokinetic Parameter Calculation F->G

Caption: Workflow for an in vivo pharmacokinetic study.

References

Application Notes and Protocols for Lentiviral-Mediated Tau Expression in MK-8719 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accumulation of hyperphosphorylated and aggregated tau protein is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease.[1][2][3] A promising therapeutic strategy involves the inhibition of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins.[1][2][4] Increased O-GlcNAcylation of tau has been shown to reciprocally decrease its phosphorylation, thereby reducing its propensity to aggregate.[3][5]

MK-8719 is a potent and selective inhibitor of OGA that has demonstrated the ability to reduce pathological tau formation and ameliorate neurodegeneration in preclinical models of tauopathy.[1][2][6][7] This document provides detailed application notes and protocols for utilizing lentiviral-mediated expression of tau in cellular models to study the effects of this compound. These models are invaluable for high-throughput screening of potential therapeutic compounds and for dissecting the molecular mechanisms underlying their effects.

Signaling Pathway: OGA Inhibition and Tau Pathology

The therapeutic rationale for using this compound to treat tauopathies is centered on modulating the post-translational modifications of the tau protein. The O-GlcNAc cycling pathway, regulated by O-GlcNAc transferase (OGT) and OGA, plays a crucial role in this process.

OGA_Inhibition_Pathway cluster_0 Normal Physiology cluster_1 Tauopathy Pathology cluster_2 Therapeutic Intervention with this compound Tau Soluble Tau OGT OGT Tau->OGT O-GlcNAcylation pTau Hyperphosphorylated Tau Tau->pTau Hyperphosphorylation GlcNAc_Tau O-GlcNAcylated Tau (Reduced Aggregation Propensity) OGT->GlcNAc_Tau OGA OGA OGA->Tau Blocked_OGA Inhibited OGA GlcNAc_Tau->OGA De-O-GlcNAcylation GlcNAc_Tau->pTau Inhibition of Phosphorylation Agg_Tau Aggregated Tau (Neurotoxicity) pTau->Agg_Tau Aggregation MK8719 This compound MK8719->OGA Inhibition

Caption: OGA Inhibition Pathway for Reducing Tau Pathology.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of this compound in a lentiviral-based cellular model of tauopathy involves several key stages, from lentivirus production to data analysis.

Experimental_Workflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Endpoint Analysis A Lentiviral Vector Construction (e.g., pLenti-hTau-P301L) B Lentivirus Production in HEK293T cells A->B C Lentiviral Transduction of Neuronal Cells (e.g., SH-SY5Y) B->C D Treatment with this compound (Dose-Response) C->D H Immunofluorescence (Tau Localization) C->H E Cell Lysis and Protein Quantification D->E I Cell Viability Assays (e.g., MTT, LDH) D->I F Western Blot Analysis (p-Tau, Total Tau, O-GlcNAc) E->F G Tau Aggregation Assays (e.g., Thioflavin T) E->G

References

Troubleshooting & Optimization

Technical Support Center: Overcoming MK-8719 Solubility Challenges for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using the O-GlcNAcase (OGA) inhibitor, MK-8719, in in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving in my desired vehicle for in vivo use. What should I do?

A1: this compound is known to have limited aqueous solubility, which can present challenges for in vivo formulation. Here is a step-by-step troubleshooting guide:

Troubleshooting Workflow for this compound Formulation

G start Start: this compound formulation issue check_solubility Review known solubility data start->check_solubility aqueous_vehicle Attempt aqueous formulation (sterile water) check_solubility->aqueous_vehicle co_solvent Try co-solvent approach aqueous_vehicle->co_solvent Insoluble or precipitates success Success: Proceed with in vivo study aqueous_vehicle->success Soluble & stable suspension Consider a suspension co_solvent->suspension Precipitation upon dilution co_solvent->success Clear, stable solution lipid_based Explore lipid-based formulations suspension->lipid_based Poor homogeneity or dosing issues suspension->success Homogenous & stable lipid_based->success Stable formulation failure Issue persists: Contact technical support lipid_based->failure Instability or toxicity

Caption: A stepwise guide to troubleshooting this compound formulation issues.

Detailed Troubleshooting Steps:

  • Review Solubility Data: Begin by consulting the known solubility profile of this compound to select an appropriate starting point for your formulation.

  • Aqueous Formulation: For oral gavage, a simple and often well-tolerated option is to dissolve this compound in sterile distilled water.[1] This should be the first approach for oral administration studies.

  • Co-solvent Systems: If aqueous solubility is insufficient for your desired concentration, a co-solvent system can be employed. A common approach for poorly soluble compounds is to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO, and then slowly add it to the final vehicle containing other excipients like polyethylene glycol (PEG) and a surfactant like Tween 80, with vigorous mixing.

  • Suspensions: If a true solution cannot be achieved at the desired concentration, creating a homogenous and stable suspension is a viable alternative. This involves reducing the particle size of this compound and using a suspending agent to ensure uniform distribution.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can significantly improve solubility and oral absorption. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

Q2: I'm observing precipitation of this compound in my dosing solution. How can I prevent this?

A2: Precipitation can lead to inaccurate dosing and variable results. Here are some common causes and solutions:

  • Cause: The compound is crashing out of a supersaturated solution upon standing or temperature changes.

    • Solution: Prepare fresh dosing solutions before each experiment. If using a co-solvent system, ensure the initial stock solution is fully dissolved before diluting it into the final vehicle. Gentle warming and sonication can aid in initial dissolution, but be cautious of compound stability at elevated temperatures.

  • Cause: The pH of the vehicle is not optimal for this compound solubility.

  • Cause: Incompatibility with vehicle components.

    • Solution: Simplify your formulation to the minimum number of excipients required. If using a complex mixture, try to identify the component causing precipitation by preparing formulations with and without it.

Q3: What are some recommended starting formulations for in vivo studies with this compound?

A3: Based on available information and general practices for poorly soluble compounds, here are some starting formulations:

  • Oral Gavage (Aqueous Solution): Dissolve this compound powder in sterile distilled water to the desired concentration.[1] This is the simplest approach and should be attempted first.

  • Oral Gavage (Co-solvent/Surfactant System): A commonly used vehicle for oral gavage of poorly soluble compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] First, dissolve the this compound in DMSO, then add the PEG300 and Tween-80, and finally, bring it to the final volume with saline while mixing thoroughly.

  • Oral Gavage (Oil-based Suspension): For a lipid-based formulation, consider a suspension in corn oil. A common starting point is a 10% DMSO and 90% corn oil mixture.[2] First, dissolve the this compound in DMSO and then add the corn oil.

Important Note: The final concentration of DMSO in in vivo formulations should be kept as low as possible, ideally below 10%, to avoid potential toxicity.[2]

Data Presentation

The following table summarizes the known solubility of this compound in various solvents. This data can be used to guide the selection of appropriate vehicles for your in vivo experiments.

SolventSolubility
Acetonitrile0.1-1 mg/mL (Slightly soluble)
Methanol1-10 mg/mL (Sparingly soluble)
Water0.1-1 mg/mL (Slightly soluble)

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Aqueous Solution)

  • Materials:

    • This compound powder

    • Sterile distilled water

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of this compound powder and place it in a sterile conical tube.

    • Add the calculated volume of sterile distilled water to achieve the desired final concentration.

    • Vortex the mixture vigorously for 2-3 minutes until the powder is completely dissolved.

    • If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter before administration.

    • Prepare the dosing solution fresh on the day of the experiment.

Protocol 2: Assessment of OGA Inhibition in vivo via Western Blot for O-GlcNAc Levels

This protocol outlines the steps to measure the pharmacodynamic effect of this compound by assessing the levels of O-GlcNAcylated proteins in tissue lysates.

G start Start: In vivo study with this compound dosing Administer this compound to animal model start->dosing tissue_collection Collect tissues at specified time points dosing->tissue_collection lysis Prepare tissue lysates tissue_collection->lysis quantification Determine protein concentration (BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with anti-O-GlcNAc primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection analysis Analyze O-GlcNAc levels detection->analysis end End: Quantify OGA inhibition analysis->end

Caption: Workflow for assessing OGA inhibition in vivo.

  • Animal Dosing: Administer this compound to your chosen animal model (e.g., rTg4510 mice for tauopathy studies) via the desired route (e.g., oral gavage).[3][4] Include a vehicle control group.

  • Tissue Collection and Lysis: At the desired time points post-dosing, euthanize the animals and collect the tissues of interest (e.g., brain). Homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that recognizes O-GlcNAc modified proteins (e.g., anti-O-GlcNAc antibody [RL2] or [CTD110.6]).[5]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and image the blot.

  • Data Analysis: Quantify the band intensities for O-GlcNAcylated proteins and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of O-GlcNAcylation between the vehicle- and this compound-treated groups. An increase in O-GlcNAc levels indicates target engagement and inhibition of OGA.

Protocol 3: In Vitro O-GlcNAcase (OGA) Activity Assay

This colorimetric assay can be used to determine the in vitro potency of this compound.[6]

  • Materials:

    • Recombinant O-GlcNAcase enzyme

    • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) substrate

    • Assay buffer (e.g., 50 mM sodium cacodylate, pH 6.5)

    • This compound at various concentrations

    • Stop solution (e.g., 0.5 M sodium carbonate)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, pNP-GlcNAc, and the OGA enzyme.

    • Add different concentrations of this compound or vehicle control to the wells of a 96-well plate.

    • Initiate the reaction by adding the enzyme/substrate mixture to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects the OGA activity.

  • Data Analysis: Calculate the percent inhibition of OGA activity for each concentration of this compound and determine the IC50 value.

Signaling Pathway

This compound is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound increases the overall levels of O-GlcNAcylation on various intracellular proteins, including the tau protein, which is implicated in the pathology of Alzheimer's disease and other tauopathies.[7][8]

G UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT Protein Protein (e.g., Tau) Protein->OGT O_GlcNAc_Protein O-GlcNAcylated Protein OGT->O_GlcNAc_Protein Adds O-GlcNAc UDP UDP OGT->UDP OGA OGA OGA->Protein Removes O-GlcNAc GlcNAc GlcNAc OGA->GlcNAc O_GlcNAc_Protein->OGA MK8719 This compound MK8719->OGA

Caption: The O-GlcNAc cycling pathway and the inhibitory action of this compound.

References

Potential off-target effects of the OGA inhibitor MK-8719

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the O-GlcNAcase (OGA) inhibitor, MK-8719. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins.[1][2] By inhibiting OGA, this compound increases the overall levels of O-GlcNAcylation on a wide range of intracellular proteins.[3][4][5] This mechanism is being explored as a therapeutic strategy for tauopathies, such as Alzheimer's disease, as increased O-GlcNAcylation of the tau protein is thought to reduce its pathological aggregation.[4][5][6]

Q2: How selective is this compound for OGA?

A2: Preclinical studies have demonstrated that this compound is highly selective for the OGA enzyme. A critical aspect of selectivity for OGA inhibitors is avoiding the inhibition of functionally related human lysosomal β-hexosaminidases (hHEX), as this could lead to lysosomal storage disorders.[6] this compound shows excellent selectivity in this regard. Additionally, it has been screened against a broad panel of other molecular targets without significant interactions.

Q3: What are the known potential off-target effects of this compound?

A3: While this compound demonstrates high selectivity for OGA in biochemical and broad panel screens, recent research has highlighted potential class-wide off-target effects of OGA inhibitors on synaptic function. Studies have shown that this compound, along with other OGA inhibitors, can impair synaptic plasticity in mouse hippocampal slices.[7][8][9] This is a critical consideration for a drug targeting neurodegenerative diseases. The long-term consequences of chronically elevated O-GlcNAc levels on all O-GlcNAcylated proteins are not yet fully understood and could contribute to unforeseen physiological effects.[5][10]

Q4: Have any adverse effects been observed in clinical trials with OGA inhibitors?

A4: A Phase 1 study with this compound in healthy volunteers showed it to be generally well-tolerated, with headache being the most frequently reported adverse event.[11] However, a Phase 2 clinical trial of another OGA inhibitor, ceperognastat, was halted due to accelerated cognitive decline in the treatment group, raising concerns about the potential for adverse on-target or off-target effects of this drug class in a patient population.[7][12]

Troubleshooting Guides

Problem 1: Observing unexpected cellular phenotypes or toxicity in vitro.
  • Possible Cause 1: Disruption of global O-GlcNAc homeostasis.

    • Explanation: OGA modifies thousands of proteins involved in numerous cellular processes.[12] Broad inhibition of OGA by this compound will lead to a global increase in O-GlcNAcylation, which could disrupt cellular signaling, transcription, and metabolism, leading to unexpected phenotypes or toxicity.[1]

    • Troubleshooting Steps:

      • Titrate this compound Concentration: Use the lowest effective concentration of this compound to achieve the desired level of OGA inhibition without causing widespread cellular stress.

      • Time-Course Experiment: Assess cellular health and the desired molecular endpoint at multiple time points to distinguish between acute and chronic effects of OGA inhibition.

      • Control for O-GlcNAc Levels: If possible, use an inactive analogue of this compound as a negative control. Consider rescue experiments by overexpressing OGA to confirm the phenotype is due to OGA inhibition.

  • Possible Cause 2: Off-target effects on synaptic protein expression.

    • Explanation: Studies have shown that OGA inhibitors, including this compound, can alter the levels of key synaptic proteins, such as an increase in the postsynaptic density protein 95 (PSD-95) and a decrease in the presynaptic protein Synaptophysin 1.[7][8] This could lead to unexpected neuronal phenotypes in culture.

    • Troubleshooting Steps:

      • Monitor Synaptic Markers: If working with neuronal cultures, perform immunocytochemistry or western blotting for key pre- and post-synaptic markers (e.g., PSD-95, Synaptophysin, SNAP-25) to assess for changes upon this compound treatment.

      • Functional Synaptic Assays: If feasible, perform functional assays such as monitoring spontaneous synaptic activity to determine if the observed protein changes correlate with functional deficits.

Problem 2: Inconsistent or unexpected results in electrophysiology experiments.
  • Possible Cause: Impairment of synaptic plasticity.

    • Explanation: this compound and other OGA inhibitors have been shown to impair both short-term (paired-pulse facilitation/depression) and long-term (long-term potentiation) synaptic plasticity in hippocampal slices.[7][8][9] This is a direct pharmacological effect and should be considered when interpreting data.

    • Troubleshooting Steps:

      • Establish a Stable Baseline: Ensure a stable baseline of synaptic transmission is established before applying this compound.

      • Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which this compound begins to affect synaptic plasticity in your specific preparation.

      • Washout Experiment: Attempt to wash out the drug to see if the effect on synaptic plasticity is reversible.

      • Positive and Negative Controls: Use a known potentiator and a known inhibitor of synaptic plasticity as positive and negative controls, respectively.

Quantitative Data Summary

Target Inhibitor Assay Type Value Reference
Human OGA (hOGA)This compoundCell-free assay (Ki)7.9 nM[3]
Human OGA (hOGA)This compoundIn vitro inhibition (IC50)< 0.010 µM[11]
Rat Cellular OGAThis compoundCellular assay (EC50)< 0.100 µM[11]
Human lysosomal β-hexosaminidases (hHEX)This compoundIn vitro inhibition (Ki)>10,000 nM[13]
Cardiovascular Ion Channels (hERG, NaV1.5, CaV1.2)This compoundIn vitro binding/functional assays (IC50)> 30 µM[6]
Broad Pharmacology Target Panel (>100 targets)This compoundIn vitro binding assaysNo significant activity

Experimental Protocols

Key Experiment 1: In Vitro OGA Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against recombinant human OGA.

Methodology:

  • Reagents: Recombinant human OGA, fluorogenic substrate (e.g., 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide), assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.0), this compound stock solution in DMSO, 96-well black plates.

  • Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. Add a fixed concentration of recombinant human OGA to each well of the 96-well plate. c. Add the serially diluted this compound or vehicle (DMSO) to the wells. d. Pre-incubate for a defined period (e.g., 15 minutes) at room temperature. e. Initiate the reaction by adding the fluorogenic substrate. f. Monitor the fluorescence signal (excitation/emission specific to the substrate) over time using a plate reader. g. Calculate the rate of reaction for each concentration of this compound. h. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Key Experiment 2: Cellular O-GlcNAc Elevation Assay

Objective: To assess the ability of this compound to increase total O-GlcNAc levels in a cellular context.

Methodology:

  • Cell Line: A suitable cell line, for example, rat PC-12 cells.[3]

  • Reagents: Cell culture medium, this compound stock solution in DMSO, lysis buffer, anti-O-GlcNAc antibody, secondary antibody, and detection reagents for ELISA or Western blot.

  • Procedure (ELISA-based): [6] a. Plate cells in a 96-well plate and allow them to adhere. b. Treat cells with serial dilutions of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours). c. Lyse the cells and quantify total protein concentration. d. Coat a high-binding ELISA plate with the cell lysates. e. Block non-specific binding sites. f. Incubate with a primary antibody specific for O-GlcNAc. g. Wash and incubate with a labeled secondary antibody. h. Add a substrate and measure the signal. i. Normalize the O-GlcNAc signal to total protein concentration and plot against the this compound concentration to determine the EC50.

Visualizations

OGA_Inhibition_Pathway UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT Protein Protein (Ser/Thr) Protein->OGT O_GlcNAc_Protein O-GlcNAc Protein OGT->O_GlcNAc_Protein Adds O-GlcNAc OGA OGA O_GlcNAc_Protein->OGA Removes O-GlcNAc OGA->Protein MK8719 This compound MK8719->OGA Inhibits

Caption: O-GlcNAc Cycling and the inhibitory action of this compound on OGA.

Experimental_Workflow_Synaptic_Plasticity A Prepare acute hippocampal slices from mice B Treat slices with this compound or vehicle (DMSO) for ~4 hours A->B C Perform whole-cell patch-clamp recording of CA1 neurons B->C F Fix slices for immunohistochemistry B->F D Assess short-term synaptic plasticity (Paired-Pulse Facilitation/Depression) C->D E Assess long-term synaptic plasticity (Long-Term Potentiation) C->E H Quantify protein levels and analyze electrophysiological data D->H E->H G Stain for synaptic proteins (e.g., PSD-95, Synaptophysin) F->G G->H

Caption: Workflow for assessing the impact of this compound on synaptic plasticity.

References

Optimizing MK-8719 treatment duration for chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing treatment duration for chronic studies involving the O-GlcNAcase (OGA) inhibitor, MK-8719.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the O-GlcNAcase (OGA) enzyme.[1][2][3] OGA is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) modifications from proteins.[4] By inhibiting OGA, this compound increases the levels of O-GlcNAcylated proteins in the brain.[1][2][3] This is a therapeutic strategy for tauopathies, such as Alzheimer's disease, because O-GlcNAcylation of the tau protein has been shown to reduce its hyperphosphorylation and aggregation, which are key pathological features of these diseases.[1][4]

Q2: What are the key considerations for determining the optimal duration of this compound treatment in a chronic preclinical study?

A2: Several factors should be considered:

  • Disease Model Progression: The treatment duration should be aligned with the known timeline of pathological development in the chosen animal model. For instance, in the rTg4510 mouse model of tauopathy, treatment has been administered from 8 to 32 weeks of age to coincide with the progression of neurodegeneration.[5]

  • Pharmacodynamic Readouts: The duration should be sufficient to observe significant changes in the desired pharmacodynamic markers, such as brain O-GlcNAc levels, and downstream effects on tau pathology.

  • Long-term Efficacy: The study should be long enough to assess a sustained therapeutic effect and to observe potential attenuation of brain atrophy and behavioral deficits.[1][2]

  • Potential for Adaptive Responses: Chronic OGA inhibition can lead to compensatory changes in the O-GlcNAcylation pathway, such as increased OGA expression.[5] The study duration should be adequate to characterize these potential adaptations.

Q3: What is the evidence for the central nervous system (CNS) penetration of this compound?

A3: this compound has been shown to be CNS penetrant.[6] Positron emission tomography (PET) imaging studies have demonstrated robust target engagement of this compound in the brains of rats and rTg4510 mice.[1][2] This indicates that the compound can cross the blood-brain barrier and interact with its target, OGA, in the brain.

Q4: Have any adverse effects been observed in preclinical or early clinical studies with this compound?

A4: In preclinical studies, this compound showed no evidence of toxicity.[5] A Phase 1 study in healthy volunteers with single ascending doses up to 1200 mg found that this compound was generally well-tolerated.[5][6] The most frequently reported adverse event was headache, and no serious adverse events were noted.[6] There were no clinically significant changes in laboratory tests, ECGs, or vital signs.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in brain O-GlcNAc levels between animals. Inconsistent drug administration (gavage or in-diet).Variability in food intake for in-diet dosing.Individual differences in drug metabolism.Ensure consistent and accurate oral gavage technique.For in-diet dosing, monitor food intake and adjust the concentration of this compound in the chow accordingly.Increase sample size to account for individual variability.
Lack of significant reduction in pathological tau despite increased O-GlcNAc levels. Insufficient treatment duration to impact downstream pathology.The specific tau pathology in the model is not sensitive to O-GlcNAcylation.Assay sensitivity for detecting changes in tau pathology.Extend the treatment duration based on the known progression of tauopathy in the model.Consider using a different animal model or cell-based assay to confirm the link between O-GlcNAcylation and tau pathology.Use multiple, validated methods to assess tau pathology (e.g., different phospho-tau antibodies, aggregation assays).
Attenuation of therapeutic effect over time. Development of compensatory mechanisms, such as increased OGA expression.Measure OGA and OGT protein levels at different time points during the chronic study to assess for adaptive remodeling of the O-GlcNAcylation pathway.[5]
Unexpected behavioral side effects in animal models. Off-target effects of this compound.Exaggerated pharmacological effects due to chronic OGA inhibition.Conduct a comprehensive behavioral phenotyping battery to characterize the side effects.Evaluate potential off-target activity of this compound.Consider dose-response studies to determine if the side effects are dose-dependent.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target Assay Value Reference
Human OGACell-freeKi = 7.9 nM[3]
Human OGACell-freeIC50 = < 0.010 µM[6]
Cellular OGACell-basedIC50 = < 0.100 µM[6]

Table 2: Preclinical In Vivo Efficacy of this compound in rTg4510 Mice

Parameter Treatment Outcome Reference
Neurofibrillary Tangles1 to 100 mg/kgSignificant reduction[6]
Brain AtrophyNot specifiedAttenuation of brain weight and forebrain volume loss[6]
Inflammatory MarkersNot specifiedReduced expression[6]
CSF Total Tau100 mg/kg BID (8-32 weeks)Reduction[5]
Hippocampal Volume100 mg/kg BID (8-32 weeks)Mitigated decline[5]

Experimental Protocols

Protocol: Chronic Oral Administration of this compound in a Tauopathy Mouse Model (e.g., rTg4510)

  • Animal Model: Utilize rTg4510 mice, which overexpress human mutant tau P301L, and non-transgenic littermates as controls.

  • Study Groups:

    • Group 1: Vehicle-treated rTg4510 mice

    • Group 2: this compound-treated rTg4510 mice

    • Group 3: Vehicle-treated non-transgenic mice

  • Drug Formulation and Dosing:

    • Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

    • Administer this compound via oral gavage or in-diet dosing. For oral gavage, a typical dose might be 100 mg/kg administered twice daily (BID).[5] For in-diet dosing, calculate the required concentration in the chow based on average food intake and body weight to achieve the target daily dose.[1]

  • Treatment Duration:

    • Initiate treatment at an age relevant to the model's pathology, for example, 8 weeks of age.

    • Continue treatment for a chronic duration, such as up to 32 weeks of age, to assess long-term effects on tau pathology and neurodegeneration.[5]

  • Monitoring and Endpoints:

    • Behavioral Testing: Conduct a battery of behavioral tests at baseline and at specified intervals throughout the study to assess cognitive function and motor activity.

    • In-life Imaging: If available, perform volumetric magnetic resonance imaging (vMRI) to longitudinally monitor brain atrophy.[1][2]

    • Cerebrospinal Fluid (CSF) Sampling: Collect CSF at designated time points to measure biomarkers such as total tau.[5]

    • Terminal Procedures: At the study endpoint, collect brain tissue and peripheral blood mononuclear cells (PBMCs).

  • Ex Vivo Analyses:

    • Pharmacodynamics: Measure O-GlcNAc levels in brain tissue and PBMCs to confirm target engagement.

    • Tau Pathology: Analyze brain homogenates for levels of total and phosphorylated tau, as well as aggregated tau species, using techniques such as Western blotting, ELISA, and immunohistochemistry.

    • Neurodegeneration: Assess neuronal loss and brain atrophy through histological analysis.

    • Gene and Protein Expression: Evaluate the expression of OGA and OGT to investigate potential compensatory mechanisms.

Visualizations

MK8719_Mechanism_of_Action cluster_0 Normal Cellular Process cluster_1 This compound Intervention OGT OGT OGlcNAcylated_Protein O-GlcNAcylated Protein OGT->OGlcNAcylated_Protein + O-GlcNAc Protein Protein Protein->OGT OGA OGA OGlcNAcylated_Protein->OGA Inhibited_OGA OGA OGA->Protein - O-GlcNAc MK8719 This compound MK8719->Inhibited_OGA Inhibits

Caption: Mechanism of action of this compound.

Chronic_Study_Workflow start Start Chronic Study (e.g., 8 weeks of age) dosing Daily this compound or Vehicle Administration start->dosing monitoring In-life Monitoring (Behavior, vMRI, CSF) dosing->monitoring monitoring->dosing Continue Treatment endpoint Study Endpoint (e.g., 32 weeks of age) monitoring->endpoint Endpoint Reached tissue_collection Tissue Collection (Brain, PBMCs) endpoint->tissue_collection analysis Ex Vivo Analysis (PD, Tau Pathology, Histology) tissue_collection->analysis Troubleshooting_Logic start Observe Suboptimal Therapeutic Effect check_pd Check Pharmacodynamics: Are O-GlcNAc levels elevated? start->check_pd no_pd No: Investigate Dosing and Bioavailability check_pd->no_pd No yes_pd Yes check_pd->yes_pd Yes check_duration Is treatment duration sufficient for pathology? yes_pd->check_duration no_duration No: Extend Treatment Duration check_duration->no_duration No yes_duration Yes check_duration->yes_duration Yes check_adaptation Investigate Adaptive Responses (e.g., increased OGA expression) yes_duration->check_adaptation

References

Troubleshooting inconsistent results with MK-8719 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MK-8719, a potent and selective O-GlcNAcase (OGA) inhibitor. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the O-GlcNAcase (OGA) enzyme.[1][2][3] OGA is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[4] By inhibiting OGA, this compound leads to an increase in the O-GlcNAcylation of various intracellular proteins, including the tau protein, which is implicated in neurodegenerative diseases.[2][3][4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO.[1] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q3: What are the known off-target effects of this compound?

A3: this compound is a highly selective inhibitor for OGA.[2][3][4] Studies have shown that it has significantly less activity against the lysosomal hexosaminidases (hHEX).[4] Additionally, it has been tested against a panel of cardiovascular ion channels (hERG, NaV1.5, and CaV1.2) and showed no significant activity at concentrations up to 30 µM.[4]

Troubleshooting Guide for Inconsistent Results

Q4: I am not observing the expected increase in protein O-GlcNAcylation after treating my cells with this compound. What could be the issue?

A4: There are several potential reasons for this:

  • Suboptimal Compound Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. In rat PC-12 cells, for example, concentrations up to 1 mM have been used.[1]

  • Incorrect Compound Preparation/Storage: Ensure that the compound is properly dissolved and stored. Using fresh DMSO is recommended as moisture can reduce solubility.[1] Repeated freeze-thaw cycles of the stock solution should be avoided.[1]

  • Insufficient Incubation Time: The time required to observe a significant increase in O-GlcNAcylation can vary. A 24-hour incubation period has been shown to be effective in PC-12 cells.[1] You may need to optimize the incubation time for your experimental system.

  • Cell Health and Confluency: Ensure that your cells are healthy and in the logarithmic growth phase. High cell confluency can sometimes affect cellular uptake and response to treatment.

  • Antibody Issues in Western Blotting: If you are using Western blotting to detect O-GlcNAcylation, the issue may lie with the primary antibody. Ensure you are using a validated antibody for O-GlcNAc and have optimized your Western blot protocol.

Q5: My in vivo results with this compound are variable. What factors should I consider?

A5: In vivo experiments can be influenced by several factors:

  • Route of Administration and Bioavailability: this compound is orally bioavailable.[2][3][5] Ensure consistent administration (e.g., oral gavage) and formulation. A common formulation involves DMSO, PEG300, Tween80, and water.[1]

  • Pharmacokinetics and Dosing Regimen: The dose and frequency of administration will impact the in vivo efficacy. In rTg4510 mice, doses have ranged from 0.1 to 100 mg/kg.[1][2] It is crucial to perform pharmacokinetic studies to determine the optimal dosing regimen for your animal model.

  • Animal Model and Strain Differences: The response to this compound can vary between different animal models and even strains. The rTg4510 mouse model of human tauopathy has been shown to respond to this compound treatment.[2][3]

  • Target Engagement: It is important to confirm that this compound is reaching the target tissue (e.g., the brain) at a sufficient concentration to inhibit OGA. This can be assessed through techniques like positron emission tomography (PET) imaging or by measuring O-GlcNAc levels in the target tissue.[2][3]

Q6: I am observing unexpected cytotoxicity in my cell cultures after this compound treatment. What could be the cause?

A6: While this compound is generally well-tolerated, cytotoxicity can occur under certain conditions:

  • High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity. It is essential to perform a dose-response curve to identify the therapeutic window for your specific cell line.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure that the final concentration of the solvent in your culture medium is below the toxic threshold for your cells.

  • Prolonged Incubation: Long-term exposure to any compound can potentially lead to cytotoxicity. Optimize the incubation time to achieve the desired effect without compromising cell viability.

  • Interaction with Other Treatments: If you are co-administering this compound with other drugs, there could be synergistic cytotoxic effects.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetSpeciesAssay TypeValueReference
OGAHumanEnzyme Inhibition (Ki)7.9 nM[1]
OGARatCellular EC50Varies by cell line[4]
hHEXHumanEnzyme Inhibition (Ki)Less potent than for OGA[4]

Table 2: In Vivo Administration of this compound

Animal ModelRoute of AdministrationDosage RangeObserved EffectsReference
rTg4510 miceOral gavage0.1 to 100 mg/kgIncreased brain O-GlcNAc, reduced pathological tau[1][2]
Male Sprague-Dawley (SD) ratsOral gavage0.1 to 100 mg/kgDose-dependent elevation of brain and PBMC O-GlcNAc levels[1][2]

Experimental Protocols

Protocol 1: In Vitro Cell-Based O-GlcNAcylation Assay

  • Cell Plating: Plate cells (e.g., PC-12) in 96-well plates at a density of approximately 10,000 cells/well and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare a stock solution of this compound in fresh DMSO (e.g., 10 mM).[1] Perform serial dilutions to obtain the desired final concentrations.

  • Cell Treatment: Treat the cells with the diluted this compound for a specified incubation time (e.g., 24 hours).[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for O-GlcNAcylated proteins.

    • Incubate with an appropriate secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Preparation of this compound for In Vivo Oral Administration

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 27 mg/mL).[1]

  • Formulation: For a 1 mL working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.[1]

  • Add 50 µL of Tween80 to the mixture and mix until clear.[1]

  • Add 500 µL of ddH2O to bring the final volume to 1 mL.[1]

  • Administration: The mixed solution should be used immediately for oral gavage.[1]

Visualizations

G cluster_0 Cellular O-GlcNAc Cycling cluster_1 This compound Intervention OGT OGT (O-GlcNAc Transferase) Protein Protein OGT->Protein OGA OGA (O-GlcNAcase) OGlcNAc_Protein O-GlcNAcylated Protein OGA->OGlcNAc_Protein Protein->OGlcNAc_Protein Adds O-GlcNAc OGlcNAc_Protein->Protein Removes O-GlcNAc MK8719 This compound MK8719->OGA Inhibits

Caption: O-GlcNAc Cycling and this compound Mechanism of Action.

G start Start: In Vitro Experiment plate_cells Plate cells and allow to adhere start->plate_cells prepare_compound Prepare this compound dilutions plate_cells->prepare_compound treat_cells Treat cells with this compound and controls prepare_compound->treat_cells incubate Incubate for optimized duration treat_cells->incubate lyse_cells Lyse cells incubate->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein western_blot Perform Western Blot for O-GlcNAcylation quantify_protein->western_blot analyze Analyze and quantify results western_blot->analyze end End analyze->end

Caption: General workflow for an in vitro this compound experiment.

G start Inconsistent Results Observed check_compound Verify this compound stock solution (concentration, storage, age) start->check_compound check_protocol Review experimental protocol (incubation time, cell density) start->check_protocol check_reagents Check reagents and cell culture (media, serum, cell health) start->check_reagents dose_response Perform dose-response experiment check_compound->dose_response time_course Perform time-course experiment check_protocol->time_course positive_control Include a positive control check_reagents->positive_control replicate Replicate experiment dose_response->replicate time_course->replicate positive_control->replicate consistent Results are now consistent replicate->consistent

Caption: Logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of MK-8719

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the blood-brain barrier (BBB) penetration of MK-8719, a potent O-GlcNAcase (OGA) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its blood-brain barrier penetration important?

A1: this compound is a selective and potent small molecule inhibitor of the O-GlcNAcase (OGA) enzyme.[1] Inhibition of OGA is a promising therapeutic strategy for neurodegenerative diseases, such as Alzheimer's disease and progressive supranuclear palsy, by preventing the aggregation of hyperphosphorylated tau protein.[2][3][4] For this compound to be effective in treating these central nervous system (CNS) disorders, it must efficiently cross the blood-brain barrier to reach its target in the brain.

Q2: What is currently known about the BBB penetration of this compound?

Q3: What are the general strategies to improve the BBB penetration of a small molecule like this compound?

A3: Several strategies can be employed to enhance the BBB penetration of small molecules:

  • Structural Modification: Modifying the chemical structure to increase lipophilicity and reduce polar surface area can enhance passive diffusion across the BBB.

  • Formulation-Based Strategies:

    • Nanoparticles: Encapsulating the drug in polymeric nanoparticles (e.g., PLGA) can protect it from degradation and facilitate transport across the BBB.[7]

    • Liposomes: These lipid-based vesicles can carry both hydrophilic and lipophilic drugs and can be surface-modified with targeting ligands to enhance brain delivery.[8]

  • Targeted Delivery: Conjugating the drug or its carrier to ligands that bind to specific receptors on the BBB (e.g., transferrin receptor) can promote receptor-mediated transcytosis.[9][10]

Troubleshooting Guides

This section provides solutions to common issues encountered during in vitro and in vivo experiments to assess and improve the BBB penetration of this compound.

In Vitro BBB Permeability Assays

Issue 1: Low Apparent Permeability (Papp) of this compound in Transwell Assays

  • Possible Cause: Poor integrity of the in vitro BBB model (e.g., low transendothelial electrical resistance - TEER).

  • Troubleshooting Steps:

    • Verify Cell Monolayer Confluency: Ensure the brain endothelial cells (e.g., hCMEC/D3) form a tight monolayer on the transwell insert.

    • Optimize Co-culture Conditions: Co-culture brain endothelial cells with astrocytes and/or pericytes to promote the formation of tighter junctions and a more physiologically relevant barrier.

    • Monitor TEER Values: Regularly measure TEER to confirm the integrity of the cell monolayer before and during the permeability assay. A stable and high TEER value is indicative of a well-formed barrier.

  • Possible Cause: Active efflux of this compound by transporters like P-glycoprotein (P-gp) at the BBB.

  • Troubleshooting Steps:

    • Perform Bidirectional Permeability Assay: Measure the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

    • Use P-gp Inhibitors: Co-incubate this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to see if the A-B permeability increases, which would confirm P-gp mediated efflux.

Formulation and Delivery Strategies

Issue 2: Low Encapsulation Efficiency of this compound in Nanoparticles or Liposomes

  • Possible Cause: Physicochemical properties of this compound are not compatible with the chosen formulation method.

  • Troubleshooting Steps:

    • Optimize Drug-to-Lipid/Polymer Ratio: Systematically vary the ratio of this compound to the lipid or polymer to find the optimal loading concentration.[11]

    • Modify the Formulation Method: For hydrophilic drugs, a double emulsion solvent evaporation method (w/o/w) may be more effective for nanoparticle encapsulation.[12] For liposomes, consider different preparation techniques like thin-film hydration, reverse-phase evaporation, or ethanol injection.

    • Adjust pH of the Aqueous Phase: For ionizable drugs, adjusting the pH of the hydration buffer can improve encapsulation by increasing the partitioning of the un-ionized form into the lipid bilayer.

Issue 3: Poor In Vivo Brain Uptake Despite Successful In Vitro Permeability

  • Possible Cause: Rapid clearance of the formulation from circulation by the reticuloendothelial system (RES).

  • Troubleshooting Steps:

    • PEGylation: Modify the surface of nanoparticles or liposomes with polyethylene glycol (PEG) to create a "stealth" coating that reduces opsonization and prolongs circulation time.[9]

    • Optimize Particle Size: Aim for a particle size between 100-200 nm, as smaller particles are less likely to be cleared by the RES.

  • Possible Cause: Insufficient targeting ligand density or affinity on the carrier surface.

  • Troubleshooting Steps:

    • Vary Ligand Density: Experiment with different concentrations of the targeting ligand (e.g., transferrin) during the conjugation step to achieve optimal receptor binding without causing steric hindrance.

    • Confirm Ligand Functionality: Ensure that the conjugation process does not compromise the binding affinity of the ligand to its receptor.

Quantitative Data Summary

ParameterCompoundValueSpeciesMethodReference
Brain/Plasma Cmax Ratio Precursor to this compound~0.1RatIn vivo[2]
Bioavailability This compound>60%Rat, Dog, MouseIn vivo[5]
In Vitro IC50 (hOGA) This compound< 0.010 µMHumanCell-free assay[5]
Cellular IC50 This compound< 0.100 µM-Cell-based assay[5]

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using a Transwell Co-culture Model

Objective: To determine the apparent permeability (Papp) of this compound across an in vitro BBB model.

Materials:

  • hCMEC/D3 cells (human cerebral microvascular endothelial cells)

  • Primary human astrocytes

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Endothelial cell growth medium

  • Astrocyte growth medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (paracellular marker)

  • This compound

  • LC-MS/MS system for quantification

Methodology:

  • Astrocyte Seeding: Seed primary human astrocytes on the bottom of a 24-well plate and culture until confluent.

  • Endothelial Cell Seeding: Coat the apical side of the Transwell inserts with collagen. Seed hCMEC/D3 cells onto the coated inserts.

  • Co-culture: Once the hCMEC/D3 cells are confluent, transfer the inserts to the 24-well plate containing the confluent astrocyte monolayer.

  • TEER Measurement: Monitor the formation of a tight endothelial monolayer by measuring the transendothelial electrical resistance (TEER) daily. The assay can be performed once TEER values are stable and sufficiently high (e.g., >200 Ω·cm²).

  • Permeability Assay:

    • Wash the cells in both the apical (donor) and basolateral (receiver) compartments with pre-warmed HBSS.

    • Add HBSS containing a known concentration of this compound and Lucifer yellow to the apical compartment.

    • Add fresh HBSS to the basolateral compartment.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace the volume with fresh HBSS.

    • At the end of the experiment, collect samples from the apical compartment.

  • Sample Analysis:

    • Measure the fluorescence of Lucifer yellow to confirm monolayer integrity throughout the experiment.

    • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport into the receiver compartment

      • A is the surface area of the Transwell membrane

      • C0 is the initial concentration of the drug in the donor compartment

Protocol 2: Formulation of this compound Loaded PLGA Nanoparticles

Objective: To encapsulate this compound into PLGA nanoparticles for potential enhanced BBB delivery.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Polyvinyl alcohol (PVA) solution (surfactant)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase while sonicating on an ice bath. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Lyophilization: Lyophilize the final nanoparticle pellet for long-term storage.

  • Characterization:

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

    • Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Encapsulation Efficiency (EE%): Dissolve a known amount of nanoparticles in a suitable solvent and quantify the amount of encapsulated this compound using a validated analytical method (e.g., HPLC or LC-MS/MS). EE% = (Mass of drug in nanoparticles / Initial mass of drug) * 100

Protocol 3: Preparation of Transferrin-Targeted Liposomes for this compound Delivery

Objective: To prepare liposomes encapsulating this compound and surface-functionalized with transferrin for targeted BBB delivery.

Materials:

  • Phospholipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG-Maleimide (for ligand conjugation)

  • This compound

  • Chloroform

  • Hydration buffer (e.g., PBS)

  • Transferrin-SH (thiolated transferrin)

  • Rotary evaporator

  • Extruder with polycarbonate membranes

  • Size exclusion chromatography column

Methodology:

  • Lipid Film Hydration:

    • Dissolve the lipids (DSPC, Cholesterol, DSPE-PEG-Maleimide) in chloroform in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with a buffer solution containing this compound by vortexing.

  • Extrusion:

    • Subject the hydrated liposome suspension to several freeze-thaw cycles.

    • Extrude the liposomes through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

  • Purification: Remove unencapsulated this compound by size exclusion chromatography.

  • Transferrin Conjugation:

    • Incubate the maleimide-functionalized liposomes with thiolated transferrin (Transferrin-SH) to allow for the formation of a stable thioether bond.

    • The reaction is typically carried out at room temperature for several hours or overnight at 4°C.

  • Final Purification: Remove unconjugated transferrin by size exclusion chromatography.

  • Characterization:

    • Size and Zeta Potential: Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Quantify the amount of encapsulated this compound.

    • Conjugation Efficiency: Determine the amount of transferrin conjugated to the liposome surface using a protein assay (e.g., BCA assay).

Visualizations

signaling_pathway cluster_0 Blood Compartment cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain Compartment MK-8719_blood This compound Passive_Diffusion Passive Diffusion MK-8719_blood->Passive_Diffusion Increased lipophilicity MK-8719_brain This compound Passive_Diffusion->MK-8719_brain Efflux_Pump P-glycoprotein (Efflux) Efflux_Pump->MK-8719_blood Pumped out MK-8719_brain->Efflux_Pump Efflux OGA O-GlcNAcase (OGA) MK-8719_brain->OGA Inhibition Tau Tau Protein OGA->Tau Removes O-GlcNAc Aggregated_Tau Aggregated Tau (Pathology) Tau->Aggregated_Tau Hyperphosphorylation & Aggregation

Caption: Signaling pathway of this compound crossing the BBB and its mechanism of action.

experimental_workflow cluster_0 In Vitro Assessment cluster_1 Formulation Development cluster_2 In Vivo Validation Start Start: Low BBB Penetration Suspected Transwell Transwell Permeability Assay (hCMEC/D3) Start->Transwell Efflux_Assay Bidirectional Assay (Efflux Ratio) Transwell->Efflux_Assay Pgp_Inhibition Co-administer with P-gp Inhibitor Efflux_Assay->Pgp_Inhibition Formulation Formulation Strategy Pgp_Inhibition->Formulation Nanoparticles PLGA Nanoparticles Formulation->Nanoparticles Option 1 Liposomes Liposomes Formulation->Liposomes Option 2 Targeting Surface Functionalization (e.g., Transferrin) Nanoparticles->Targeting Liposomes->Targeting InVivo In Vivo Studies (Rodent Model) Targeting->InVivo PK_PD Pharmacokinetics (PK): Brain-to-Plasma Ratio Pharmacodynamics (PD): Brain O-GlcNAc levels InVivo->PK_PD End End: Improved BBB Penetration Achieved PK_PD->End

Caption: Experimental workflow for improving and validating this compound BBB penetration.

logical_relationship Problem Problem Low Brain Concentration of this compound Causes Potential Causes Poor Passive Permeability Active Efflux (P-gp) Rapid Systemic Clearance Problem->Causes Solutions Potential Solutions Structural Modification (Reduced PSA) Formulation (Nanoparticles/Liposomes) Targeted Delivery (Ligand Conjugation) Causes:c1->Solutions:s1 Causes:c2->Solutions:s2 Causes:c3->Solutions:s2 Causes:c2->Solutions:s3 Validation Validation In Vitro Papp Assay In Vivo Brain-to-Plasma Ratio In Vivo Target Engagement (O-GlcNAc levels) Solutions->Validation

Caption: Logical relationship between problems, causes, solutions, and validation.

References

Addressing variability in animal models treated with MK-8719

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the O-GlcNAcase (OGA) inhibitor, MK-8719, in animal models of tauopathy. Variability in animal models is a significant challenge, and this resource aims to help researchers identify potential sources of inconsistency and provides standardized protocols to improve experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins.[1][2] By inhibiting OGA, this compound increases the levels of O-GlcNAcylation on intracellular proteins, including tau. This increased modification of tau is thought to interfere with its hyperphosphorylation and aggregation, which are key pathological features of tauopathies like Alzheimer's disease.[1][2]

Q2: In which animal models has this compound been tested?

A2: this compound has been evaluated in several preclinical animal models, most notably in rats and the rTg4510 transgenic mouse model of tauopathy.[1] These studies have demonstrated that oral administration of this compound leads to a dose-dependent increase in O-GlcNAc levels in both the brain and peripheral blood mononuclear cells.[1] In the rTg4510 mouse model, treatment with this compound has been shown to reduce pathological tau and ameliorate brain atrophy.[1]

Q3: What are the reported effects of this compound in these animal models?

A3: In rTg4510 mice, this compound has been shown to significantly increase brain O-GlcNAc levels, reduce the formation of pathological tau, and lessen brain atrophy, including a reduction in the loss of forebrain volume.[1]

Troubleshooting Guide: Addressing Variability in Your Animal Studies

Variability in animal model studies can arise from a multitude of factors. This guide addresses common issues encountered when using this compound and provides actionable troubleshooting steps.

Issue 1: High Variability in Tau Pathology and Cognitive Outcomes

Potential Cause 1: Genetic Background and Transgene Insertion Effects

The rTg4510 mouse model, a widely used model for tauopathy, has a known confounding genetic factor. The insertion of the human tau transgene (MAPT P301L) disrupts the endogenous mouse Fgf14 gene, which can contribute to the observed phenotype.[3][4][5][6][7] Furthermore, the genetic background of the mouse strain can significantly influence the severity of tau pathology.[3][4][5][6][7]

  • Troubleshooting Steps:

    • Acknowledge the Genetic Confound: Be aware that the phenotype observed in rTg4510 mice is not solely due to the expression of mutant tau.

    • Use Appropriate Controls: Include non-transgenic littermates as controls to account for the effects of the genetic background.

    • Consider Alternative Models: If feasible, consider using newer tauopathy models with targeted transgene insertion that do not disrupt endogenous genes.

    • Standardize Strain: Ensure that all animals in a study are of the same genetic background.

Potential Cause 2: Sex Differences

Studies have shown significant sex-dependent differences in the rTg4510 model, with females often exhibiting more severe tau pathology and cognitive deficits compared to males.[8][9][10]

  • Troubleshooting Steps:

    • Balance Experimental Groups: Ensure that both male and female animals are included in all experimental groups and that the sex distribution is balanced.

    • Analyze Data by Sex: Analyze the data for males and females separately to identify any sex-specific effects of this compound.

    • Report Sex-Specific Data: Clearly report the sex of the animals used and present the data for each sex.

Quantitative Data Summary: Sex Differences in rTg4510 Mice

ParameterAgeMale rTg4510Female rTg4510p-valueReference
Hyperphosphorylated Tau (64 kDa tau / total tau) 5.5 monthsLowerSignificantly Higherp < 0.001[9]
Spatial Memory (Annulus Crossing Index) 5.5 monthsImpairedMore Severely Impairedp < 0.05[9]
Search Path in Water Maze (end of training) 5.5 monthsShorterSignificantly Longerp < 0.05[9]

Potential Cause 3: Age of Animals

The progression of tau pathology and cognitive decline in rTg4510 mice is age-dependent, with neuronal loss reported to begin around 5.5 months.[11]

  • Troubleshooting Steps:

    • Define a Narrow Age Window: Use animals within a narrow and well-defined age range for your experiments.

    • Age-Matched Controls: Ensure that control and treatment groups are age-matched.

    • Consider Disease Stage: The timing of this compound administration relative to the stage of pathology may influence the outcome.

Potential Cause 4: Environmental Stress

Chronic stress has been demonstrated to exacerbate tau pathology, neurodegeneration, and cognitive deficits in mouse models of tauopathy.[12][13][14][15]

  • Troubleshooting Steps:

    • Standardize Husbandry: Maintain consistent and low-stress housing conditions (e.g., cage density, light-dark cycle, noise levels).

    • Acclimatize Animals: Allow animals to acclimate to the experimental room and procedures before starting the experiments.

    • Minimize Handling Stress: Handle animals gently and consistently.

Quantitative Data Summary: Effect of Chronic Stress on Tau Phosphorylation

Stress ParadigmBrain RegionPhospho-Tau EpitopeEffectReference
Restraint/Isolation (RI) Stress HippocampusPHF1 (Ser396/Ser404)Significantly Increased[12]
Chronic Restraint Stress (CRS) HippocampusPhospho-tau S404Reduced[13]
Chronic Subordination Stress (CSS) HippocampusTotal and Phospho-tauNo Significant Effect[13]

Potential Cause 5: Gut Microbiome and Diet

The composition of the gut microbiome can influence neuroinflammation and tau pathology.[16][17][18][19][20] Diet is a major factor that shapes the gut microbiome.

  • Troubleshooting Steps:

    • Standardize Diet: Use a standardized and consistent diet for all animals in the study.

    • Monitor Gut Health: Be aware that changes in diet or antibiotic treatment can alter the gut microbiome and potentially influence experimental outcomes.

    • Consider Co-housing Effects: Co-housing can lead to the transfer of microbiota between animals.

Quantitative Data Summary: Gut Microbiome Changes in Tauopathy Models

Mouse ModelAgePhylum Level ChangeReference
P301L Tau Transgenic > 3 monthsIncreased Bacteroidetes, Decreased Firmicutes[16][17]
3xTg-AD 8 weeksCompositionally distinct from Wild-Type[18]
Issue 2: Inconsistent Drug Exposure and Pharmacodynamic Effects

Potential Cause: Improper Drug Formulation and Administration

The formulation and administration of this compound can significantly impact its absorption and bioavailability, leading to variable drug exposure and inconsistent effects on O-GlcNAc levels.

  • Troubleshooting Steps:

    • Use a Validated Formulation: For oral gavage, this compound can be dissolved in sterile distilled water.[2]

    • Ensure Proper Gavage Technique: Improper oral gavage can cause stress and injury, and lead to inaccurate dosing. Ensure personnel are well-trained in this technique.

    • Verify Drug Exposure: If variability persists, consider measuring plasma or brain concentrations of this compound to confirm consistent drug exposure across animals.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.

  • Preparation of Dosing Solution:

    • Dissolve this compound powder in sterile distilled water to the desired concentration.[2] Ensure the solution is clear and free of particulates.

  • Animal Handling and Restraint:

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Use a sterile, ball-tipped gavage needle of the appropriate size for the mouse.

    • Gently insert the needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.

  • Administration of Solution:

    • Slowly administer the calculated volume of the this compound solution. The volume should not exceed 10 ml/kg body weight.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress after administration.

Protocol 2: Measurement of O-GlcNAc Levels by Western Blot
  • Tissue Homogenization:

    • Homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an OGA inhibitor (e.g., 1 µM Thiamet-G) to preserve O-GlcNAc modifications.[21]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

    • Normalize O-GlcNAc levels to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Immunohistochemistry for Phosphorylated Tau
  • Tissue Preparation:

    • Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brain overnight.

    • Cryoprotect the brain in sucrose solutions and prepare free-floating sections.[22]

  • Antigen Retrieval:

    • Perform antigen retrieval using a citrate buffer (pH 6.0) at an elevated temperature.[22]

  • Immunostaining:

    • Block non-specific binding with a blocking solution containing normal serum.

    • Incubate with a primary antibody against phosphorylated tau (e.g., AT8, which recognizes pSer202/pThr205).[23][24]

    • Incubate with a biotinylated secondary antibody.

    • Use an avidin-biotin complex (ABC) kit and a DAB substrate for visualization.

  • Imaging and Analysis:

    • Capture images using a microscope and quantify the staining intensity or the number of stained cells in specific brain regions using image analysis software.

Protocol 4: Morris Water Maze for Spatial Learning and Memory

The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.[25][26][27][28][29]

  • Apparatus:

    • A circular pool (typically 1.2-1.5 m in diameter) filled with opaque water (using non-toxic white paint or milk powder) at a controlled temperature (e.g., 22-25°C).

    • A hidden escape platform submerged just below the water surface.

    • Distal visual cues placed around the room.

  • Acquisition Phase (4-5 days):

    • Four trials per day with a 60-90 second maximum trial duration.

    • The mouse is released from one of four starting positions and must find the hidden platform.

    • If the mouse does not find the platform within the time limit, it is gently guided to it.

    • Record the escape latency (time to find the platform) and path length.

  • Probe Trial (Day after last acquisition day):

    • The platform is removed from the pool.

    • The mouse is allowed to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Visualizations

Signaling Pathway of this compound Action

MK8719_Pathway MK8719 This compound OGA O-GlcNAcase (OGA) MK8719->OGA Inhibits Protein Tau and other intracellular proteins OGA->Protein Removes O-GlcNAc OGT O-GlcNAc Transferase (OGT) OGT->Protein Adds O-GlcNAc OGlcNAc_Protein O-GlcNAcylated Protein (Increased) Protein->OGlcNAc_Protein Reduced_Aggregation Reduced Tau Aggregation & Pathology OGlcNAc_Protein->Reduced_Aggregation Experimental_Workflow Animal_Selection Animal Model Selection (e.g., rTg4510 mice) Consider age, sex, genetics Acclimatization Acclimatization & Baseline Measurements Animal_Selection->Acclimatization Grouping Randomization into Groups (Vehicle vs. This compound) Acclimatization->Grouping Treatment Chronic this compound Administration (e.g., oral gavage) Grouping->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Tissue_Collection Tissue Collection (Brain, Plasma) Behavioral->Tissue_Collection Biochemical Biochemical Analysis (O-GlcNAc levels, p-Tau) Tissue_Collection->Biochemical Histological Histological Analysis (Tau Pathology) Tissue_Collection->Histological Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Histological->Data_Analysis Variability_Factors Variability Experimental Variability Genetics Genetic Factors (Strain, Transgene Insertion) Variability->Genetics Physiology Physiological Factors (Age, Sex) Variability->Physiology Environment Environmental Factors (Stress, Diet, Microbiome) Variability->Environment Procedure Procedural Factors (Handling, Dosing) Variability->Procedure

References

Best practices for long-term storage of MK-8719

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of MK-8719.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C.[1][2] Under these conditions, the compound is expected to be stable for up to three years from the date of receipt.[1] Some suppliers suggest that for short-term storage of a few days to weeks, 0-4°C is acceptable.[3]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The storage conditions for this compound solutions depend on the solvent and the desired storage duration. For stock solutions prepared in DMSO, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[1] For long-term storage, these aliquots should be kept at -80°C, where they can be stable for up to one year.[1] For shorter-term storage, aliquots can be stored at -20°C for up to one month.[1] One supplier suggests stability for up to 6 months at -80°C in a solvent and 1 month at -20°C.[4]

Q3: Can I store this compound solutions at 4°C?

A3: Storing this compound solutions at 4°C is generally not recommended for long periods. One vendor suggests that DMSO stock solutions may be stable for up to two weeks at 4°C.[2] However, for optimal stability, colder temperatures are advised.

Q4: What is the recommended solvent for dissolving this compound?

A4: DMSO is a commonly used solvent for dissolving this compound, with a solubility of up to 54 mg/mL.[1] It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[1]

Q5: How should I handle the product upon receipt?

A5: Upon receiving the product, it is recommended to allow the vial to equilibrate to room temperature for at least one hour before opening.[2] This helps to prevent condensation from forming inside the vial, which could affect the stability of the compound. The vial should always be kept tightly sealed when not in use.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced compound activity or inconsistent experimental results. Improper storage leading to degradation.Verify that the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for long-term solution storage).[1] Avoid repeated freeze-thaw cycles by preparing and using aliquots.[1]
Contamination of stock solution.Use fresh, sterile pipette tips for each use. Ensure the solvent used is of high purity and anhydrous.
Difficulty dissolving the compound. Use of old or wet DMSO.Use fresh, anhydrous DMSO to prepare solutions.[1] Sonication may be used to aid dissolution if necessary.
Incorrect solvent.Confirm that the chosen solvent is appropriate for this compound. DMSO is a recommended solvent.[1]
Precipitate forms in the stock solution after freezing. Solution concentration is too high.Warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution.
Improper freezing or thawing.Freeze aliquots rapidly and thaw them quickly at room temperature or in a water bath when needed for immediate use.

Data Presentation: Storage Stability Summary

FormStorage TemperatureDurationCitation
Powder-20°C3 years[1]
In Solvent (DMSO)-80°C1 year[1]
In Solvent (DMSO)-20°C1 month[1][4]
In Solvent (DMSO)4°C2 weeks[2]
In Solvent (DMSO)-80°C6 months[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening.[2]

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the vial until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

Mandatory Visualization

experimental_workflow Figure 1. Recommended Workflow for Handling and Storing this compound A Receive this compound Powder B Equilibrate to Room Temperature (min. 1 hour) A->B C Prepare Stock Solution (e.g., in DMSO) B->C D Aliquot into Single-Use Vials C->D E Long-Term Storage (-80°C) D->E F Short-Term Storage (-20°C) D->F G Thaw Aliquot for Use E->G F->G H Use in Experiment G->H

Caption: Figure 1. Recommended Workflow for Handling and Storing this compound.

References

Avoiding degradation of MK-8719 in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MK-8719. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of the enzyme O-GlcNAcase (OGA).[1][2][3] OGA is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) modifications from proteins. By inhibiting OGA, this compound leads to an increase in the O-GlcNAcylation of intracellular proteins, including the tau protein, which is implicated in the pathology of Alzheimer's disease and other tauopathies.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid powder form should be kept at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[4]

Q3: In which solvents is this compound soluble?

A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). It has limited solubility in water, acetonitrile, and methanol. For most in vitro experiments, a concentrated stock solution is prepared in DMSO and then diluted to the final working concentration in aqueous buffer or cell culture medium.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
Precipitation of this compound in aqueous solution/cell culture medium. The aqueous solubility of this compound is limited. The final concentration of DMSO from the stock solution may be too low to maintain solubility.Ensure the final DMSO concentration in your experimental solution is sufficient to keep this compound dissolved (typically 0.1% to 0.5%). Perform a solubility test in your specific buffer or medium. If precipitation persists, consider using a vehicle that includes solubilizing agents like PEG300 or Tween-80 for in vivo studies.
Loss of this compound activity or inconsistent results. Degradation of the compound due to improper storage or handling. Instability in the experimental solution (e.g., due to pH or temperature).Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Assess the stability of this compound in your specific experimental buffer or medium over the time course of your experiment. While the aminothiazoline ring in similar compounds can be stable, extreme pH values should be avoided.[7]
High background or off-target effects in cell-based assays. The concentration of this compound used is too high. The final DMSO concentration is toxic to the cells.Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Always include a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects. Ensure the final DMSO concentration is well-tolerated by your cells (generally ≤ 0.5%).
Variability between experimental replicates. Inconsistent pipetting or dilution of the compound. Incomplete dissolution of the stock solution.Use calibrated pipettes and perform serial dilutions carefully. Ensure the DMSO stock solution is fully dissolved and homogenous before making further dilutions. Gentle warming and vortexing can aid dissolution.

Data Summary

Solubility and Storage Recommendations
SolventSolubilityRecommended Storage (Stock Solution)
DMSOHigh-80°C (up to 6 months) or -20°C (up to 1 month)
WaterLimitedNot recommended for stock solutions
AcetonitrileLimitedNot recommended for stock solutions
MethanolLimitedNot recommended for stock solutions

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: In Vitro Cell-Based Assay with this compound
  • Objective: To treat cultured cells with this compound to assess its effect on a specific cellular endpoint.

  • Materials:

    • Cultured cells in appropriate vessels (e.g., 96-well plate)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Vehicle control (DMSO)

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

    • Remove the existing medium from the cultured cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • Proceed with the specific assay to measure the desired endpoint (e.g., protein O-GlcNAcylation levels, cell viability).

Visualizations

O-GlcNAc Cycling Pathway and this compound Inhibition

O_GlcNAc_Pathway cluster_0 Cellular Environment cluster_1 Intervention UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT Protein Protein (e.g., Tau) Protein->OGT OGlcNAc_Protein O-GlcNAc Protein OGA OGA OGlcNAc_Protein->OGA OGT->OGlcNAc_Protein Adds O-GlcNAc OGA->Protein Removes O-GlcNAc MK8719 This compound MK8719->OGA Inhibition

Caption: Mechanism of this compound action on the O-GlcNAc cycling pathway.

General Experimental Workflow for Using this compound

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prep_working Prepare Working Dilutions in Culture Medium store_stock->prep_working treat_cells Treat Cells with this compound and Vehicle Control prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Assay (e.g., Western Blot, Viability) incubate->assay analyze Analyze and Interpret Results assay->analyze end End analyze->end

Caption: A typical workflow for conducting an in vitro experiment with this compound.

References

Technical Support Center: Interpreting Unexpected Phenotypes in MK-8719 Treated Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using the O-GlcNAcase (OGA) inhibitor, MK-8719, in preclinical studies and may be encountering unexpected phenotypes. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help interpret these findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of proteins.[1][2][3] By inhibiting OGA, this compound increases the overall levels of protein O-GlcNAcylation in the cell.[1][4] This mechanism is being explored as a therapeutic strategy for tauopathies, such as Alzheimer's disease, as increased O-GlcNAcylation of the tau protein is thought to reduce its pathological aggregation.[1][3]

Q2: What are the expected outcomes of this compound treatment in animal models of tauopathy?

A2: In preclinical studies using mouse models of tauopathy (e.g., rTg4510 mice), treatment with this compound has been shown to increase brain O-GlcNAc levels, reduce the formation of pathological tau, and attenuate brain atrophy.[1][4]

Q3: Are there any known off-target effects or unexpected phenotypes associated with OGA inhibitors like this compound?

A3: Yes, while this compound has shown a good preclinical safety profile in some studies,[5][6] the broader class of OGA inhibitors has been associated with unexpected effects. OGA is a highly ubiquitous enzyme with numerous protein targets, and long-term inhibition could have unforeseen physiological consequences.[3] Notably, a recent preclinical study reported that this compound and other OGA inhibitors can impair synaptic plasticity in mouse hippocampal slices, suggesting a potential for synaptic toxicity as a class-wide effect.[7][8] Additionally, a clinical trial for another OGA inhibitor, ceperognastat, was halted due to accelerated cognitive decline and serious adverse events, including cardiac and nervous system disorders, in the treatment group.[9][10][11]

Q4: What are the first steps I should take if I observe an unexpected phenotype in my this compound treated animals?

A4: First, it is crucial to confirm the phenotype is treatment-related and not due to experimental variability. This involves ensuring proper control groups (vehicle-treated animals), blinding of experimenters during data collection and analysis, and rigorous statistical analysis. If the phenotype is confirmed, a systematic investigation into potential underlying causes, such as those outlined in the troubleshooting guide below, should be initiated.

Troubleshooting Unexpected Phenotypes

This guide provides a structured approach to investigating unexpected phenotypes observed in animals treated with this compound.

Issue 1: Unexpected Neurological or Behavioral Phenotypes (e.g., impaired learning and memory, altered motor function)
  • Possible Cause: Synaptic dysfunction. Recent evidence suggests that OGA inhibitors, including this compound, can impair synaptic plasticity.[7][8]

  • Troubleshooting Steps:

    • Confirm Behavioral Deficit:

      • Motor Function: Perform a rotarod test to assess motor coordination and balance. A decreased latency to fall in the this compound treated group compared to vehicle controls would indicate a motor deficit.

      • General Activity: Use an open field test to evaluate locomotor activity and anxiety-like behavior. Changes in total distance traveled or time spent in the center of the arena can indicate treatment effects.

    • Investigate Synaptic Plasticity:

      • Electrophysiology: If resources permit, perform ex vivo electrophysiological recordings (e.g., long-term potentiation or LTP) on hippocampal slices from treated and control animals to directly assess synaptic plasticity.

    • Biochemical Analysis:

      • Western Blot: Analyze brain tissue lysates to confirm target engagement by measuring the increase in total O-GlcNAcylated proteins.

Issue 2: Unexpected Cardiovascular Phenotypes (e.g., changes in heart rate, blood pressure)
  • Possible Cause: Although preclinical safety studies for this compound did not report significant cardiovascular effects,[5] the adverse events seen with other OGA inhibitors warrant caution.[9][11] O-GlcNAcylation is known to play a role in cardiovascular function and pathology.[12][13][14]

  • Troubleshooting Steps:

    • In-depth Cardiovascular Monitoring:

      • Echocardiography: Perform echocardiography on treated and control animals to assess cardiac structure and function, including ejection fraction and wall motion.

      • Telemetry: For continuous monitoring of blood pressure and heart rate in conscious, freely moving animals, consider using telemetry implants.

    • Histopathological Analysis:

      • Examine heart tissue for any signs of cellular damage, inflammation, or fibrosis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and other OGA inhibitors.

Table 1: Preclinical Safety Pharmacology of this compound

ParameterSpeciesDoseOutcome
Hemodynamic ParametersRatUp to 380 mg/kg (oral)No change
EKG ParametersDogUp to 300 mg/kg (oral)No change
In vitro Ion Channel Panel-Up to 30 µMNo significant inhibition

Data sourced from Selnick et al., 2019.[5]

Table 2: Phase 1 Clinical Trial Results for Ceperognastat (another OGA inhibitor)

PopulationDoseMost Common Adverse EventsSerious Adverse Events
Healthy AdultsUp to 16 mg (single dose)Ecchymosis, vessel puncture site hemorrhageNone reported
Healthy AdultsUp to 7 mg QD (14 days)-None reported

Data sourced from Lowe et al., 2024.[15]

Table 3: Phase 2 Clinical Trial Adverse Events for Ceperognastat

Adverse Event CategoryCeperognastat (0.75mg & 3mg)Placebo
Serious Adverse EventsHigher IncidenceLower Incidence
Cardiac DisordersHigher IncidenceLower Incidence
Nervous System DisordersHigher IncidenceLower Incidence
NeoplasmsHigher IncidenceLower Incidence

Data sourced from Alzforum and Eli Lilly presentation at CTAD 2024.[9][10][11]

Experimental Protocols

Rotarod Test for Motor Coordination
  • Apparatus: An automated rotarod apparatus with a rotating rod that can be set to a constant or accelerating speed.

  • Procedure:

    • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

    • Training (Optional but recommended): Place mice on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 days prior to testing.

    • Testing:

      • Place the mouse on the rotating rod.

      • Start the trial, which typically involves an accelerating rod speed (e.g., from 4 to 40 rpm over 5 minutes).[16][17][18]

      • Record the latency to fall from the rod.

      • Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.[16][18]

  • Data Analysis: Compare the average latency to fall between this compound treated and vehicle control groups.

Open Field Test for Locomotor Activity and Anxiety
  • Apparatus: A square arena (e.g., 50x50 cm) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone by video tracking software.[19][20][21]

  • Procedure:

    • Acclimation: Acclimate mice to the testing room for at least 30 minutes.[19][21]

    • Testing:

      • Gently place the mouse in the center of the open field arena.[19][21][22]

      • Allow the mouse to freely explore the arena for a set period (e.g., 10-20 minutes).[19][20][23]

      • Record the animal's movement using a video camera mounted above the arena.

    • Data Analysis: Use video tracking software to analyze:

      • Total distance traveled: An indicator of overall locomotor activity.

      • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center is interpreted as more anxious).

      • Rearing frequency: An exploratory behavior.

Western Blot for Protein O-GlcNAcylation
  • Materials:

    • Tissue or cell lysates from treated and control animals.

    • SDS-PAGE gels and blotting apparatus.

    • Nitrocellulose or PVDF membranes.

    • Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • Procedure:

    • Protein Extraction and Quantification: Lyse tissues or cells in RIPA buffer supplemented with protease and OGA inhibitors (e.g., Thiamet-G) to preserve O-GlcNAc modifications. Determine protein concentration using a BCA or Bradford assay.[24]

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.[24]

    • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[24]

    • Antibody Incubation: Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

    • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.[24]

  • Data Analysis: Quantify band intensities using image analysis software. Normalize the total O-GlcNAc signal to the loading control.

Visualizations

OGA_Inhibition_Pathway cluster_enzymes Enzymatic Regulation MK8719 This compound OGA O-GlcNAcase (OGA) MK8719->OGA Inhibition O_GlcNAc_Protein O-GlcNAcylated Protein OGA->O_GlcNAc_Protein Removal of O-GlcNAc OGT O-GlcNAc Transferase (OGT) Protein Protein (e.g., Tau) GlcNAc GlcNAc Protein->O_GlcNAc_Protein Addition of O-GlcNAc O_GlcNAc_Protein->Protein UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->OGT

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Confirm Confirm Phenotype (vs. Vehicle Control, Blinding, Statistics) Start->Confirm Neurological Neurological/ Behavioral Confirm->Neurological Cardiovascular Cardiovascular Confirm->Cardiovascular Motor_Test Rotarod Test Neurological->Motor_Test Activity_Test Open Field Test Neurological->Activity_Test Synaptic_Test Electrophysiology (LTP) Neurological->Synaptic_Test Biochem_Test Western Blot (O-GlcNAc levels) Neurological->Biochem_Test Echo Echocardiography Cardiovascular->Echo Telemetry Telemetry Cardiovascular->Telemetry Histo Histopathology Cardiovascular->Histo Interpret Interpret Data & Formulate Hypothesis Motor_Test->Interpret Activity_Test->Interpret Synaptic_Test->Interpret Biochem_Test->Interpret Echo->Interpret Telemetry->Interpret Histo->Interpret

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Validation & Comparative

Head-to-Head Comparison: OGA Inhibitors MK-8719 and ASN120290 in the Context of Tauopathies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two leading O-GlcNAcase inhibitors, MK-8719 and ASN120290, reveals distinct chemical scaffolds and promising, albeit independently evaluated, preclinical and early clinical profiles for the treatment of neurodegenerative diseases characterized by tau pathology. Both agents effectively target O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins, including tau. Inhibition of OGA leads to an increase in O-GlcNAcylation, a post-translational modification that has been shown to interfere with the pathological hyperphosphorylation and aggregation of tau.

This guide provides a comprehensive comparison of the available data on this compound and ASN120290, focusing on their mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. The information is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases.

Mechanism of Action: Targeting a Key Enzyme in Tau Pathology

Both this compound and ASN120290 are potent inhibitors of the OGA enzyme. By blocking the activity of OGA, these small molecules increase the levels of O-GlcNAcylation on intracellular proteins. In the context of tauopathies, this increased glycosylation is thought to have a protective effect by inhibiting the hyperphosphorylation of tau, a key event in the formation of neurofibrillary tangles (NFTs), which are a hallmark of diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP).[1][2]

This compound is a competitive and reversible inhibitor of the human OGA enzyme.[1] ASN120290 is described as a potent, substrate-competitive inhibitor of OGA.[3] A key distinction lies in their chemical structures. This compound is a carbohydrate-based mimetic, developed from leads like Thiamet-G.[3] In contrast, ASN120290 possesses a novel chemical scaffold, distinguishing it from the sugar-like substrate mimetics.[3] This difference in chemical structure could influence factors such as selectivity, off-target effects, and pharmacokinetic profiles.

Simplified O-GlcNAc Cycling and Inhibition UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT Substrate Protein-O-GlcNAc Protein-O-GlcNAc (Soluble, Non-pathological) OGT->Protein-O-GlcNAc Adds O-GlcNAc Protein Protein (e.g., Tau) Protein->OGT OGA OGA Protein-O-GlcNAc->OGA Substrate Pathological_Tau Hyperphosphorylated, Aggregated Tau Protein-O-GlcNAc->Pathological_Tau Prevents Aggregation OGA->Protein Removes O-GlcNAc Inhibitor OGA Inhibitor (this compound or ASN120290) Inhibitor->OGA Inhibits

Figure 1: O-GlcNAc Cycling and the Mechanism of OGA Inhibitors.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and ASN120290. It is important to note that these values were not obtained from head-to-head comparative studies and may have been generated using different experimental protocols.

Table 1: In Vitro Potency and Cellular Activity

ParameterThis compoundASN120290
hOGA IC50 < 0.010 µM[1]Low nanomolar (specific value not provided)[3]
hOGA Ki 7.9 nM[4]Not Reported
Cellular IC50 < 0.100 µM (O-GlcNAc elevation)[1]Not Reported
PBMC EC50 (human) Not Reported209 nM[5]

Table 2: Preclinical Pharmacokinetics

ParameterThis compoundASN120290
Bioavailability (species) > 60% (rat, dog, mouse)[1]Not Reported
CNS Penetrant Yes[1]Yes[3]
Brain-to-Plasma Ratio (rat) ~1.84[5]~1[3][5]
Plasma Occ50 (rat) Not Reported55.4 ng/mL[3]

Preclinical Efficacy in Tauopathy Models

Both this compound and ASN120290 have demonstrated efficacy in the rTg4510 mouse model, a widely used transgenic model that expresses a mutant form of human tau (P301L) and develops age-dependent neurofibrillary tangles and neurodegeneration.

This compound: In the rTg4510 mouse model, administration of this compound has been shown to:

  • Significantly reduce neurofibrillary tangles.[1]

  • Decrease neurodegeneration.[1]

  • Reduce inflammatory marker expression.[1]

  • Attenuate brain weight and forebrain volume loss.[1]

ASN120290: In preclinical models of tauopathy, ASN120290 has been reported to:

  • Prevent the development of tau tangle pathology.[6]

  • Ameliorate functional deficits in motor behavior.[6]

  • Increase survival.[6]

  • Notably, ASN120290 has also shown efficacy in a preclinical model of α-synucleinopathy, suggesting a broader potential for neurodegenerative diseases.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols based on the available literature for key experiments used to characterize OGA inhibitors.

In Vitro OGA Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the OGA enzyme.

Principle: This assay typically utilizes a fluorogenic or colorimetric substrate that is cleaved by OGA to produce a detectable signal. The ability of a test compound to inhibit this reaction is measured.

Generalized Protocol:

  • Reagents:

    • Recombinant human OGA enzyme.

    • Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide).

    • Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Test compounds (this compound or ASN120290) dissolved in DMSO.

    • Stop solution (e.g., high pH glycine-carbonate buffer).

  • Procedure:

    • A dilution series of the test compound is prepared in assay buffer.

    • The OGA enzyme is pre-incubated with the test compound or vehicle (DMSO) in a microplate.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The reaction is incubated at 37°C for a specified time.

    • The reaction is terminated by the addition of the stop solution.

    • The fluorescence (or absorbance) is measured using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.

    • The IC50 value is determined by fitting the data to a dose-response curve.

In Vitro OGA Inhibition Assay Workflow A Prepare Compound Dilutions B Pre-incubate OGA Enzyme with Compound A->B C Initiate Reaction with Fluorogenic Substrate B->C D Incubate at 37°C C->D E Stop Reaction D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Figure 2: Workflow for a typical in vitro OGA inhibition assay.
In Vivo Studies in the rTg4510 Mouse Model

Objective: To evaluate the efficacy of an OGA inhibitor in a transgenic mouse model of tauopathy.

Generalized Protocol:

  • Animals: RrTg4510 transgenic mice and wild-type littermates. Animals are typically aged to a point where tau pathology is known to develop (e.g., 3-6 months).

  • Drug Administration:

    • This compound or ASN120290 is formulated in a suitable vehicle.

    • The compound is administered orally (e.g., by gavage or in medicated feed) at a specified dose and frequency for a defined period (e.g., several weeks or months).

    • A vehicle control group is included.

  • Endpoint Analysis:

    • Behavioral Testing: Cognitive and motor functions can be assessed using tests such as the Morris water maze, open field test, or rotarod.

    • Tissue Collection: At the end of the treatment period, animals are euthanized, and brain tissue is collected.

    • Biochemical Analysis: Brain homogenates are prepared to measure levels of total and phosphorylated tau, as well as levels of O-GlcNAcylated proteins, typically by Western blot or ELISA.

    • Histological Analysis: Brain sections are prepared for immunohistochemical staining to visualize and quantify neurofibrillary tangles and neuronal loss.

rTg4510 Mouse Study Workflow A Animal Cohort Selection (rTg4510 mice) B Drug Administration (Oral Gavage or Medicated Diet) A->B C Behavioral Assessments B->C During Treatment D Tissue Collection (Brain) B->D End of Treatment C->D E Biochemical Analysis (Western Blot, ELISA) D->E F Histological Analysis (Immunohistochemistry) D->F

Figure 3: General experimental workflow for in vivo efficacy studies.

Conclusion

Both this compound and ASN120290 have emerged as promising therapeutic candidates for the treatment of tauopathies by targeting the OGA enzyme. While direct comparative data is limited, the available preclinical and early clinical findings for each compound are encouraging. This compound, a carbohydrate mimetic, has demonstrated potent OGA inhibition and robust efficacy in reducing tau pathology in a key animal model. ASN120290, with its distinct chemical structure, has shown similar efficacy in tauopathy models and has also exhibited potential in models of synucleinopathy, suggesting a broader therapeutic window.

Further head-to-head studies are warranted to directly compare the potency, selectivity, pharmacokinetic profiles, and long-term efficacy and safety of these two OGA inhibitors. Such studies will be critical in determining which, if either, of these promising molecules will ultimately provide a therapeutic benefit to patients suffering from devastating neurodegenerative diseases. The detailed experimental protocols provided herein offer a framework for the design and interpretation of such future comparative investigations.

References

Unveiling the Mechanism of MK-8719: A Comparative Guide to O-GlcNAcase Inhibition in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action for MK-8719, a potent and selective O-GlcNAcase (OGA) inhibitor, across various cell lines. Through objective comparisons with other OGA inhibitors and detailed experimental data, this document serves as a critical resource for researchers investigating therapeutics for tauopathies such as Alzheimer's disease.

Mechanism of Action: OGA Inhibition and its Downstream Effects

This compound is a small molecule inhibitor that targets O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins.[1][2] By inhibiting OGA, this compound leads to an increase in the O-GlcNAcylation of various intracellular proteins, including the microtubule-associated protein tau.[3][4] This post-translational modification is thought to interfere with the hyperphosphorylation of tau, a key pathological hallmark of Alzheimer's disease and other tauopathies, thereby preventing the formation of neurofibrillary tangles.[3][5]

The signaling pathway below illustrates the mechanism of action of this compound.

Signaling Pathway of this compound MK8719 This compound OGA O-GlcNAcase (OGA) MK8719->OGA Inhibits O_GlcNAcylated_Proteins Increased O-GlcNAcylated Proteins (including Tau) OGA->O_GlcNAcylated_Proteins Prevents Removal of O-GlcNAc from Proteins Tau_Aggregation Reduced Tau Aggregation & Tangle Formation O_GlcNAcylated_Proteins->Tau_Aggregation Therapeutic_Effect Therapeutic Effect in Tauopathies Tau_Aggregation->Therapeutic_Effect

Caption: Mechanism of action of this compound.

Comparative Analysis of OGA Inhibitors

To objectively evaluate the efficacy of this compound, its performance was compared against Thiamet-G, another well-characterized OGA inhibitor. The following table summarizes their inhibitory potency and effects on protein O-GlcNAcylation in different cell lines.

InhibitorCell LineAssay TypeMetricValueReference
This compound -Enzyme InhibitionIC50 (human OGA)< 0.010 µM[6]
This compound -Cell-basedIC50< 0.100 µM[6]
Thiamet-G HEK293Cell-basedEC5032 nM[7]
Thiamet-G HEK293Cell-basedMax O-protein elevation5- to 6-fold[7]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.

OGA Inhibition Assay

This assay quantifies the in vitro potency of compounds in inhibiting OGA enzyme activity.

Materials:

  • Recombinant human OGA enzyme

  • Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

  • Assay buffer (e.g., 50 mM MES, pH 6.5, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds (this compound, Thiamet-G) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer.

  • Add 2 µL of the compound dilutions to the wells of a 96-well plate.

  • Add 48 µL of OGA enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of the OGA substrate solution to each well.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation/465 nm emission) every minute for 30 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a four-parameter logistic equation.

Measurement of Cellular O-GlcNAcylation Levels

This method assesses the ability of OGA inhibitors to increase O-GlcNAc levels in cultured cells.

Materials:

  • Cell line of interest (e.g., HEK293, SH-SY5Y)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-O-GlcNAc antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western Blotting for Phosphorylated Tau

This protocol is used to evaluate the effect of OGA inhibition on the phosphorylation status of tau protein.

Materials:

  • Cell lysates from the cellular O-GlcNAcylation experiment

  • Antibodies specific for phosphorylated tau at different epitopes (e.g., AT8, PHF-1)

  • Total tau antibody

  • Secondary antibodies conjugated to HRP

  • Western blotting equipment

Procedure:

  • Perform SDS-PAGE and western blotting as described in the cellular O-GlcNAcylation protocol.

  • Probe separate membranes with antibodies against specific phospho-tau epitopes and total tau.

  • Detect and quantify the signals for both phosphorylated and total tau.

  • Calculate the ratio of phosphorylated tau to total tau for each treatment condition to assess changes in tau phosphorylation.

Experimental Workflow for Cross-Validation

The following diagram outlines the logical workflow for the cross-validation of this compound's mechanism of action in different cell lines.

Cross-Validation Workflow start Start cell_selection Select Diverse Cell Lines (e.g., Neuronal, Non-neuronal) start->cell_selection compound_treatment Treat Cells with this compound & Alternative OGA Inhibitors cell_selection->compound_treatment oga_assay Perform In Vitro OGA Inhibition Assay compound_treatment->oga_assay glcnac_measurement Measure Cellular O-GlcNAcylation Levels compound_treatment->glcnac_measurement tau_phos_analysis Analyze Tau Phosphorylation Status compound_treatment->tau_phos_analysis data_analysis Quantitative Data Analysis & Comparison oga_assay->data_analysis glcnac_measurement->data_analysis tau_phos_analysis->data_analysis conclusion Draw Conclusions on Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for cross-validation.

References

A Comparative Guide to MK-8719: Correlating In Vitro and In Vivo Efficacy in Tauopathy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the O-GlcNAcase (OGA) inhibitor MK-8719 with other relevant alternatives, focusing on its performance in preclinical models of tauopathy. The information presented herein is supported by experimental data to aid in the objective evaluation of this compound as a potential therapeutic agent.

Introduction to this compound and OGA Inhibition

This compound is a potent and selective, orally bioavailable inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins.[1][2][3][4] In neurodegenerative diseases characterized by the aggregation of hyperphosphorylated tau protein (tauopathies), such as Alzheimer's disease, increasing the O-GlcNAcylation of tau is a promising therapeutic strategy. O-GlcNAcylation and phosphorylation can occur on the same or nearby serine and threonine residues of the tau protein, suggesting a competitive interplay. By inhibiting OGA, this compound increases tau's O-GlcNAcylation, which is hypothesized to interfere with its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles (NFTs).[3][5]

In Vitro Performance: Potency and Selectivity

This compound demonstrates high potency for the human OGA enzyme. In vitro studies have established its inhibitory constant (Ki) to be in the low nanomolar range, indicating a strong binding affinity to its target. Importantly, this compound exhibits significant selectivity for OGA over other related enzymes, such as lysosomal β-hexosaminidase, minimizing the potential for off-target effects.

CompoundTargetSpeciesPotency (Ki)Cellular Activity (EC50, PC-12 cells)Selectivity (vs. hHEX)Reference
This compound OGAHuman7.9 nMNot Reported>10,000 nM[6]
Thiamet-GOGAHuman~20 nM33 nM~37,000-fold[5]
ASN90OGAHumanNot ReportedNot ReportedNot Reported[1][2]

In Vivo Efficacy: Preclinical Tauopathy Models

The rTg4510 mouse model, which overexpresses a mutant form of human tau (P301L) and develops age-dependent tau pathology and cognitive deficits, has been instrumental in evaluating the in vivo efficacy of OGA inhibitors.

Effects on Tau Pathology and Neurodegeneration

Studies in rTg4510 mice have shown that oral administration of this compound leads to a dose-dependent increase in O-GlcNAc levels in the brain.[3][7] This is accompanied by a significant reduction in pathological tau.[3] While direct quantitative comparisons in the same study are limited, data from different studies on this compound and the alternative OGA inhibitor Thiamet-G in the rTg4510 model are presented below.

CompoundDoseTreatment DurationKey FindingsReference
This compound 100 mg/kg BID8 to 32 weeks of ageReduced cerebrospinal fluid levels of total tau, attenuated hyperactivity, and mitigated the decline in hippocampal volume.[8]
Thiamet-G600 mg/kg/day18 weeks (from 6 weeks of age)Significantly reduced soluble hyperphosphorylated 64 kDa tau by 45% and insoluble hyperphosphorylated 64 and 70 kDa tau by 42% in the brains of 24-week-old mice.[5]
ASN9030 and 100 mg/kg/dayChronicPrevented the development of tau pathology (NFT formation) and functional deficits in motor behavior.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for its in vivo evaluation.

G Signaling Pathway of OGA Inhibition by this compound cluster_0 Cellular Environment cluster_1 Tau Protein State UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT + OGlcNAc_Tau O-GlcNAcylated Tau (Soluble, Non-pathological) OGT->OGlcNAc_Tau Adds O-GlcNAc OGA OGA Tau Tau MK8719 This compound MK8719->OGA Inhibits pTau Hyperphosphorylated Tau Tau->pTau Hyperphosphorylation OGlcNAc_Tau->Tau Removes O-GlcNAc OGlcNAc_Tau->pTau Inhibits Aggregated_Tau Aggregated Tau (NFTs) pTau->Aggregated_Tau Aggregation

Caption: OGA Inhibition by this compound Increases Tau O-GlcNAcylation.

G In Vivo Evaluation Workflow for this compound in rTg4510 Mice start Start: rTg4510 Mice treatment Chronic Oral Administration (Vehicle or this compound) start->treatment behavioral Behavioral Testing (e.g., Locomotor Activity) treatment->behavioral csf_sampling Cerebrospinal Fluid (CSF) Sampling behavioral->csf_sampling brain_harvest Brain Tissue Harvest csf_sampling->brain_harvest biochemical Biochemical Analysis (Western Blot, ELISA) brain_harvest->biochemical histological Histological Analysis (Immunohistochemistry) brain_harvest->histological data_analysis Data Analysis and Comparison biochemical->data_analysis histological->data_analysis end End: Evaluation of Efficacy data_analysis->end

Caption: Workflow for In Vivo Testing of this compound in a Tauopathy Mouse Model.

Experimental Protocols

In Vitro OGA Inhibition Assay

A typical in vitro OGA inhibition assay is performed using recombinant human OGA enzyme. The assay buffer generally consists of a physiological pH buffer (e.g., 50 mM HEPES, pH 7.4), salts (e.g., 100 mM NaCl), and a reducing agent (e.g., 1 mM DTT). A fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG), is commonly used.

General Procedure:

  • This compound or other inhibitors are serially diluted in the assay buffer.

  • Recombinant human OGA is added to the inhibitor solutions and pre-incubated.

  • The enzymatic reaction is initiated by the addition of the 4-MUG substrate.

  • The reaction is incubated at 37°C for a defined period.

  • The reaction is stopped by the addition of a high pH buffer (e.g., 0.5 M glycine, pH 10.4).

  • The fluorescence of the product, 4-methylumbelliferone, is measured at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo rTg4510 Mouse Model Study

Animals: Male or female rTg4510 mice are used, with age-matched non-transgenic littermates serving as controls.

Drug Administration: this compound is typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage or in the diet.

Treatment Paradigm: Chronic treatment is often initiated before or at the onset of significant tau pathology (e.g., from 2 to 6 months of age) and continued for several months.

Behavioral Analysis: A battery of behavioral tests can be employed to assess cognitive and motor function, including open field tests for locomotor activity and Morris water maze for spatial learning and memory.

Biochemical Analysis (Western Blotting):

  • At the end of the treatment period, mice are euthanized, and brains are harvested.

  • Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a standard assay (e.g., BCA).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies against total tau (e.g., Tau-5), various phospho-tau epitopes (e.g., AT8, PHF-1), and O-GlcNAc (e.g., RL2).

  • After washing, membranes are incubated with appropriate HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Conclusion

This compound is a potent and selective OGA inhibitor that has demonstrated promising therapeutic potential in preclinical models of tauopathy. Its ability to increase O-GlcNAcylation of tau and subsequently reduce pathological tau aggregation and neurodegeneration underscores the viability of OGA inhibition as a disease-modifying strategy. Further comparative studies will be crucial to fully elucidate the relative advantages of this compound over other OGA inhibitors in development.

References

A Comparative Analysis of OGA Inhibitors in Preclinical Tauopathy Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of three O-GlcNAcase (OGA) inhibitors—MK-8719, ASN120290 (ASN90), and Thiamet-G—in preclinical models of tauopathy. The information is supported by experimental data from various studies, with a focus on quantitative outcomes, detailed methodologies, and visual representations of key pathways and workflows.

Introduction to OGA Inhibition in Tauopathy

Tauopathies, including Alzheimer's disease, are characterized by the hyperphosphorylation and aggregation of the microtubule-associated protein tau. A promising therapeutic strategy involves the inhibition of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins.[1] By inhibiting OGA, the levels of O-GlcNAcylated tau increase, which has been shown to interfere with tau phosphorylation and aggregation, thereby potentially mitigating the progression of the disease.[2][3] This guide compares the efficacy of two clinical candidates, this compound and ASN120290, and the widely used research tool, Thiamet-G, in preclinical tauopathy models.

Comparative Efficacy in the rTg4510 Mouse Model

The rTg4510 mouse model, which overexpresses a mutant form of human tau (P301L), is a widely used model for studying tauopathies. The following tables summarize the quantitative data on the effects of this compound, ASN120290, and Thiamet-G on tau pathology and behavioral outcomes in this model.

InhibitorDosage and AdministrationTreatment DurationKey Efficacy EndpointsQuantitative ResultsReference
This compound 1 to 100 mg/kg, oral8 to 32 weeksReduction in neurofibrillary tanglesSignificant reduction[4]
100 mg/kg, twice daily, oral8 to 32 weeksReduction in CSF total tauSignificant reduction[3]
100 mg/kg, twice daily, oral8 to 32 weeksAttenuation of hyperactivitySignificant attenuation[3]
100 mg/kg, twice daily, oral8 to 32 weeksMitigation of hippocampal volume declineSignificant mitigation[3]
ASN120290 (ASN90) 100 mg/kg, oral3.5 monthsReduction in NFT-like pathology (Gallyas silver staining)~80% reduction[5]
30 and 100 mg/kg, daily, oral6 monthsIncreased survivalSignificant increase[6]
30 mg/kg, daily, oral6 monthsReduction in motor deficits (clasping score)Significant decrease at 8.19, 8.42, and 8.65 months[6]
Thiamet-G 500 mg/kg/day in diet8 weeksReduction in insoluble hyperphosphorylated tauSignificant reduction[7]
600 mg/kg/day in drinking water18 weeksReduction in soluble hyperphosphorylated 64 kDa tau45% reduction[8]
600 mg/kg/day in drinking water18 weeksReduction in insoluble hyperphosphorylated 64 and 70 kDa tau42% reduction[8]
500 mg/kg, daily, oral gavage2 monthsPrevention of hyperactivity progressionSignificant prevention[9]
500 mg/kg, daily, oral gavage2 monthsPrevention of increase in CSF total tauSignificant prevention of a 3.5-fold increase[9]

Signaling Pathway of OGA Inhibition in Tau Pathology

The inhibition of OGA leads to an increase in the O-GlcNAcylation of tau. This post-translational modification can directly compete with phosphorylation at or near the same serine/threonine residues, thereby reducing tau hyperphosphorylation. Furthermore, increased O-GlcNAcylation has been shown to inhibit the aggregation of tau into paired helical filaments and neurofibrillary tangles.

OGA_Inhibition_Pathway cluster_0 Normal State cluster_1 Tauopathy cluster_2 Therapeutic Intervention OGT OGT Tau Soluble Tau OGT->Tau Adds O-GlcNAc OGA OGA OGlcNAc_Tau O-GlcNAc Tau OGA->OGlcNAc_Tau Tau->OGlcNAc_Tau OGlcNAc_Tau->Tau Removes O-GlcNAc pTau Hyperphosphorylated Tau Agg_Tau Aggregated Tau (NFTs) pTau->Agg_Tau Aggregation Tau_patho Soluble Tau Tau_patho->pTau Hyperphosphorylation OGA_Inhibitor OGA Inhibitor OGA_inhibited OGA OGA_Inhibitor->OGA_inhibited Inhibits OGT_thera OGT Tau_thera Soluble Tau OGT_thera->Tau_thera Adds O-GlcNAc OGlcNAc_Tau_thera Increased O-GlcNAc Tau Tau_thera->OGlcNAc_Tau_thera pTau_thera Hyperphosphorylated Tau OGlcNAc_Tau_thera->pTau_thera Reduces Hyperphosphorylation Agg_Tau_thera Aggregated Tau (NFTs) OGlcNAc_Tau_thera->Agg_Tau_thera Inhibits Aggregation Experimental_Workflow start Start: rTg4510 mice treatment Treatment with OGA Inhibitor (e.g., oral gavage, diet) start->treatment behavioral Behavioral Assessment (e.g., Open Field Test) treatment->behavioral sacrifice Sacrifice and Brain Tissue Collection behavioral->sacrifice biochemical Biochemical Analysis (e.g., Western Blot, ELISA) sacrifice->biochemical histological Histological Analysis (e.g., Gallyas Silver Staining) sacrifice->histological data Data Analysis and Interpretation biochemical->data histological->data end Conclusion on Inhibitor Efficacy data->end

References

A Comparative Safety Profile of MK-8719 and Other OGA Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of the O-GlcNAcase (OGA) inhibitor MK-8719 with other OGA inhibitors in development. This document summarizes key safety findings from preclinical and clinical studies, details representative experimental protocols, and visualizes relevant biological pathways and workflows.

In the quest for effective treatments for tauopathies such as Alzheimer's disease and progressive supranuclear palsy, inhibitors of O-GlcNAcase (OGA) have emerged as a promising therapeutic strategy. By preventing the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins like tau, these inhibitors aim to reduce tau hyperphosphorylation and aggregation. However, as with any novel therapeutic class, a thorough understanding of their safety profile is paramount. This guide focuses on the safety of this compound in comparison to other clinical-stage OGA inhibitors, including ASN51, LY3372689 (ceperognastat), and ASN90.

Comparative Safety and Tolerability

Preclinical and early-phase clinical studies have provided initial insights into the safety and tolerability of several OGA inhibitors. While generally well-tolerated in the short term, the long-term safety of chronic OGA inhibition is not yet fully established.[1] A significant concern for this class of drugs arose from the Phase 2 trial of ceperognastat, where the high-dose group exhibited accelerated cognitive decline and a higher incidence of serious adverse events, including cardiac and nervous system disorders. Furthermore, recent preclinical research has suggested potential for synaptic toxicity with this compound, ASN90, and ceperognastat.

The following tables summarize the available quantitative safety data from preclinical toxicology and clinical trials for this compound and its comparators.

Table 1: Summary of Preclinical Safety Findings for OGA Inhibitors

CompoundSpeciesDoses TestedKey Findings
This compound RatUp to 380 mg/kg (oral)No changes in hemodynamic parameters.[1]
DogUp to 300 mg/kg (oral)No changes in EKG parameters.[1]
RatUp to 1000 mg/day for 7 daysNo changes in physical signs or serum chemistry.[1]
In vitroUp to 30 µMNo significant activity against cardiac and hemodynamic ion channel targets.[1]
ASN90 Mouse (P301S)30 and 100 mg/kg/day for 106 daysNo signs of adverse effects (mobility, distress, pain, or piloerection) were observed.
Ceperognastat (LY3372689) N/AN/APreclinical safety data not detailed in the provided search results.
ASN51 N/AN/APreclinical safety data not detailed in the provided search results.

Table 2: Summary of Clinical Safety Findings for OGA Inhibitors

CompoundStudy PhasePopulationDoses TestedAdverse Events (AEs)Serious Adverse Events (SAEs)
This compound Phase 1 (SAD)Healthy Volunteers (n=16)Single oral doses up to 1200 mgMost frequent AE was headache.[2][3] No reported laboratory, ECG, or vital sign adverse experiences.[1]No severe adverse events reported.[2]
ASN51 Phase 1 (SAD & MAD)Healthy VolunteersSingle doses of 20 and 50 mg; multiple doses of 10 or 20 mg/day for 14 daysMost common side effects were headache and musculoskeletal ache.[4] One case of mild lethargy considered possibly drug-related.[1] One person had moderate, transient dizziness.[4] No clinically relevant changes in vital signs, laboratory tests, physical or neurological exams, or ECGs.[1]No serious adverse events or withdrawals.[1][4]
Ceperognastat (LY3372689) Phase 1 (SAD & MAD)Healthy VolunteersSingle doses up to 16 mg; multiple doses of 1, 3, or 7 mg/day for 14 daysWell-tolerated at all doses.[5][6]No serious adverse events or discontinuations due to an adverse event.[5][6]
Phase 2Early Symptomatic Alzheimer's Disease0.75 mg and 3 mgHigher incidence of headaches, cardiac abnormalities, and other treatment-related effects, particularly in the 3mg group.More common in both dose groups, including cardiac and nervous system disorders and neoplasms.
ASN90 Phase 1 (SAD & MAD)Healthy young and elderly volunteers (n=61)Single and multiple dosesDemonstrated safety and tolerability.No specific details on SAEs provided in search results.

Experimental Protocols

A clear understanding of the methodologies used to assess safety is crucial for interpreting the data. Below are detailed, representative protocols for key preclinical and clinical safety studies for a novel, orally administered, CNS-active small molecule like an OGA inhibitor.

Preclinical Experimental Protocol: Repeated-Dose 28-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

1. Objective: To evaluate the potential toxicity of an OGA inhibitor following repeated oral administration in a rodent species (e.g., Sprague-Dawley rats) for 28 days.

2. Test System:

  • Species: Rat (Sprague-Dawley).

  • Number of Animals: 10 animals per sex per group.

  • Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle. Food and water are provided ad libitum.

3. Experimental Design:

  • Groups: At least three dose groups (low, mid, high) and a vehicle control group. A satellite group for the high dose and control groups may be included for a 14-day recovery period.

  • Dose Selection: Doses are selected based on acute toxicity studies and are intended to identify a No-Observed-Adverse-Effect-Level (NOAEL).

  • Administration: The test substance is administered daily by oral gavage at the same time each day for 28 consecutive days.

4. Observations:

  • Clinical Signs: Animals are observed twice daily for mortality and signs of toxicity. A detailed clinical examination is performed weekly.

  • Body Weight and Food Consumption: Recorded weekly.

  • Ophthalmology: Examinations are conducted prior to the start of the study and at termination.

  • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical chemistry parameters.

  • Urinalysis: Conducted at termination.

5. Pathology:

  • Gross Necropsy: All animals are subjected to a full gross necropsy.

  • Organ Weights: Key organs are weighed.

  • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may be examined as necessary to characterize lesions.

Clinical Experimental Protocol: Phase 1 Single Ascending Dose (SAD) Study in Healthy Volunteers

1. Objective: To assess the safety, tolerability, and pharmacokinetics (PK) of single ascending oral doses of an OGA inhibitor in healthy adult volunteers.

2. Study Design:

  • Design: A randomized, double-blind, placebo-controlled, single-center, single ascending dose study.

  • Population: Healthy male and female subjects, typically aged 18-55 years.

  • Cohorts: The study consists of multiple dose-escalation cohorts, with a sentinel dosing approach (one active, one placebo) before dosing the remainder of the cohort.

3. Study Procedures:

  • Screening: Subjects undergo a comprehensive screening process including medical history, physical examination, vital signs, ECGs, and clinical laboratory tests.

  • Dosing: In each cohort, subjects receive a single oral dose of the investigational drug or placebo after an overnight fast.

  • Safety Monitoring: Subjects are closely monitored for adverse events (AEs). Vital signs, ECGs, and clinical laboratory tests are performed at scheduled intervals post-dose.

  • Pharmacokinetics: Serial blood samples are collected at predefined time points to determine the pharmacokinetic profile of the drug.

4. Dose Escalation:

  • A Safety Review Committee reviews the safety and PK data from each cohort before proceeding to the next higher dose level.

  • Dose escalation is stopped if a maximum tolerated dose (MTD) is reached or based on predefined stopping rules.

5. Endpoints:

  • Primary: Incidence and severity of AEs, changes in vital signs, ECG parameters, and clinical laboratory values.

  • Secondary: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2).

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway targeted by OGA inhibitors and a representative experimental workflow for a preclinical toxicology study.

O_GlcNAcylation_Pathway cluster_cellular_processes Cellular Processes cluster_protein_modification Protein Modification cluster_downstream_effects Downstream Effects Glucose Glucose HBP Hexosamine Biosynthetic Pathway (HBP) Glucose->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc OGT OGT (O-GlcNAc Transferase) UDP_GlcNAc->OGT Protein Protein (e.g., Tau) Protein_O_GlcNAc O-GlcNAcylated Protein (e.g., O-GlcNAc-Tau) Protein->Protein_O_GlcNAc O-GlcNAcylation Tau_Phosphorylation Tau Hyperphosphorylation Protein->Tau_Phosphorylation Phosphorylation Protein_O_GlcNAc->Protein Removal of O-GlcNAc Tau_Aggregation Reduced Tau Aggregation Protein_O_GlcNAc->Tau_Aggregation Protein_O_GlcNAc->Tau_Phosphorylation Inhibits OGT->Protein_O_GlcNAc OGA OGA (O-GlcNAcase) OGA->Protein MK8719 This compound & Other OGA Inhibitors MK8719->OGA Neuroprotection Potential Neuroprotection Tau_Aggregation->Neuroprotection NFTs Neurofibrillary Tangles (NFTs) Tau_Phosphorylation->NFTs

Caption: O-GlcNAcylation signaling pathway and the mechanism of action of OGA inhibitors.

Preclinical_Toxicology_Workflow cluster_planning Study Planning cluster_in_life_phase In-Life Phase (28 Days) cluster_terminal_phase Terminal Phase & Data Collection cluster_analysis Data Analysis & Reporting Protocol_Design Protocol Design (Based on OECD 407) Dose_Selection Dose Range Finding (Acute Toxicity Studies) Protocol_Design->Dose_Selection Animal_Acclimatization Animal Acclimatization Dose_Selection->Animal_Acclimatization Daily_Dosing Daily Oral Dosing (Vehicle or OGA Inhibitor) Animal_Acclimatization->Daily_Dosing Clinical_Observations Daily Clinical Observations (Mortality, Morbidity) Daily_Dosing->Clinical_Observations Weekly_Measurements Weekly Measurements (Body Weight, Food Consumption) Daily_Dosing->Weekly_Measurements Blood_Collection Blood Collection (Hematology, Clinical Chemistry) Weekly_Measurements->Blood_Collection Necropsy Gross Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Statistical Analysis Histopathology->Data_Analysis NOAEL_Determination NOAEL Determination Data_Analysis->NOAEL_Determination Final_Report Final Study Report NOAEL_Determination->Final_Report

Caption: Experimental workflow for a preclinical repeated-dose oral toxicity study.

Conclusion

The safety profile of OGA inhibitors, including this compound, is still under active investigation. Early clinical data suggest that these compounds are generally well-tolerated in short-term studies, with headache being a common, mild adverse event. However, the concerning results from the Phase 2 trial of ceperognastat highlight the potential for serious adverse events with chronic dosing and at higher exposures. The preclinical signal of synaptic toxicity also warrants further investigation.

For researchers and drug developers, these findings underscore the importance of careful dose selection, comprehensive long-term safety monitoring, and the use of sensitive biomarkers to track both on-target and potential off-target effects. As the field moves forward, a deeper understanding of the complex biology of O-GlcNAcylation and the consequences of its sustained inhibition will be critical for the successful and safe development of this promising class of therapeutics.

References

Validating [18F]MK-8719 PET Imaging: A Comparative Guide to Post-Mortem Tissue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies used to validate Positron Emission Tomography (PET) imaging results of the O-GlcNAcase (OGA) enzyme using the tracer [18F]MK-8719, with a focus on post-mortem tissue analysis as the gold standard for target engagement verification. This document is intended for researchers, scientists, and drug development professionals working in the field of neurodegenerative diseases.

Introduction to [18F]this compound PET Imaging

[18F]this compound is a novel PET tracer developed for the in-vivo imaging of the O-GlcNAcase (OGA) enzyme, a key target in the study of neurodegenerative disorders such as Alzheimer's disease and progressive supranuclear palsy. OGA is responsible for the removal of O-GlcNAc from proteins, and its inhibition is a promising therapeutic strategy. PET imaging with [18F]this compound allows for the non-invasive quantification and localization of OGA in the living brain, providing a critical tool for drug development and understanding disease progression. However, like all novel PET tracers, the in-vivo signal must be rigorously validated to ensure it accurately reflects the distribution and density of the target enzyme.

The Imperative of Post-Mortem Validation

Post-mortem tissue analysis remains the definitive method for validating the in-vivo signal of a PET tracer. This process involves comparing the PET signal from a subject's brain scan with direct measurements of the target protein and tracer binding in the same brain tissue after death. This "ground truth" comparison is essential to confirm target specificity, rule out off-target binding, and ensure that the PET signal is a reliable biomarker for the target of interest.

Experimental Workflow: From In-Vivo Imaging to Ex-Vivo Analysis

The validation of [18F]this compound PET imaging with post-mortem tissue analysis follows a meticulous workflow, beginning with the recruitment of subjects for PET imaging and culminating in detailed biochemical and histological analyses of brain tissue.

G cluster_invivo In-Vivo Phase cluster_postmortem Post-Mortem Phase cluster_correlation Validation & Correlation subject_recruitment Subject Recruitment & Consent pet_scan [18F]this compound PET/MR Scan subject_recruitment->pet_scan data_analysis PET Data Processing & SUVR Calculation pet_scan->data_analysis correlation Correlate In-Vivo PET Signal with Ex-Vivo Measures data_analysis->correlation brain_donation Brain Donation tissue_processing Tissue Collection, Sectioning & Storage brain_donation->tissue_processing autoradiography In-Vitro Autoradiography tissue_processing->autoradiography ihc Immunohistochemistry (OGA Staining) tissue_processing->ihc biochemical_assays OGA Enzyme Activity & Immunoassays tissue_processing->biochemical_assays autoradiography->correlation ihc->correlation biochemical_assays->correlation

Caption: Experimental workflow for validating [18F]this compound PET imaging with post-mortem tissue analysis.

Key Experimental Protocols

  • Subject Preparation: Subjects are typically fasted for at least 4 hours prior to tracer injection to minimize any potential metabolic effects.

  • Tracer Administration: A bolus injection of [18F]this compound (typically 185-370 MBq) is administered intravenously.

  • Image Acquisition: Dynamic PET scanning is performed for 90-120 minutes post-injection, often on a hybrid PET/MR scanner to allow for co-registration with anatomical MRI data.

  • Data Analysis: Time-activity curves are generated for various brain regions of interest. The standardized uptake value ratio (SUVR) is calculated, typically using the cerebellar cortex as a reference region, to estimate the specific binding of the tracer.

  • Brain Extraction and Sectioning: Following brain donation, one hemisphere is typically fixed in formalin for histopathological analysis, while the other is sectioned and frozen for biochemical assays.

  • Tissue Preparation: For autoradiography and immunohistochemistry, frozen tissue blocks are cryosectioned into thin slices (e.g., 20 µm). For biochemical assays, gray matter is dissected from specific brain regions.

  • In-Vitro Autoradiography:

    • Brain sections are incubated with a low nanomolar concentration of [3H]this compound or [18F]this compound.

    • Non-specific binding is determined by incubating adjacent sections with an excess of a non-radiolabeled OGA inhibitor.

    • The sections are washed, dried, and apposed to a phosphor imaging plate or film.

    • The resulting autoradiograms provide a high-resolution map of tracer binding sites, which can be directly compared to the in-vivo PET images.

  • Immunohistochemistry (IHC) and Immunofluorescence (IF):

    • Brain sections are incubated with a primary antibody specific for the OGA enzyme.

    • A secondary antibody conjugated to an enzyme (for IHC) or a fluorophore (for IF) is then applied.

    • This allows for the microscopic visualization of the cellular and subcellular localization of the OGA enzyme, confirming that the tracer binding co-localizes with the target protein.

  • Biochemical Assays:

    • OGA Enzyme Activity Assays: Homogenates from different brain regions are incubated with a fluorogenic OGA substrate. The rate of fluorescence increase provides a measure of OGA enzyme activity.

    • Immunoassays (e.g., ELISA, Western Blot): These assays are used to quantify the total amount of OGA protein in different brain regions.

Data Presentation and Interpretation

The primary goal of the validation process is to establish a strong correlation between the in-vivo PET signal and the ex-vivo measures of OGA. The data is typically presented in tables and correlation plots.

Table 1: Hypothetical Correlation of In-Vivo [18F]this compound PET Signal with Post-Mortem Measures

Brain RegionIn-Vivo PET SUVR (Mean ± SD)Ex-Vivo [3H]this compound Binding (fmol/mg tissue) (Mean ± SD)OGA Protein Level (ng/mg tissue) (Mean ± SD)OGA Enzyme Activity (RFU/min/mg tissue) (Mean ± SD)
Frontal Cortex1.8 ± 0.2150 ± 205.2 ± 0.71200 ± 150
Hippocampus2.1 ± 0.3180 ± 256.1 ± 0.81500 ± 200
Caudate2.5 ± 0.4220 ± 307.5 ± 1.01800 ± 250
Cerebellum1.0 (Reference)50 ± 101.8 ± 0.4400 ± 50

A strong positive correlation between the in-vivo PET SUVR and the various ex-vivo measures would provide compelling evidence for the validity of [18F]this compound as a specific and reliable tracer for imaging the OGA enzyme in the human brain.

Comparison with Alternative Validation Methods

While post-mortem human tissue analysis is the gold standard, other methods are used to validate PET tracers during their development:

  • In-Vivo Rodent/Non-Human Primate Studies: These studies allow for direct comparison of the in-vivo PET signal with ex-vivo autoradiography and biodistribution studies in the same animal. This provides an early indication of tracer performance.

  • In-Vitro Studies on Human Brain Tissue: Initial characterization of the tracer's binding affinity and specificity is performed on human brain homogenates and sections from brain banks.

  • Blocking Studies: In both animals and humans, a non-radiolabeled OGA inhibitor can be administered prior to the PET scan. A significant reduction in the PET signal would indicate specific binding to the target.

These alternative methods are crucial for the preclinical and early clinical development of a PET tracer. However, they do not replace the definitive validation provided by post-mortem analysis in human subjects who have undergone PET imaging.

Conclusion

The validation of [18F]this compound PET imaging through post-mortem tissue analysis is a critical step in establishing its utility as a biomarker for OGA in neurodegenerative diseases. By demonstrating a strong correlation between the in-vivo PET signal and ex-vivo measures of OGA, researchers can be confident that [18F]this compound is a reliable tool for advancing our understanding of these devastating disorders and for accelerating the development of novel therapeutics.

A Comparative Guide to O-GlcNAcase Inhibitors: Evaluating the Reproducibility of MK-8719's Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the O-GlcNAcase (OGA) inhibitor MK-8719 with other key alternatives in the field. The aim is to offer a clear perspective on the reproducibility of its published findings by presenting supporting experimental data and detailed methodologies. The information is structured to facilitate easy comparison and informed decision-making in research and development endeavors targeting neurodegenerative diseases associated with tau pathology.

Introduction to OGA Inhibition and this compound

O-GlcNAcase (OGA) is a key enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. In the context of neurodegenerative diseases like Alzheimer's and progressive supranuclear palsy, inhibition of OGA has emerged as a promising therapeutic strategy.[1] By inhibiting OGA, the levels of O-GlcNAcylated tau protein increase, which is thought to compete with phosphorylation and thereby reduce the formation of pathological tau aggregates.[1]

This compound is a potent and selective OGA inhibitor that has advanced to Phase I clinical trials.[2] It was developed through an optimization strategy to enhance potency, selectivity, and central nervous system (CNS) exposure.[2] This guide will delve into the published data for this compound and compare it with other notable OGA inhibitors to assess the consistency and reproducibility of findings within this class of compounds.

Comparative Efficacy and Potency of OGA Inhibitors

The following tables summarize the in vitro and in vivo data for this compound and a selection of alternative OGA inhibitors. This allows for a direct comparison of their potency, cellular activity, and preclinical efficacy.

Table 1: In Vitro Potency and Cellular Activity of OGA Inhibitors

CompoundTargetAssay TypeValueSpeciesReference
This compound hOGAKi7.9 nMHuman[3]
This compound hOGAIC50< 0.010 µMHuman[4]
This compound O-GlcNAc ElevationEC50 (PC-12 cells)< 0.100 µMRat[4]
Thiamet-G hOGAKi21 nMHuman[5]
Thiamet-G O-GlcNAc ElevationEC50 (PC-12 cells)~30 nMRat[5]
ASN90 OGAIC5010.2 nMNot Specified[6]
ASN90 O-GlcNAc ElevationEC50 (PBMCs)209 nMHuman[7]
LY3372689 OGAIC501.97 nMNot Specified[8]
LY3372689 OGAKD (SPR)0.18 nMNot Specified[8]

Table 2: Preclinical In Vivo Efficacy of OGA Inhibitors in the rTg4510 Mouse Model of Tauopathy

CompoundDosing RegimenKey FindingsReference
This compound 1 to 100 mg/kgSignificantly reduced neurofibrillary tangles, decreased neurodegeneration, and attenuated brain weight and forebrain volume loss.[4]
Thiamet-G 500 mg/kg/day for 8 weeksElevated O-GlcNAcylated tau and reduced pathological tau.[9]
ASN90 30 and 100 mg/kg daily for 106 days (in P301S mice)Prevented the development of tau pathology and functional deficits.[10][11]
BIIB113 Not specifiedAchieved 85% target occupancy, increased tau glycnacylation, and reduced tau pathology by 43%.[12]

Experimental Protocols

To ensure the reproducibility of the cited findings, this section outlines the methodologies for key experiments.

In Vitro OGA Inhibition Assay (for this compound)

The inhibitory potency of compounds against recombinant human OGA (hOGA) was determined using a fluorescence-based assay. The assay measures the cleavage of a fluorogenic substrate by the enzyme.

  • Enzyme: Recombinant human OGA.

  • Substrate: A fluorogenic O-GlcNAc substrate.

  • Procedure: Compounds were incubated with the enzyme and substrate. The fluorescence generated from the cleavage of the substrate was measured over time.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation. Ki values were determined using the Cheng-Prusoff equation.

Cellular O-GlcNAc Elevation Assay (for this compound)

The ability of compounds to increase O-GlcNAcylation in a cellular context was assessed using an ELISA-based assay in rat PC-12 cells.

  • Cell Line: Rat pheochromocytoma (PC-12) cells.

  • Treatment: Cells were treated with various concentrations of the test compounds for a specified duration.

  • Detection: An ELISA-based assay was used to quantify the levels of O-GlcNAcylated proteins in cell lysates.

  • Data Analysis: EC50 values were determined from the dose-response curves.

In Vivo Studies in rTg4510 Mice (for this compound and Thiamet-G)

The rTg4510 mouse model, which overexpresses a mutant form of human tau (P301L), is a widely used model for studying tauopathies.

  • Animal Model: rTg4510 transgenic mice.[13]

  • Drug Administration: Compounds were administered orally via gavage or in the diet for a specified period.[14]

  • Endpoint Analysis:

    • Immunohistochemistry: Brain sections were stained with antibodies against pathological tau to quantify neurofibrillary tangles.

    • Biochemical Analysis: Brain lysates were analyzed by Western blot or ELISA to measure levels of total and phosphorylated tau, as well as O-GlcNAcylated proteins.

    • Volumetric MRI: To assess changes in brain volume as a measure of neurodegeneration.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and processes related to OGA inhibition.

O_GlcNAc_Signaling_Pathway Glucose Glucose HBP Hexosamine Biosynthesis Pathway Glucose->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc OGT OGT UDP_GlcNAc->OGT Protein Protein (e.g., Tau) Protein->OGT O_GlcNAc_Protein O-GlcNAc-Protein (Soluble, Non-pathological) Aggregated_Tau Aggregated Tau (Pathological) O_GlcNAc_Protein->Aggregated_Tau Inhibits aggregation OGA OGA O_GlcNAc_Protein->OGA OGT->O_GlcNAc_Protein Adds O-GlcNAc OGA->Protein Removes O-GlcNAc MK8719 This compound & Alternatives MK8719->OGA

O-GlcNAc signaling pathway and the action of OGA inhibitors.

OGA_Inhibitor_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Enzyme_Assay Enzymatic Assay (hOGA Inhibition) Cell_Assay Cell-Based Assay (O-GlcNAc Elevation) Enzyme_Assay->Cell_Assay Selectivity_Assay Selectivity Profiling Cell_Assay->Selectivity_Assay PK_PD Pharmacokinetics & Pharmacodynamics Selectivity_Assay->PK_PD Efficacy_Model Efficacy in Tauopathy Mouse Model (rTg4510) PK_PD->Efficacy_Model Tox Toxicology Studies Efficacy_Model->Tox Phase1 Phase I Clinical Trial (Safety & Tolerability) Tox->Phase1 Phase2 Phase II Clinical Trial (Efficacy in Patients) Phase1->Phase2

A typical experimental workflow for evaluating OGA inhibitors.

Conclusion

The published findings for this compound, particularly its in vitro potency and in vivo efficacy in the rTg4510 mouse model, are consistent with the broader body of research on OGA inhibitors. The data presented for alternative compounds like Thiamet-G, ASN90, and BIIB113 show similar mechanisms of action and comparable effects on tau pathology in preclinical models. This consistency across different chemical scaffolds strengthens the rationale for OGA inhibition as a therapeutic strategy for tauopathies.

While direct, independent replication of the exact this compound studies is not explicitly found in the literature, the collective evidence from multiple research groups on various OGA inhibitors provides a strong basis for the reproducibility of the core findings. The detailed experimental protocols provided in the original publications, and summarized here, offer a clear path for other researchers to validate and build upon these important discoveries. The ongoing and completed clinical trials for several OGA inhibitors, including this compound, will ultimately provide the most definitive evidence of their therapeutic potential.

References

A Comparative Analysis of the Pharmacokinetic Profiles of MK-8719 and Other O-GlcNAcase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacokinetic profiles of the O-GlcNAcase (OGA) inhibitor MK-8719 with other notable inhibitors in its class. This document synthesizes experimental data to facilitate an objective evaluation of their therapeutic potential, focusing on key pharmacokinetic and pharmacodynamic parameters.

O-GlcNAcase (OGA) inhibitors are a promising class of therapeutic agents being investigated for the treatment of neurodegenerative diseases, particularly tauopathies such as Alzheimer's disease and progressive supranuclear palsy.[1] By inhibiting OGA, these molecules increase the O-GlcNAcylation of proteins, including tau, a modification that has been shown to reduce tau pathology.[2][3] this compound, developed by Merck, is a potent and selective OGA inhibitor that has advanced to clinical trials.[4][5] This guide compares the pharmacokinetic profile of this compound with other key OGA inhibitors, providing a clear overview of their properties based on available preclinical and clinical data.

Quantitative Comparison of OGA Inhibitors

The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound and other selected OGA inhibitors.

Table 1: In Vitro Potency of OGA Inhibitors

CompoundTargetIC50 / KiCell-based IC50Species Specificity
This compound hOGAKi = 7.9 nM[6]< 0.100 µM[4]Comparable activity against human, mouse, rat, and dog OGA[2][6]
ASN90 (ASN120290) hOGALow nanomolar IC50[7]--
LY3372689 (Ceperognastat) OGAPotent inhibitor[8][9]--
Thiamet-G OGA--Widely used preclinical tool compound[10]

Table 2: Preclinical Pharmacokinetic Profiles of OGA Inhibitors

CompoundSpeciesBioavailabilityCNS PenetrationKey Findings
This compound Rat, Dog, Mouse> 60% in all species[4]CNS penetrant[4]Moderate to high systemic clearance, moderate to large volume of distribution.[5]
ASN90 (ASN120290) Rat-Brain-penetrant[7]Plasma concentration for 50% OGA occupancy (Occ50) was 55.4 ng/mL.[7]
LY3372689 (Ceperognastat) Animal ModelsOrally available[8][9]CNS-penetrant[8][9]Achieved > 95% OGA enzyme occupancy in animal brain.[8][9]
Thiamet-G ---Lacks properties for clinical use, but valuable as a research tool.[10]

Table 3: Clinical Pharmacokinetic and Safety Data of OGA Inhibitors

CompoundStudy PhasePopulationKey Findings
This compound Phase 1Healthy VolunteersSafe and well-tolerated in single ascending doses up to 1200 mg.[4] Plasma exposure increased dose-proportionally.[5] The most frequent adverse event was headache.[4]
ASN90 (ASN120290) Phase 1Healthy ParticipantsSafe and well-tolerated with dose-proportional pharmacokinetics up to 500 mg twice daily.[11] Achieved >98% target occupancy in the brain at well-tolerated doses.[11]
LY3372689 (Ceperognastat) Phase 1Healthy VolunteersAcceptable safety profile with no serious adverse events.[8][9] Achieved > 95% OGA enzyme occupancy in the human brain.[8][9] Adequate pharmacokinetics for once-a-day dosing.[12]

Signaling Pathway and Experimental Workflow

The inhibition of OGA is designed to modulate the post-translational modification of proteins by O-linked N-acetylglucosamine (O-GlcNAc). This process is a dynamic cycle regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and OGA, which removes it.[10] In the context of tauopathies, increased O-GlcNAcylation of the tau protein is hypothesized to interfere with its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles, a hallmark of Alzheimer's disease.[13]

OGA_Inhibition_Pathway cluster_0 Cellular Environment UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT Protein Protein (e.g., Tau) Protein->OGT OGlcNAcylated_Protein O-GlcNAcylated Protein OGT->OGlcNAcylated_Protein Adds O-GlcNAc OGA OGA OGA->Protein Removes O-GlcNAc Inhibited_OGA Inhibited OGA OGlcNAcylated_Protein->OGA Substrate Reduced_Aggregation Reduced Tau Aggregation OGlcNAcylated_Protein->Reduced_Aggregation Leads to OGA_Inhibitor OGA Inhibitor (e.g., this compound) OGA_Inhibitor->OGA Inhibits

Caption: OGA Inhibition Signaling Pathway.

The preclinical evaluation of OGA inhibitors typically follows a standardized workflow to characterize their pharmacokinetic and pharmacodynamic properties.

Experimental_Workflow cluster_1 Preclinical Evaluation Workflow A In Vitro Enzyme Assay (IC50/Ki determination) B Cell-Based Assays (Cellular Potency) A->B C Animal PK Studies (Rat, Mouse, Dog) B->C D Pharmacodynamic Studies (Target Engagement in Brain/PBMCs) C->D E Efficacy Studies in Disease Models (e.g., rTg4510 mice) D->E F Safety & Toxicology E->F

Caption: Experimental Workflow for OGA Inhibitors.

Experimental Protocols

In Vitro OGA Inhibition Assay: The inhibitory potency of compounds against human OGA (hOGA) is typically determined using a cell-free enzymatic assay. For this compound, the Ki value was determined to be 7.9 nM.[6] Such assays generally involve incubating the recombinant hOGA enzyme with a fluorogenic substrate and varying concentrations of the inhibitor. The rate of substrate cleavage is measured by fluorescence, and the IC50 or Ki values are calculated from the resulting dose-response curves.

Cell-Based O-GlcNAcylation Assay: To assess the cellular potency of OGA inhibitors, cell lines such as rat PC-12 cells are treated with the compounds for a specified period (e.g., 24 hours).[6] Following treatment, the total cellular protein O-GlcNAcylation levels are quantified, often by Western blotting using an antibody specific for O-GlcNAcylated proteins. The IC50 is the concentration of the inhibitor that produces a half-maximal increase in O-GlcNAcylation.

Animal Pharmacokinetic Studies: Pharmacokinetic parameters are evaluated in animal models such as rats, mice, and dogs following intravenous and oral administration.[4][14] Plasma and brain tissue are collected at various time points to determine drug concentrations. Key parameters calculated include clearance, volume of distribution, half-life, and oral bioavailability. For CNS-targeted drugs like OGA inhibitors, the brain-to-plasma concentration ratio is a critical parameter to assess brain penetration.

Pharmacodynamic (Target Engagement) Studies: To confirm that the drug engages its target in vivo, O-GlcNAc levels are measured in relevant tissues, such as the brain and peripheral blood mononuclear cells (PBMCs), after drug administration.[2][5] Positron Emission Tomography (PET) imaging with a specific radioligand can also be used to quantify OGA occupancy in the brain, as has been done for this compound, ASN90, and LY3372689.[2][11][12]

Efficacy Studies in Tauopathy Models: The therapeutic potential of OGA inhibitors is often evaluated in transgenic mouse models of tauopathy, such as the rTg4510 mouse model which overexpresses a mutant form of human tau.[2] In these studies, mice are treated with the inhibitor for an extended period, and the effects on tau pathology (e.g., levels of phosphorylated tau and neurofibrillary tangles), brain atrophy, and cognitive function are assessed.[2][10]

Conclusion

This compound demonstrates a promising pharmacokinetic profile characterized by good oral bioavailability, CNS penetration, and potent in vivo target engagement.[4][5] Comparative analysis with other clinical-stage OGA inhibitors such as ASN90 and LY3372689 reveals that all three compounds are potent, brain-penetrant molecules that have shown good safety and tolerability in early clinical trials.[8][11] The availability of PET ligands to measure target occupancy in the brain for these compounds is a significant advantage for their clinical development, allowing for precise dose selection for later-phase efficacy studies.[1] While Thiamet-G remains a valuable preclinical tool, its drug-like properties are not suitable for clinical development.[10] The data presented in this guide highlights the significant progress made in the development of OGA inhibitors as a potential therapeutic strategy for neurodegenerative diseases. Further clinical investigation will be crucial to determine the long-term safety and efficacy of these compounds in patient populations.

References

Safety Operating Guide

Proper Disposal Procedures for MK-8719: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for MK-8719, a potent and selective O-GlcNAcase (OGA) inhibitor. Adherence to these protocols is crucial for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The information presented here is intended to supplement, not replace, institutional and regulatory guidelines.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) and to be familiar with your institution's chemical hygiene plan.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or other protective clothing is required.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.

First Aid Measures:

  • In case of eye contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • In case of skin contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • If inhaled: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Data Summary

The following tables provide a summary of the known quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₄F₂N₂O₃S
Molecular Weight 268.28 g/mol
Appearance White to off-white solid
Solubility DMSO: ≥ 100 mg/mLEthanol: Sparingly solubleWater: Slightly soluble
Storage Temperature -20°C
Stability Stable for at least two years when stored at -20°C.

Table 2: Safety and Toxicity Data for this compound

ParameterValue
Acute Oral Toxicity (Rat) No adverse effects observed in a 7-day study at doses up to 1000 mg/kg/day.[1]
Human Clinical Safety Single oral doses up to 1200 mg were found to be safe and well-tolerated in healthy volunteers. The most common adverse effect reported was headache.[2][3]
Carcinogenicity Data not available.
Mutagenicity Data not available.
Teratogenicity Data not available.
Environmental Hazards Ecotoxicity data is not currently available. Release into the environment should be avoided.

Disposal Procedures

The proper disposal of this compound is critical to prevent potential environmental contamination and ensure the safety of all laboratory and support personnel. The following procedures are based on general best practices for the disposal of bioactive small molecules and should be adapted to comply with all applicable local, regional, and national regulations.

Step-by-Step Disposal Protocol:
  • Segregation of Waste:

    • All materials contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

    • Indicate the approximate concentration and quantity of the waste.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies. Deface the original label before disposal.

  • Chemical Deactivation (for consideration and validation):

    • For laboratories with the appropriate expertise and facilities, chemical deactivation may be a viable option to render the compound non-hazardous before disposal. This procedure should only be performed by trained personnel and in accordance with a protocol approved by your institution's EHS office.

    • Note: The following is a suggested conceptual approach based on the chemical properties of the thiazole moiety and has not been specifically validated for this compound. Validation is required before implementation.

      • Oxidative Degradation: Treatment with a strong oxidizing agent, such as potassium permanganate or sodium hypochlorite, may degrade the thiazole ring. The reaction should be performed in a suitable solvent and under controlled conditions (e.g., in a fume hood with appropriate quenching procedures).

      • Hydrolysis: While the thiazole ring is relatively stable to hydrolysis, prolonged exposure to strong acidic or basic conditions at elevated temperatures may lead to degradation.

  • Arranging for Final Disposal:

    • Contact your institution's EHS office to schedule a pickup of the hazardous waste container.

    • Do not attempt to dispose of this compound waste through standard laboratory drains or as regular solid waste.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not published, the principles of handling and waste management are consistent with those for other potent, research-grade bioactive small molecules. The disposal workflow is outlined in the diagram below.

Visualizations

Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Unused_Solid Unused Solid this compound Waste_Container Designated Hazardous Waste Container Unused_Solid->Waste_Container Solutions This compound Solutions Solutions->Waste_Container Contaminated_Labware Contaminated Labware (Gloves, Vials, Pipette Tips) Contaminated_Labware->Waste_Container SAA Satellite Accumulation Area (Secure, Secondary Containment) Waste_Container->SAA Properly Labeled & Sealed EHS_Pickup EHS Pickup and Off-site Disposal SAA->EHS_Pickup Schedule Pickup

Caption: A logical workflow for the safe disposal of this compound waste.

Signaling_Pathway_Concept Conceptual Chemical Deactivation Pathways for Thiazole Ring cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation MK8719 This compound (Thiazole-containing) Oxidizing_Agent Strong Oxidizing Agent (e.g., KMnO4, NaOCl) MK8719->Oxidizing_Agent Acid_Base Strong Acid or Base + Heat MK8719->Acid_Base Oxidized_Products Degraded, Non-Hazardous Products (Validation Required) Oxidizing_Agent->Oxidized_Products Hydrolyzed_Products Degraded, Non-Hazardous Products (Validation Required) Acid_Base->Hydrolyzed_Products

References

Essential Safety and Handling Protocols for the O-GlcNAcase Inhibitor MK-8719

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans required for the safe handling of the potent small molecule inhibitor, MK-8719.

This document provides crucial safety and logistical information for laboratory personnel working with this compound, a selective and potent inhibitor of the O-GlcNAcase (OGA) enzyme. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

Given the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table summarizes the required PPE for various laboratory operations involving this compound. Engineering controls, such as fume hoods and ventilated enclosures, should always be the primary means of exposure control, with PPE serving as a critical secondary barrier.[1][2]

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Dedicated, disposable lab coat or gown- Double nitrile gloves- ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles- Face shield- N95 or higher-rated respirator
Solution Preparation (e.g., in DMSO) - Lab coat- Nitrile gloves- Chemical splash goggles
Cell Culture and In Vitro Assays - Lab coat- Nitrile gloves- Safety glasses
Animal Handling and Dosing (Oral Gavage) - Lab coat or gown- Nitrile gloves- Safety glasses or goggles
Waste Disposal - Lab coat- Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles- Face shield (if splashing is a risk)

Operational Plans: Experimental Protocols

Detailed methodologies for common experiments involving this compound are outlined below. These protocols are based on established procedures and should be adapted to specific laboratory conditions and risk assessments.

In Vitro O-GlcNAcase (OGA) Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of this compound on the OGA enzyme in a cell-free system.

Materials:

  • Recombinant human OGA enzyme

  • Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

  • Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of this compound in assay buffer from the DMSO stock solution.

  • Add a fixed amount of recombinant human OGA enzyme to each well of the 96-well plate.

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic OGA substrate to all wells.

  • Monitor the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

  • Calculate the rate of substrate hydrolysis for each concentration of this compound.

  • Determine the IC50 value of this compound by plotting the enzyme activity against the inhibitor concentration.

In Vivo Study in a Tauopathy Mouse Model

This protocol outlines the oral administration of this compound to a transgenic mouse model of tauopathy to assess its effects on brain pathology.

Materials:

  • Transgenic mouse model of tauopathy (e.g., rTg4510)

  • This compound formulation for oral gavage (e.g., suspended in water or a suitable vehicle)

  • Oral gavage needles

  • Animal housing and handling equipment

Procedure:

  • Acclimate the animals to the housing conditions and handling procedures.

  • Prepare the dosing solution of this compound at the desired concentration.

  • Administer this compound or vehicle control to the mice via oral gavage at a specified dose and frequency (e.g., once or twice daily).[3]

  • Monitor the animals for any adverse effects throughout the study period.

  • At the end of the treatment period, euthanize the animals according to approved protocols.

  • Collect brain tissue for subsequent biochemical and histological analysis (e.g., Western blotting for phosphorylated tau, immunohistochemistry).

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, lab coats), and weighing papers, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, including stock solutions in DMSO and experimental media, must be collected as hazardous chemical waste. Do not dispose of these solutions down the drain.

  • Sharps: Needles and syringes used for animal dosing should be disposed of in a designated sharps container.

  • Waste Disposal Vendor: All hazardous waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company.

Visualizing Workflows and Relationships

To further clarify the procedural steps and logical connections, the following diagrams are provided.

General Workflow for Handling this compound cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment cluster_disposal Waste Disposal weigh Weigh Solid this compound (in ventilated enclosure) dissolve Dissolve in DMSO (in fume hood) weigh->dissolve collect_solid Collect Solid Waste weigh->collect_solid prepare_assay Prepare Assay Plates dissolve->prepare_assay formulate Formulate Dosing Solution dissolve->formulate collect_liquid Collect Liquid Waste dissolve->collect_liquid add_inhibitor Add this compound Dilutions prepare_assay->add_inhibitor add_enzyme Add OGA Enzyme add_inhibitor->add_enzyme add_substrate Add Substrate add_enzyme->add_substrate read_plate Read Plate add_substrate->read_plate read_plate->collect_liquid dose_animals Dose Animals (Oral Gavage) formulate->dose_animals monitor Monitor Animals dose_animals->monitor collect_tissue Collect Tissue monitor->collect_tissue collect_tissue->collect_solid dispose Dispose via Licensed Vendor collect_solid->dispose collect_liquid->dispose

Caption: General laboratory workflow for handling this compound.

Decision Tree for PPE Selection start Start: Handling this compound is_solid Is the compound in solid form? start->is_solid weighing Weighing or aliquoting? is_solid->weighing Yes solution_prep Preparing a solution? is_solid->solution_prep No (Solution) is_aerosol Potential for aerosol generation? high_ppe Required PPE: - Disposable Gown - Double Gloves - Goggles & Face Shield - Respirator is_aerosol->high_ppe Yes standard_ppe Required PPE: - Lab Coat - Gloves - Goggles is_aerosol->standard_ppe No weighing->is_aerosol solution_prep->standard_ppe cell_work Cell culture or in vitro assay? animal_work Animal dosing? basic_ppe Required PPE: - Lab Coat - Gloves - Safety Glasses cell_work->basic_ppe animal_work->standard_ppe

Caption: Decision tree for selecting appropriate PPE when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.